Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIROIAIOANJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697016 | |
| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177947-98-7 | |
| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Azetidines
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its rising prominence is attributed to the unique conformational constraints and three-dimensionality it imparts to molecules, which can significantly enhance pharmacological properties.[1][2] The incorporation of azetidine moieties into drug candidates has been shown to improve critical parameters such as metabolic stability, aqueous solubility, and receptor selectivity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2][3]
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of azetidine-containing molecules.[4][5] Its primary function is to ensure controlled reactivity of the azetidine nitrogen during synthetic manipulations.[4] However, the presence of the Boc group also profoundly influences the physicochemical properties of the azetidine intermediate. Understanding these properties is paramount for researchers in drug development, as they dictate the compound's behavior in biological systems and inform formulation strategies. This guide provides a comprehensive exploration of the key physicochemical properties of Boc-protected azetidines, offering both theoretical insights and practical experimental protocols.
Lipophilicity (LogP): Navigating the Hydrophilic-Lipophilic Balance
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7]
The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent azetidine. This can be advantageous in modulating the overall LogP of a molecule to fall within a desirable range for oral bioavailability (typically LogP < 5).
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[6]
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is chosen as the organic phase because its properties are believed to mimic those of biological membranes.
-
Pre-saturation: Pre-saturating the n-octanol and water phases with each other ensures that the volumes of the two phases do not change significantly upon addition of the solute, which could affect the concentration measurements.
-
Temperature Control: The partition coefficient can be temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Concentration Measurement: UV-Vis spectroscopy or HPLC are commonly used to determine the concentration of the analyte in each phase due to their sensitivity and accuracy.
Experimental Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25 °C).
-
Allow the phases to separate completely. Drain and store each phase separately.
-
-
Sample Preparation:
-
Prepare a stock solution of the Boc-protected azetidine in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured by the chosen analytical method.
-
-
Partitioning:
-
In a glass vial with a screw cap, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water. A phase volume ratio that ensures detectable concentrations in both phases is recommended (e.g., 1:1 or 1:10).
-
Cap the vial tightly and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the Boc-protected azetidine in each aliquot using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
-
Aqueous Solubility: A Prerequisite for Biological Activity
Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's bioavailability.[8] A compound must possess a certain level of aqueous solubility to be absorbed from the gastrointestinal tract and transported in the bloodstream to its site of action.[9] Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.[10]
The introduction of a Boc group generally decreases the aqueous solubility of an azetidine due to the hydrophobic nature of the tert-butyl group. However, the overall solubility of the molecule will also be influenced by other functional groups present.
Experimental Determination of Aqueous Solubility
Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods.[9][10] The kinetic method is a high-throughput screening assay often used in early discovery, while the thermodynamic method provides the equilibrium solubility, which is more relevant for lead optimization and formulation.[10][11][12]
Thermodynamic Solubility (Shake-Flask Method):
Causality Behind Experimental Choices:
-
Solid Compound: Using the solid form of the compound ensures that the measurement reflects the equilibrium between the dissolved and undissolved states.[11]
-
Prolonged Incubation: A long incubation period (24-72 hours) is necessary to ensure that true thermodynamic equilibrium is reached.[11]
-
Filtration/Centrifugation: This step is crucial to separate any undissolved solid from the saturated solution before concentration analysis.[8]
Experimental Protocol:
-
Sample Preparation:
-
Add an excess of the solid Boc-protected azetidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours.
-
-
Phase Separation:
-
Filter the suspension through a low-binding filter (e.g., PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[11]
-
-
Result:
-
The measured concentration represents the thermodynamic aqueous solubility of the compound.
-
Ionization Constant (pKa): The Influence of pH on Molecular Behavior
The pKa is a measure of the acidity or basicity of a functional group.[13] It is a critical parameter in drug development as it determines the charge state of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[14]
The nitrogen atom of the azetidine ring is basic. However, in a Boc-protected azetidine, the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group of the carbamate, significantly reducing its basicity. Therefore, the pKa of the azetidine nitrogen in a Boc-protected derivative is very low and not physiologically relevant. The relevant pKa values for Boc-protected azetidines will typically arise from other functional groups on the molecule, such as a carboxylic acid. For example, 1-Boc-azetidine-3-carboxylic acid has a carboxylic acid moiety whose pKa will dictate its charge at physiological pH.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15]
Causality Behind Experimental Choices:
-
Titration with Acid/Base: By systematically adding a strong acid or base, the ionization state of the analyte is changed, and the resulting change in pH is monitored.
-
Inflection Point: The pKa corresponds to the pH at which the functional group is 50% ionized, which is identified as the inflection point on the titration curve.[14]
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the pH measurements.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the Boc-protected azetidine in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).
-
-
Titration Setup:
-
Place the sample solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Maintain an inert atmosphere over the solution.
-
-
Titration:
-
Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the pKa corresponds to the peak.
-
Chemical Stability and Boc Deprotection
The Boc group is known for its stability under a wide range of conditions, including exposure to most nucleophiles and bases.[16] This robustness allows for selective chemical modifications at other positions of the azetidine ring or elsewhere in the molecule.
However, the Boc group is designed to be labile under acidic conditions.[16][17] This is the most common method for its removal (deprotection) to liberate the free azetidine nitrogen for subsequent reactions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[18]
The thermal stability of the Boc group should also be considered. Prolonged exposure to high temperatures (typically above 85-90°C) can lead to thermal cleavage of the Boc group.[17][19]
Key Stability Considerations:
-
Acidic Conditions: Boc-protected azetidines are unstable in acidic environments. Storage and handling should be under neutral or slightly basic conditions to maintain the integrity of the protecting group.
-
Elevated Temperatures: Avoid prolonged heating to prevent thermal deprotection.
-
Orthogonal Protection Strategies: The stability of the Boc group to basic conditions allows for its use in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in orthogonal protection schemes.[16]
Summary of Physicochemical Data
The following table summarizes available or calculated physicochemical properties for a representative Boc-protected azetidine, 1-Boc-azetidine-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C9H15NO4 | [20] |
| Molecular Weight | 201.22 g/mol | [21] |
| Melting Point | 102 °C | [20] |
| Calculated LogP | 0.4 | [21] |
| Topological Polar Surface Area | 66.8 Ų | [21] |
Conclusion
Boc-protected azetidines are valuable intermediates in the synthesis of novel therapeutics. A thorough understanding of their physicochemical properties—lipophilicity, solubility, pKa, and stability—is essential for medicinal chemists and drug development professionals. The Boc group exerts a significant influence on these properties, generally increasing lipophilicity and decreasing aqueous solubility, while rendering the azetidine nitrogen non-basic. The experimental protocols detailed in this guide provide a framework for the accurate determination of these critical parameters, enabling data-driven decisions in the design and optimization of azetidine-containing drug candidates.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
- Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.). BenchChem.
- Aqueous Solubility Assay - Enamine. (n.d.). Enamine.
- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12). Technology Networks.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.
- Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC.
- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025, November 14). ResearchGate.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). DergiPark.
- pKa and log p determination | PPTX - Slideshare. (n.d.). Slideshare.
- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.
- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health.
- Aqueous Solubility - Creative Biolabs. (n.d.). Creative Biolabs.
- Aqueous Solubility Assays - Creative Bioarray. (n.d.). Creative Bioarray.
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). ACS Publications.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011, October 25). University of Alberta.
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
- Measuring aqueous solubility critical in drug development - Scientist Live. (2026, January 5). Scientist Live.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6). ResearchGate.
- 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). JoVE.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). ACS Publications.
- A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (n.d.). National Institutes of Health.
- Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (2017, July 21). National Institutes of Health.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). National Institutes of Health.
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). RSC Publishing.
- 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem. (n.d.). PubChem.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (n.d.). ACS Publications.
- Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem. (n.d.). BenchChem.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Azetidines
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics.[1][2] Its inherent ring strain not only imparts unique conformational properties but also presents distinct challenges and signatures in spectroscopic analysis.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of substituted azetidines. By integrating foundational principles with field-proven insights, this document serves as a practical resource for unambiguous characterization, moving beyond data reporting to a deeper understanding of spectral features.
The Azetidine Scaffold: A Structural Primer
Before delving into spectral data, it is crucial to understand the structure of the azetidine ring. The four-membered ring is puckered, not planar, and its conformational dynamics are heavily influenced by the substitution pattern, particularly on the nitrogen atom and the C3 position. This puckering has profound implications for NMR coupling constants.
Below is the basic azetidine structure with conventional IUPAC numbering, which will be referenced throughout this guide.
Caption: Numbering scheme for the azetidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core
NMR spectroscopy is arguably the most powerful tool for the definitive structural and stereochemical assignment of substituted azetidines. The strained nature of the ring gives rise to characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy: Position and Stereochemistry
The proton NMR spectrum provides a wealth of information regarding the substitution pattern and the relative stereochemistry of substituents.
-
Chemical Shifts (δ): Protons on the azetidine ring typically resonate in the aliphatic region, but their exact chemical shift is highly sensitive to the electronic nature of substituents.
-
C2 and C4 Protons: These protons, being adjacent to the nitrogen atom, are the most downfield of the ring protons. Their chemical shifts typically range from δ 3.0 to 5.5 ppm . Electronegative substituents on the nitrogen or at C2/C4 will shift these signals further downfield. For example, in chloro-substituted azetidin-4-ones, the proton on the carbon bearing the chlorine can appear as far downfield as δ 5.14-5.36 ppm.[4]
-
C3 Protons: The protons at the C3 position are generally more shielded, appearing in the range of δ 2.0 to 4.0 ppm . The presence of gem-disubstitution or a single substituent at C3 will significantly alter this range and the multiplicity of the signals.
-
-
Coupling Constants (J): The analysis of proton-proton coupling constants is critical for determining stereochemistry. Due to the ring's puckered geometry, the dihedral angles between protons are constrained, which directly influences J-values according to the Karplus relationship.[5]
-
Geminal Coupling (²J): The coupling between two protons on the same carbon (e.g., at C3) is typically in the range of 5-12 Hz .
-
Vicinal Coupling (³J): This is the most informative coupling for stereochemical analysis. In four-membered rings, a clear distinction exists:
-
Causality Insight: This difference is a direct consequence of the dihedral angles in the puckered ring. The cis relationship corresponds to a dihedral angle that results in stronger coupling, whereas the trans relationship forces a dihedral angle closer to 90°, minimizing the coupling.[5] This empirical rule is a cornerstone of stereochemical assignment in β-lactams and other azetidine derivatives.[6]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework and is sensitive to the electronic environment of each carbon atom.
-
Chemical Shifts (δ):
-
C2 and C4: Similar to their attached protons, these carbons are deshielded by the adjacent nitrogen and resonate between δ 45 and 95 ppm .[4] The presence of strongly electron-withdrawing groups can push these shifts even further downfield.[4]
-
C3: The C3 carbon is typically the most shielded, with a chemical shift in the range of δ 20 to 45 ppm .
-
Azetidin-2-ones (β-Lactams): The carbonyl carbon (C2) of a β-lactam ring exhibits a characteristic chemical shift around δ 164-175 ppm .[4] This is slightly upfield compared to acyclic amides, a phenomenon attributed to the effects of ring strain on the carbonyl bond's hybridization and electron density.
-
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Influences |
| C2-H, C4-H | 3.0 - 5.5 | 45 - 95 | N-substituent, adjacent heteroatoms |
| C3-H | 2.0 - 4.0 | 20 - 45 | Ring substituents |
| C=O (Azetidinone) | - | 164 - 175 | Ring strain, N-substitution |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the azetidine structure, especially the highly characteristic carbonyl stretch in β-lactams.
-
N-H Stretch: For N-unsubstituted or secondary azetidines, a moderate absorption appears in the 3300-3150 cm⁻¹ region.[4]
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[4][8]
-
C=O Stretch (β-Lactam): This is the most diagnostic peak for azetidin-2-ones. The carbonyl absorption is found at a significantly higher frequency (1730-1780 cm⁻¹ ) than in acyclic amides (1650 cm⁻¹).[4]
-
Expert Insight: This high frequency is a direct result of the ~25.4 kcal/mol of ring strain.[2] The strain prevents the nitrogen lone pair from effectively delocalizing into the carbonyl (reducing the amide resonance), which increases the double-bond character of the C=O bond and shifts its stretching frequency higher. This peak is a hallmark of the β-lactam ring.
-
-
C-N Stretch: The C-N stretching vibration typically appears in the 1250-1100 cm⁻¹ region.[4]
-
Ring Vibrations: The azetidine ring itself has deformation and puckering modes, though these occur in the far-infrared region (e.g., ~650 cm⁻¹) and are less commonly used for routine characterization.[9]
| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3150 | Moderate | Present in N-unsubstituted azetidines.[4] |
| C=O Stretch | 1730 - 1780 | Strong, Sharp | Diagnostic for azetidin-2-ones (β-lactams).[4] |
| C-H Stretch | 2970 - 2850 | Strong | Aliphatic C-H bonds. |
| C-N Stretch | 1250 - 1100 | Moderate |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization method that induces fragmentation.
-
Molecular Ion (M⁺): The presence of a single nitrogen atom means that, according to the Nitrogen Rule, the molecular ion will have an odd nominal mass.[10][11] This is a quick and useful check for sample purity and identity.
-
Fragmentation Pathways: The strained four-membered ring is prone to characteristic cleavage patterns upon ionization.
-
α-Cleavage: This is a dominant pathway for amines.[11] Cleavage of a C-C bond adjacent to the nitrogen atom (e.g., C2-C3 or C3-C4 bond) leads to a stable, resonance-delocalized iminium ion.
-
Ring Opening: The molecular ion can undergo ring-opening to form a linear radical cation, which then fragments further through pathways common to acyclic amines and alkanes.
-
Loss of Substituents: The loss of substituents from the nitrogen or the carbon framework provides obvious and easily identifiable fragments. For instance, an N-benzyl azetidine will almost invariably show a prominent peak at m/z 91, corresponding to the stable tropylium cation.
-
Caption: Common fragmentation paradigms for substituted azetidines in MS.
Integrated Protocol: A Self-Validating Workflow
Characterizing a novel substituted azetidine requires a cohesive workflow where each technique validates the others. Here is a field-proven, step-by-step methodology.
Caption: Integrated workflow for azetidine characterization.
Experimental Protocol Details
-
Sample Preparation: Ensure the sample is free of solvent and impurities. For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not contain it.
-
Mass Spectrometry: For a stable, non-polar compound, GC-MS with electron impact (EI) ionization is effective. For more polar or fragile molecules, electrospray ionization (ESI) coupled with LC-MS is preferred to observe the protonated molecule [M+H]⁺.
-
Infrared Spectroscopy: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of solid or liquid sample is placed directly on the crystal.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A typical experiment on a 400 MHz spectrometer may require 16-64 scans for a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024-4096). A DEPT-135 experiment is invaluable, showing CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled (typically over 2-3 bonds). This is essential for tracing the proton connectivity around the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It is the most reliable way to assign carbon signals based on their known proton assignments.
-
By following this integrated approach, each piece of data serves as a check on the others, leading to a highly trustworthy and definitive structural assignment.
References
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- University of Oxford. (n.d.). Four-membered rings. In Organic Chemistry II.
-
Dennis, J. D., et al. (2021). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy. [Link]
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Sviatenko, L. K., & Shishkin, O. V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2656-2679. [Link]
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The Strategic Selection and Application of 3-Substituted Azetidine Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] This four-membered saturated heterocycle, particularly when substituted at the 3-position, offers a unique combination of structural rigidity, three-dimensionality (sp³-rich character), and metabolic stability that can significantly enhance solubility, reduce lipophilicity, and improve pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the commercial availability of 3-substituted azetidine building blocks, delves into the core synthetic strategies for their preparation, and offers expert insights into their strategic application in drug design and development.
The Azetidine Advantage: Why This Strained Ring is a Boon for Drug Discovery
The utility of the azetidine ring in drug discovery stems from its distinctive structural and electronic properties. The inherent ring strain of approximately 25.4 kcal/mol, while making its synthesis challenging, endows the scaffold with a pseudo-planar conformation that rigidly projects substituents into specific vectors in three-dimensional space.[2] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in creating successful therapeutics.[1][3] The introduction of substituents at the 3-position is a particularly powerful strategy for modulating a molecule's properties. For instance, a basic nitrogen at this position can be finely tuned for optimal pKa, while polar groups can enhance solubility and metabolic stability.
Navigating the Commercial Landscape: A Survey of Available 3-Substituted Azetidine Building Blocks
A growing number of chemical suppliers now offer a diverse array of 3-substituted azetidine building blocks, reflecting the increasing demand for these scaffolds in drug discovery programs. Key suppliers include Enamine, Life Chemicals, Sigma-Aldrich, Apollo Scientific, BOC Sciences, and Combi-Blocks. The available building blocks can be broadly categorized into 3-monosubstituted and 3,3-disubstituted azetidines.
Commercially Available 3-Monosubstituted Azetidines
This class of building blocks is foundational for introducing a single vector of diversity. Common substitution patterns include hydroxyl, amino, and aryl groups, often with the azetidine nitrogen protected with a Boc or Cbz group to facilitate further chemical transformations.
| Substitution Pattern | Example Compound | Key Suppliers |
| 3-Hydroxy | 3-Hydroxyazetidine hydrochloride | Sigma-Aldrich, TCI, ChemicalBook[4][5][6][7] |
| 3-Amino (Protected) | tert-Butyl (azetidin-3-yl)carbamate (3-Boc-aminoazetidine) | Sigma-Aldrich, Apollo Scientific[8][9] |
| Benzyl azetidin-3-ylcarbamate hydrochloride (3-Cbz-aminoazetidine HCl) | AChemBlock[10] | |
| 3-Aryl | 3-(4-Bromophenyl)azetidine | BOC Sciences[] |
| 3-Phenylazetidine hydrochloride | BOC Sciences[] | |
| 3-Alkoxy | 3-Isopropoxyazetidine | Sigma-Aldrich |
| 3-Thio | 3-(Methylthio)azetidine hydrochloride | Sigma-Aldrich |
| 3-Carboxylic Acid | Azetidine-3-carboxylic acid | Apollo Scientific[12] |
Commercially Available 3,3-Disubstituted Azetidines
The introduction of two substituents at the 3-position creates a quaternary center, offering a powerful strategy for exploring more complex chemical space and fine-tuning molecular properties. The commercial availability of these building blocks is more limited but growing, with a focus on spirocyclic and di-alkyl or aryl-substituted derivatives.
| Substitution Pattern | Example Compound | Key Suppliers |
| Spirocyclic | Spiro[azetidine-3,3'-pyrrolidine] derivatives | Enamine[13] |
| Di-alkyl | 3,3-Dimethylazetidine hydrochloride | BOC Sciences[] |
| Alkyl/Aryl | 3-Methyl-3-phenylazetidine derivatives | Enamine, Combi-Blocks |
| Alkyl/Functional Group | (3-Methylazetidin-3-yl)methanol hydrochloride | Apollo Scientific[14] |
Core Synthetic Strategies for Accessing 3-Substituted Azetidines
While the commercial availability of 3-substituted azetidines is expanding, in-house synthesis remains a crucial capability for accessing novel derivatives and scaling up lead compounds. The construction of the strained azetidine ring is the primary challenge, with several key strategies having emerged as reliable and versatile.
Intramolecular Cyclization: The Classical Approach
The most direct route to the azetidine ring involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This typically involves the displacement of a leaving group at the γ-position by a nitrogen nucleophile.
Figure 1: General workflow for the synthesis of 3-substituted azetidines via intramolecular cyclization.
A common precursor for this strategy is a protected 3-amino-1-propanol derivative. The hydroxyl group is first activated by conversion to a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes intramolecular nucleophilic substitution to form the azetidine ring.
This protocol describes a typical two-step procedure starting from 3-amino-1,2-propanediol.
Step 1: Protection of the amino group
-
Dissolve 3-amino-1,2-propanediol in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0 °C.
-
Add a base, such as sodium hydroxide, to maintain a basic pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Step 2: Intramolecular cyclization
-
Dissolve the Boc-protected amino diol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a base, such as triethylamine, followed by methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C for a few hours, then warm to room temperature.
-
Quench the reaction with water and extract the product.
-
Treat the crude mesylate with a strong base, such as sodium hydride, in a polar aprotic solvent like THF to effect cyclization.
-
Purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.
Functionalization of the Azetidine Core: Building Complexity
An alternative and highly versatile approach is the functionalization of a pre-formed azetidine ring, typically N-Boc-azetidin-3-one. This commercially available ketone serves as a versatile intermediate for introducing a wide range of substituents at the 3-position.
Figure 2: Synthetic pathways for the functionalization of N-Boc-azetidin-3-one.
-
Prepare the Grignard reagent by reacting an aryl bromide (e.g., bromobenzene) with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve N-Boc-azetidin-3-one in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-azetidin-3-one.
-
Allow the reaction to stir at -78 °C for a few hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to yield N-Boc-3-aryl-3-hydroxyazetidine.
Authoritative Grounding and Self-Validating Protocols
The synthetic protocols described herein are based on established and reliable methodologies. The choice of protecting groups, such as Boc, is critical as it allows for facile deprotection under acidic conditions, revealing the azetidine nitrogen for further functionalization. The purity of the building blocks should always be rigorously assessed by NMR and mass spectrometry to ensure the integrity of subsequent synthetic steps. When performing these syntheses, it is imperative to use anhydrous solvents and inert atmosphere techniques, particularly for organometallic reactions, to prevent quenching of reactive intermediates.
Conclusion and Future Outlook
The strategic incorporation of 3-substituted azetidines into drug candidates is a powerful approach to optimize their physicochemical and pharmacokinetic properties. The expanding commercial availability of these building blocks, coupled with robust and versatile synthetic methodologies, has made this valuable scaffold more accessible to medicinal chemists. As our understanding of the interplay between molecular structure and biological activity deepens, the demand for novel and diverse 3-substituted azetidines is expected to grow, further driving innovation in their synthesis and application.
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structural motif in contemporary drug discovery.[1] Its unique combination of properties—including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity—confers significant advantages in modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[2][3] This guide provides a comprehensive analysis of the azetidine scaffold, delving into its fundamental structural properties, prevalent synthetic methodologies, and multifaceted roles in drug design. Through an examination of its application as a pharmacophore, a versatile bioisostere, and a key component in several FDA-approved drugs, this document serves as a technical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.
The Azetidine Scaffold: Fundamental Properties and Conformational Analysis
The utility of the azetidine ring in medicinal chemistry is rooted in its distinct structural and electronic properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity and conformation.[4] This inherent strain makes the scaffold conformationally restricted yet more metabolically stable than larger rings, providing a unique balance for drug design.[5][6]
To alleviate this strain, the azetidine ring adopts a non-planar, puckered conformation.[7] This puckering is a critical feature, as it dictates the spatial orientation of substituents and, consequently, their interaction with biological targets. The degree of puckering can be influenced by the substitution pattern on both the ring carbons and the nitrogen atom.[7][8] For instance, bulky substituents at the C3-position are generally favored in a pseudo-equatorial orientation to minimize steric hindrance.[7] This conformational rigidity is a key asset, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[3][9]
The nitrogen atom within the ring acts as a hydrogen bond acceptor and its basicity can be fine-tuned by the choice of N-substituent, which in turn impacts properties like solubility and lipophilicity.[3][10]
Caption: Puckered conformation of the azetidine ring.
Table 1: Comparative Physicochemical Properties of Saturated Aza-heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
|---|---|---|---|
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |
| pKa (conjugate acid) | 11.29 | 11.27 | 11.12 |
| C-N-C Bond Angle | ~90° | ~108° | ~111° |
| Preferred Conformation | Puckered | Envelope/Twist | Chair |
Core Synthetic Strategies for Azetidine Scaffolds
Historically, the synthesis of the strained azetidine ring was considered challenging, limiting its widespread use.[11] However, significant advances have made these scaffolds much more accessible.[2][10] Methodologies generally focus on constructing the four-membered ring or functionalizing a pre-existing azetidine core.
Intramolecular Cyclization
This is a classical and direct approach, typically involving the formation of a C-N bond from a functionalized acyclic precursor.[12] The cyclization of γ-amino halides or γ-amino alcohols (or their derivatives with a suitable leaving group) is a common strategy.[1][12] The primary challenge is managing competing side reactions, such as elimination, and overcoming the entropic barrier to forming a four-membered ring.[12]
Caption: A generalized workflow for azetidine synthesis via intramolecular cyclization.
Cycloaddition Reactions
[2+2] cycloaddition reactions, particularly the Staudinger synthesis involving the reaction of a ketene and an imine, are powerful methods for constructing azetidin-2-ones (β-lactams).[13] While β-lactams are a crucial class of their own, they can also serve as precursors to fully saturated azetidines.[14] More recent developments include visible-light-mediated photocycloadditions, which offer green and stereoselective routes to the azetidine core.[2][4]
Functionalization of Pre-existing Rings
With the increasing commercial availability of simple azetidines like N-Boc-3-azetidinone, direct functionalization has become a highly modular approach.[15] This allows for the rapid generation of diverse libraries of substituted azetidines. Methods include:
-
Nucleophilic addition to azetidin-3-ones.
-
Metal-catalyzed cross-coupling reactions on halo-azetidines.
-
Direct C-H functionalization , an emerging area that allows for late-stage modification of the scaffold.[4]
Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines
The following protocol is adapted from a modular synthesis strategy using azetidinylation reagents, demonstrating a modern approach to creating functionalized azetidines.[5]
Objective: To synthesize a 3,3-disubstituted N-Boc-azetidine via a Lewis acid-catalyzed reaction of an azetidine trichloroacetimidate ester with a nucleophile.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Azetidine trichloroacetimidate ester (1)
-
Nucleophile (e.g., indole, silyl enol ether) (2)
-
4Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
Activate 4Å molecular sieves (100 mg) by flame drying under vacuum for 10 minutes and allow to cool under an argon atmosphere.
-
To a dry reaction flask containing the activated molecular sieves, add Sc(OTf)₃ (9.8 mg, 0.02 mmol, 10 mol %).
-
Add the azetidine trichloroacetimidate ester (1) (0.20 mmol, 1.0 equiv) and the chosen nucleophile (2) (0.30 mmol, 1.5 equiv) to the flask.
-
Add anhydrous CH₂Cl₂ (1.5 mL) via syringe under argon.
-
Heat the reaction mixture to 35 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine ester (1) is completely consumed (typically ~12 hours).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.
Causality and Validation: The use of Sc(OTf)₃ as a Lewis acid is crucial for activating the trichloroacetimidate ester, making it susceptible to nucleophilic attack.[5] Anhydrous conditions and molecular sieves are essential to prevent hydrolysis of the catalyst and starting materials. The protocol's trustworthiness is validated by monitoring consumption of the starting material via TLC and purifying the final product by chromatography, which allows for isolation and subsequent characterization (e.g., by NMR and MS) to confirm its structure and purity.
The Role of Azetidine in Drug Design and Action
The azetidine scaffold's value is realized through its versatile applications in drug design, where it can serve as a core pharmacophore, a bioisosteric replacement to fine-tune properties, or a conformational constraint.
Azetidine as a Pharmacophore
In many bioactive molecules, the azetidine ring itself is a key pharmacophoric element that directly interacts with the biological target.[16] The nitrogen atom can act as a crucial hydrogen bond acceptor, while the rigid ring system orients appended functionalities in a precise vector toward specific binding pockets.[3][10] For example, in a series of STAT3 inhibitors, azetidine amides were developed where the ring system likely plays a role in orienting the molecule within the STAT3 protein.[17]
Azetidine as a Bioisostere
One of the most powerful applications of the azetidine ring is as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. Azetidines are frequently used to replace other common chemical groups to overcome specific liabilities.
-
Replacement for Gem-Dimethyl or Tert-Butyl Groups: These lipophilic groups can sometimes lead to poor solubility or rapid metabolic oxidation. Replacing them with a polar, sp³-rich azetidine ring can increase solubility and block metabolic hotspots without drastically altering the molecule's steric profile.
-
Surrogate for Larger Rings (Piperidine, Pyrrolidine): In some cases, larger heterocyclic rings may confer undesirable properties like high lipophilicity or off-target activity (e.g., hERG inhibition). An "angular" spiro-azetidine can serve as an effective piperidine surrogate, maintaining a rigid three-dimensional structure while improving pharmacokinetic properties.[10]
-
Proline Mimic: L-azetidine-2-carboxylic acid (A2C) is a naturally occurring lower homologue of proline.[1][18] Its incorporation into peptides and proteins in place of proline can alter conformation and stability.[19][20] While this can be toxic, it is also a tool used to create non-native proteins for study and to design peptidomimetics with constrained conformations.[18][21]
Caption: Azetidine as a bioisostere for a tert-butyl group.
Case Studies: FDA-Approved Drugs Featuring the Azetidine Scaffold
The successful integration of the azetidine motif into marketed drugs underscores its importance in medicinal chemistry. Several FDA-approved drugs incorporate this scaffold to enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetic profiles.[2][3][10]
Table 2: Selected FDA-Approved Drugs Containing an Azetidine Moiety
| Drug Name | Target / Mechanism | Therapeutic Area | Role of the Azetidine Scaffold |
|---|---|---|---|
| Baricitinib | Janus kinase (JAK) inhibitor | Rheumatoid Arthritis, COVID-19 | The azetidine ring replaces a more traditional piperidine or pyrrolidine, contributing to improved selectivity and pharmacokinetic properties.[2][10] |
| Cobimetinib | MEK1/2 inhibitor | Oncology (Melanoma) | The 3-hydroxyazetidine moiety enhances solubility and provides a key interaction point within the kinase binding site, improving potency.[2][6][10] |
| Azelnidipine | Calcium channel blocker | Hypertension | The azetidine ring is integral to the dihydropyridine structure, influencing the drug's binding affinity and duration of action.[2][6][10] |
| Sarolaner | Isoxazoline parasiticide | Veterinary Medicine | The azetidine contributes to the overall three-dimensional shape required for potent activity against insect and acarine nerve-gated chloride channels.[2][10] |
These examples demonstrate that the azetidine scaffold is not merely a passive component but an active contributor to the overall success of a drug molecule, addressing specific challenges in potency, selectivity, and ADME properties.[2]
Future Perspectives and Conclusion
The role of the azetidine scaffold in medicinal chemistry continues to expand. Its application is growing in diverse and complex molecular architectures, including targeted protein degraders (PROTACs), covalent inhibitors, and peptide mimetics.[6] Ongoing research is focused on developing novel and more efficient synthetic routes, particularly for creating stereochemically complex and densely functionalized azetidines.[2][10]
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A Technical Guide to the Stereoselective Synthesis of Azetidines: Strategies and Methodologies for Modern Drug Discovery
Abstract
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a range of clinically approved drugs and developmental candidates, particularly in treatments for neurological diseases.[1][2][3] However, the inherent ring strain of the azetidine core presents significant synthetic challenges, especially for controlling stereochemistry.[1][4] This guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of azetidines, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols. We will traverse key methodologies including cycloadditions, intramolecular cyclizations, and ring-rearrangement reactions, with a focus on recent advancements that have made these valuable scaffolds more accessible to researchers in drug development.
The Strategic Imperative for Chiral Azetidines in Drug Design
Azetidines are prized in drug design for their ability to impart favorable physicochemical properties. The rigid, three-dimensional structure of the ring can enhance binding affinity to biological targets and improve metabolic stability.[3][5] Despite these advantages, their representation in FDA-approved drugs remains limited, a fact largely attributable to a historical lack of efficient and stereocontrolled synthetic methods.[3][5] The development of robust asymmetric syntheses is therefore critical to unlocking the full potential of this scaffold. This guide focuses on the primary classes of reactions that have proven most effective in achieving this goal.[1][6]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the strained azetidine ring in a stereoselective manner requires carefully chosen strategies that can overcome unfavorable thermodynamics and control the spatial arrangement of substituents. The most successful approaches can be broadly categorized as follows.
[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction
The most direct method for forming the azetidine ring is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction.[7][8] Historically, this approach has been challenging due to competing side reactions initiated by the photochemical excitation of the substrates.[7][8]
Causality of the Modern Approach: The key to overcoming these limitations has been the advent of visible-light-mediated triplet energy transfer.[9] By using a photocatalyst, such as an Iridium(III) complex, it is possible to excite the reaction components under much milder conditions (i.e., with visible light) without direct, high-energy UV irradiation of the imine.[1][5] This strategy selectively populates the reactive triplet state, minimizing undesired decay pathways and significantly improving reaction efficiency and scope.[5]
Workflow: Visible-Light-Mediated Aza Paternò–Büchi Reaction
Caption: Catalytic cycle for the visible-light-mediated aza Paternò–Büchi reaction.
This modern iteration of a classic reaction has transformed the accessibility of highly functionalized azetidines, allowing for both inter- and intramolecular variants with excellent diastereoselectivity.[5][9]
Intramolecular Ring-Closing Reactions
Forming one bond to close a pre-assembled carbon chain is a powerful and widely used strategy. The stereochemistry can be set in the acyclic precursor, which is often easier to control, and then translated to the final cyclic product.
A groundbreaking approach involves the direct cyclization of an amine onto an unactivated C-H bond. This is achieved through high-valent palladium catalysis.
Mechanistic Insight: The reaction, developed by Gaunt and co-workers, utilizes a Pd(II) catalyst and an oxidant.[1] The key mechanistic step involves the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond of the azetidine ring. The stereochemical information is carried through from the substrate, and the reaction demonstrates remarkable functional group tolerance.[1]
Workflow: Pd-Catalyzed C-H Amination
Caption: Simplified workflow for intramolecular C-H amination to form azetidines.
For substrates containing both a nucleophilic amine and a Michael acceptor, a 4-exo-tet ring closure provides an efficient route to functionalized azetidines. This strategy is particularly effective when starting from enantiopure precursors like β-amino alcohols, allowing for a direct transfer of chirality.[10] The key is the stereoselective formation of the C-C bond during the olefination step, followed by the diastereoselective cyclization.[10]
Ring Contraction and Expansion Strategies
Manipulating existing ring systems offers an elegant, albeit less common, pathway to chiral azetidines.
The synthesis of N-sulfonylazetidines can be achieved via the ring contraction of α-bromo-N-sulfonylpyrrolidinones.[1][11] This reaction proceeds via nucleophilic attack on the amide carbonyl, followed by an intramolecular S_N2 displacement of the bromide, effectively shrinking the five-membered ring to a four-membered one.[1] A notable feature of this method is that the diastereoselectivity of the final product can often be controlled by the choice of base used to initiate the contraction.[12]
Conversely, three-membered aziridines can be expanded to four-membered azetidines. A common method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide.[11] This ylide acts as a one-carbon homologating agent, inserting a methylene group into the ring system. Microwave irradiation has been shown to significantly accelerate this transformation.[11]
Advanced Transition-Metal Catalysis: Asymmetric Difunctionalization
Recent innovations have pushed the boundaries of azetidine synthesis. One of the most powerful new methods is the copper-catalyzed asymmetric boryl allylation of azetines.[13]
Why This Method is Transformative: This reaction simultaneously installs two versatile functional groups (a boryl and an allyl group) across the double bond of an azetine precursor, creating two new stereocenters with exceptional control.[13] It provides access to a class of highly valuable 2,3-disubstituted azetidines that were previously very difficult to synthesize. The regio-, enantio-, and diastereoselectivity are typically complete, affording a single isomeric product.[13]
Catalytic Cycle: Copper-Catalyzed Boryl Allylation of Azetines
Caption: Catalytic cycle for the enantioselective difunctionalization of azetines.
Data Summary: Substrate Scope of Cu-Catalyzed Boryl Allylation [13]
| Entry | Azetine Substituent (R¹) | Allyl Phosphate (R²) | Yield (%) | e.e. (%) | d.r. |
| 1 | Phenyl | H | 95 | >99 | >20:1 |
| 2 | 4-MeO-Ph | H | 96 | >99 | >20:1 |
| 3 | 4-CF₃-Ph | H | 92 | >99 | >20:1 |
| 4 | 2-Naphthyl | H | 94 | >99 | >20:1 |
| 5 | Cyclohexyl | H | 85 | 99 | >20:1 |
| 6 | Phenyl | Methyl | 91 | >99 | >20:1 |
| 7 | Phenyl | Phenyl | 88 | >99 | >20:1 |
Data are representative examples adapted from the literature to illustrate the high efficiency and stereoselectivity of the method.
Field-Validated Experimental Protocols
The translation of synthetic strategy into practice requires robust and reproducible protocols. Here we detail methodologies for two of the key transformations discussed.
Protocol 1: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction[5]
Objective: To synthesize a bicyclic azetidine via photocatalytic [2+2] cycloaddition.
Materials:
-
Imine-alkene substrate (1.0 equiv)
-
fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the imine-alkene substrate (e.g., 0.1 mmol).
-
Add the photocatalyst fac-[Ir(dFppy)₃] (e.g., 0.002 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., 2.0 mL) via syringe.
-
Seal the flask and place it approximately 5-10 cm from the blue LED light source.
-
Stir the reaction mixture at room temperature while irradiating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.
Self-Validation: The reaction's success is contingent on rigorous exclusion of oxygen, which can quench the excited state of the photocatalyst. Degassing the solvent (e.g., via three freeze-pump-thaw cycles) is critical for reproducibility.
Protocol 2: Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone[11]
Objective: To synthesize an α-carbonylated N-sulfonylazetidine.
Materials:
-
α-bromo N-sulfonylpyrrolidinone (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Nucleophile (e.g., Methanol, large excess, can be used as co-solvent)
-
Anhydrous solvent (e.g., Acetonitrile, MeCN)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the α-bromo N-sulfonylpyrrolidinone (e.g., 1.0 mmol) and anhydrous K₂CO₃ (3.0 mmol).
-
Add a solvent system of MeCN and the nucleophile (e.g., 9:1 MeCN:MeOH, 10 mL).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional solvent (e.g., Ethyl Acetate).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure azetidine derivative.
Causality Note: The use of a carbonate base is crucial. Stronger, more nucleophilic bases can lead to elimination or other side reactions. The choice of nucleophile (alcohols, phenols, anilines) allows for the direct incorporation of diverse functionality at the α-position of the azetidine.[11]
Conclusion and Future Outlook
The stereoselective synthesis of azetidines has matured significantly, moving from a niche challenge to a field with a growing arsenal of reliable and versatile methods. The development of visible-light photocatalysis, advanced transition-metal-catalyzed C-H functionalization and difunctionalization reactions, and the refinement of classical cyclization and rearrangement strategies have made chiral azetidines more accessible than ever. These advancements empower medicinal chemists to more freely explore the valuable chemical space that these strained heterocycles occupy.
Future efforts will likely focus on expanding the scope of enantioselective catalytic methods, developing new reactions that build the ring from simple, achiral precursors, and applying these strategies to the synthesis of increasingly complex polycyclic systems and natural products. As the synthetic toolbox continues to grow, the prevalence of the azetidine motif in next-generation therapeutics is poised to increase dramatically.
References
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Title: Synthetic azetidines could help simplify drug design for neurological diseases Source: ScienceDaily URL: [Link]
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Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of Azetidines from Imines by Cycloaddition Reactions Source: Elsevier Shop URL: [Link]
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Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society URL: [Link]
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Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of Azetidines by Aza Paternò-Büchi Reactions Source: ResearchGate URL: [Link]
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Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Asymmetric Synthesis of Functionalized Azetidines through Intramolecular Michael Additions Source: Thieme Connect URL: [Link]
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Title: Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones Source: Organic Letters (ACS Publications) URL: [Link]
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Reactivity of N-Boc protected azetidine derivatives
An In-depth Technical Guide to the Reactivity of N-Boc Protected Azetidine Derivatives
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain imparts unique chemical reactivity, while their rigid, three-dimensional structure can offer significant advantages in optimizing pharmacokinetic profiles.[1][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis and functionalization of azetidine derivatives. This guide provides a comprehensive technical overview of the reactivity of N-Boc protected azetidines, offering insights into their synthesis, functionalization, and the critical role of the Boc group in modulating their chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable building blocks.
Introduction: The Azetidine Scaffold and the Influence of N-Boc Protection
The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, possesses considerable ring strain (approximately 25.4 kcal/mol), which is a key determinant of its reactivity.[4][5] This strain, while making the ring susceptible to opening under certain conditions, also provides a thermodynamic driving force for various synthetic transformations.[4][6] Unlike the more labile aziridines, azetidines offer a greater degree of stability, facilitating their handling and incorporation into complex molecules.[4][6]
The introduction of a tert-butyloxycarbonyl (Boc) group onto the azetidine nitrogen serves several critical functions:
-
Protection: The Boc group effectively masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.[7]
-
Modulation of Reactivity: The electron-withdrawing nature of the carbamate influences the electronic properties of the ring, affecting the reactivity of other positions.
-
Solubility: The lipophilic tert-butyl group often enhances the solubility of azetidine intermediates in common organic solvents.
-
Facile Removal: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) or thermally, allowing for the timely unmasking of the nitrogen atom for further functionalization.[8][9][10][11][12]
This guide will delve into the key facets of N-Boc azetidine reactivity, providing both mechanistic understanding and practical, field-proven protocols.
Synthesis of N-Boc Protected Azetidines
A variety of synthetic strategies have been developed to access N-Boc protected azetidines, each offering distinct advantages in terms of substrate scope and stereocontrol.
Intramolecular Cyclization
A prevalent method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. The synthesis of N-Boc-azetidine from N-Boc-3-chloropropylamine is a classic example of an intramolecular SN2 reaction.[13] The rate of this cyclization is highly dependent on the nature of the leaving group, with the reactivity order being I > Br > Cl.[13]
Experimental Protocol: Synthesis of N-Boc-Azetidine via Intramolecular Cyclization
Objective: To synthesize N-Boc-azetidine from N-Boc-3-chloropropylamine.
Materials:
-
N-Boc-3-chloropropylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-chloropropylamine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine.
Functionalization of Pre-existing Azetidine Scaffolds
2.2.1. Aza-Michael Addition to N-Boc-azetidin-3-ylidene Acetate
Functionalized 3-substituted azetidines can be accessed through the aza-Michael addition of various nitrogen nucleophiles to methyl (N-Boc-azetidin-3-ylidene)acetate. This key intermediate is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.[14]
Experimental Protocol: Aza-Michael Addition of Piperidine to Methyl (N-Boc-azetidin-3-ylidene)acetate
Objective: To synthesize a 3-(piperidin-1-yl)azetidine derivative.
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and DBU (0.1 equivalents).
-
Heat the reaction mixture at 65 °C for 4 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-(piperidin-1-yl)azetidine derivative.[14]
Modern Synthetic Approaches
Recent advances have expanded the toolbox for synthesizing N-Boc protected azetidines, including:
-
[2+2] Photocycloadditions: Visible-light-mediated aza-Paternò-Büchi reactions between imines and alkenes provide a direct route to functionalized azetidines.[6][15][16]
-
Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)-H amination has been successfully employed for the synthesis of azetidines.[6]
-
Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes with nucleophiles, driven by the release of ring strain, offers a versatile method for preparing substituted azetidines.[6]
Reactivity of the N-Boc Azetidine Ring
The reactivity of the N-Boc azetidine ring is a balance between the inherent ring strain, which favors ring-opening, and the steric and electronic effects of the Boc group and other substituents.
Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of azetidines, often requiring activation.[17][18] The regioselectivity of the attack is governed by both electronic and steric factors.
-
Electronic Effects: For azetidines with substituents that can stabilize a positive charge at an adjacent carbon (e.g., aryl, vinyl), nucleophilic attack preferentially occurs at that carbon.[17]
-
Steric Effects: With sterically bulky nucleophiles or in the absence of strong electronic directing groups, attack at the less substituted carbon adjacent to the nitrogen is favored.[17][19]
Acid-mediated intramolecular ring-opening has also been reported, particularly when a pendant nucleophile is present in the molecule.[20] The rate of this decomposition is pH-dependent, with protonation of the azetidine nitrogen preceding the ring-opening step.[20]
Conceptual Workflow: Acid-Mediated Intramolecular Ring-Opening
Caption: Logical flow of acid-mediated intramolecular ring-opening of an azetidine.
α-Lithiation and Electrophilic Substitution
Direct α-lithiation of N-Boc-azetidine is challenging due to the electronic nature of the Boc group. However, the related N-tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation and subsequent trapping with various electrophiles.[21] This provides a powerful method for introducing substituents at the C2 position. The Botc group can be removed under mild acidic or thermal conditions, often selectively in the presence of an N-Boc group.[21]
Furthermore, N-Boc-azetine, an unsaturated analogue, can be generated in situ from N-Boc-3-methoxyazetidine.[22] This intermediate undergoes regioselective α-lithiation at the sp² carbon, followed by reaction with a range of electrophiles, providing access to 2-substituted N-Boc azetines.[22]
Metal-Catalyzed Cross-Coupling Reactions
N-Boc protected azetidine derivatives bearing a halide or triflate can participate in various metal-catalyzed cross-coupling reactions. These reactions are invaluable for introducing aryl, heteroaryl, vinyl, and alkyl groups onto the azetidine scaffold.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction has been used to couple brominated pyrazole-azetidine hybrids with boronic acids.[14]
-
Iron-Catalyzed Coupling: 3-Iodoazetidines have been shown to couple with Grignard reagents in the presence of an iron catalyst.[23]
-
Negishi Coupling: N-Boc-2-lithio-2-azetine can be transmetalated to zinc and subsequently coupled with aryl halides.[22]
Data Summary: Cross-Coupling Reactions of Azetidine Derivatives
| Coupling Reaction | Catalyst/Metal | Azetidine Substrate | Coupling Partner | Reference |
| Suzuki-Miyaura | Palladium | Brominated azetidine-hybrid | Boronic acids | [14] |
| Iron-Catalyzed | Iron | 3-Iodoazetidine | Grignard reagents | [23] |
| Negishi | Palladium/Nickel | α-Zincated N-Boc-pyrrolidine/azetine | Alkyl/Aryl halides | [22][24] |
The Role of N-Boc in Asymmetric Synthesis and Drug Design
The N-Boc group plays a crucial role in strategies for the enantioselective synthesis of substituted azetidines. For instance, in the α-lithiation of N-Botc-azetidine, the use of a chiral ligand can induce high levels of enantioselectivity in the subsequent electrophilic trapping.[21]
In drug discovery, the azetidine ring is often incorporated as a rigid scaffold to orient substituents in a defined three-dimensional space, thereby enhancing binding to biological targets.[1][3] The N-Boc group is a key intermediate in the synthesis of these complex molecules, and its removal in the final steps often reveals a basic nitrogen that can be crucial for activity or for improving physicochemical properties such as solubility. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, underscoring the importance of this scaffold in modern medicinal chemistry.[1]
Workflow: Role of N-Boc Azetidine in Drug Discovery
Caption: Generalized workflow for the use of N-Boc azetidines in synthesis.
Conclusion
N-Boc protected azetidine derivatives are versatile and highly valuable intermediates in organic synthesis and drug discovery. Their reactivity is a nuanced interplay of ring strain and the electronic and steric properties of the N-Boc group. A thorough understanding of the principles governing their synthesis, ring-opening, and functionalization is essential for harnessing their full potential. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, the importance of N-Boc protected azetidines as key building blocks is set to increase even further.
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Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014-12-23). Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30). Available at: [Link]
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Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]
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Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05). Available at: [Link]
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Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC - NIH. Available at: [Link]
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- 23. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
An Application Note and Detailed Protocol for the Synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry.[1][2][3] Their inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common ring systems like piperidines or pyrrolidines. Incorporating the azetidine scaffold can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while providing novel vectors for exploring chemical space.[4] The target molecule, this compound, is a versatile bifunctional building block. The Boc-protected azetidine nitrogen allows for subsequent functionalization, while the secondary amine provides a key handle for amide couplings, further substitutions, or other transformations essential in the synthesis of complex pharmaceutical agents.
This document provides a detailed, field-proven protocol for the synthesis of this key intermediate via a two-step process commencing with the oxidation of a commercially available alcohol followed by a highly efficient reductive amination. The causality behind experimental choices and critical process parameters are explained to ensure successful and reproducible execution.
Overall Synthetic Strategy
The synthesis is accomplished through a reliable two-step sequence. First, the primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, is oxidized to the corresponding aldehyde. Second, this aldehyde intermediate undergoes a direct reductive amination with benzylamine using a mild hydride reducing agent to furnish the desired product.
Caption: Overall reaction scheme for the synthesis.
Part 1: Oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The critical first step is the efficient and clean conversion of the starting alcohol to the aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. While several oxidation methods exist (e.g., Swern, IBX), the use of Dess-Martin Periodinane (DMP) is often preferred for its mild conditions, operational simplicity, and high yields, minimizing over-oxidation to the carboxylic acid.[5]
Materials & Equipment: Part 1
| Reagent/Material | CAS No. | Molecular Weight | Purpose |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 187.24 g/mol | Starting Material |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | 424.14 g/mol | Oxidizing Agent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | 144-55-8 | 84.01 g/mol | Aqueous Work-up (Neutralization) |
| Sodium Thiosulfate (Na₂S₂O₃), 10% Solution | 7772-98-7 | 158.11 g/mol | Aqueous Work-up (Quench excess DMP) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
| Round-bottom flask, Magnetic stirrer, Ice bath | - | - | Standard Glassware and Equipment |
Protocol: Part 1
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (5.0 g, 26.7 mmol). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant: Add Dess-Martin Periodinane (12.5 g, 29.4 mmol, 1.1 equivalents) to the stirred solution in portions over 15 minutes. Adding the DMP portion-wise prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Reaction Quench: Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of NaHCO₃ followed by 50 mL of a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 20-30 minutes until the organic layer becomes clear. The thiosulfate reduces any remaining DMP and its byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Result: This procedure typically yields tert-butyl 3-formylazetidine-1-carboxylate as a pale yellow oil, which is often used in the next step without further purification.[5] Expected yield is typically >95%.
Part 2: Reductive Amination to Yield the Final Product
This step involves the formation of an imine intermediate between the aldehyde and benzylamine, which is then reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is the reagent of choice for this transformation because it is a mild and selective reducing agent that is tolerant of many functional groups and does not reduce the starting aldehyde at a significant rate.[6] Its mild acidity can also catalyze imine formation.
Materials & Equipment: Part 2
| Reagent/Material | CAS No. | Molecular Weight | Purpose |
| tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | 185.22 g/mol | Aldehyde Substrate (from Part 1) |
| Benzylamine | 100-46-9 | 107.15 g/mol | Amine Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 g/mol | Reducing Agent |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Reaction Solvent |
| Acetic Acid (optional) | 64-19-7 | 60.05 g/mol | Catalyst for imine formation (if needed) |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | 144-55-8 | 84.01 g/mol | Aqueous Work-up (Neutralization) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
| Silica Gel (for chromatography) | 7631-86-9 | - | Purification Medium |
Protocol: Part 2
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude tert-butyl 3-formylazetidine-1-carboxylate (assuming ~26.7 mmol from Part 1) and dissolve it in 100 mL of anhydrous DCM.
-
Amine Addition: Add benzylamine (2.86 g, 26.7 mmol, 1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (6.8 g, 32.0 mmol, 1.2 equivalents) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde intermediate.
-
Work-up: Carefully quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective at isolating the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Expected yield: 75-90%.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low yield of aldehyde | Incomplete reaction. Over-oxidation to carboxylic acid. Wet solvent/reagents. | Ensure DMP is fresh and active. Extend reaction time. Use strictly anhydrous DCM. Avoid excessive heating. Check starting material purity. |
| Part 2: Incomplete reaction | Inactive reducing agent. Insufficient reaction time. | Use fresh NaBH(OAc)₃. The reagent is moisture-sensitive. Extend the reaction time and continue monitoring. A drop of acetic acid can be added to catalyze imine formation if slow. |
| Part 2: Formation of dibenzylamine adduct | Stoichiometry imbalance; excess aldehyde reacting with the product amine. | Ensure benzylamine is used in at least a 1.0 stoichiometric equivalent. Add the reducing agent promptly after the initial imine formation period. |
| Purification Issues | Product co-elutes with impurities. Streaking on TLC plate. | Adjust the polarity of the eluent system for chromatography. A DCM/Methanol system may offer different selectivity. Ensure the crude product is fully dry before loading onto the column. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Dichloromethane (DCM) is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Dess-Martin Periodinane (DMP) can be shock-sensitive under certain conditions, though commercially available stabilized forms are generally safe. Avoid heating the solid.
-
Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. Handle in an inert atmosphere and quench carefully.
-
Benzylamine is corrosive and causes burns. Handle with care.
References
-
Zasłona, B., & Pasternak, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
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Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165. [Link]
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ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]
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Fesik, A., & Brand, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Lin, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Center for Biotechnology Information. [Link]
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PrepChem. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com. [Link]
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Legeay, J., et al. (2017). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]
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PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]
- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
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Ball, M., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Application Notes and Protocols for N-Boc Deprotection of Azetidine Compounds
Introduction: Navigating the Challenges of Azetidine Deprotection
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in the synthesis of complex molecules containing the azetidine moiety, owing to its broad stability and facile, acid-labile removal.[3][4] However, the inherent ring strain of the azetidine nucleus (approximately 25.5 kcal/mol) presents a unique set of challenges for N-Boc deprotection.[1] Aggressive deprotection conditions can lead to undesired ring-opening reactions or other side products, necessitating a carefully considered approach to unveil the parent amine.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods for the N-Boc deprotection of azetidine compounds. We will delve into the mechanistic underpinnings of various deprotection strategies, from standard acidic protocols to milder and alternative approaches, offering field-proven insights to guide your experimental design and ensure the integrity of your valuable azetidine-containing molecules.
Core Principles: The Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the N-Boc group under acidic conditions is a well-established transformation that proceeds through a carbamate hydrolysis pathway.[3][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation event weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[5] The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine.[5] The liberated amine is subsequently protonated by the acid in the reaction medium, typically affording the amine salt as the final product.[3]
A critical consideration during this process is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites within the molecule or the solvent, leading to unwanted byproducts.[3] To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane are often employed to trap the tert-butyl cation.[3][6]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Comparative Analysis of N-Boc Deprotection Methods for Azetidines
The choice of deprotection method is paramount and is dictated by the substrate's functional group tolerance and the desired final salt form. The following table provides a comparative summary of common deprotection strategies for N-Boc azetidines.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages | Considerations for Azetidines |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 10-50% TFA in DCM, 0 °C to RT, 1-4 h | Fast, efficient, volatile byproducts.[7] | Harsh conditions, potential for side reactions, requires scavenger for sensitive substrates.[6] | High TFA concentrations can promote ring-opening; careful monitoring is essential. |
| Hydrogen Chloride (HCl) in Dioxane/Methanol/EtOAc | 4M HCl in Dioxane, RT, 0.5-2 h | Forms hydrochloride salt directly, readily available reagent.[8][9] | Dioxane is a hazardous solvent; methanolic HCl can transesterify esters.[9] | Generally well-tolerated, but prolonged reaction times should be avoided. | |
| Milder Acidic Methods | p-Toluenesulfonic Acid (p-TSA) | p-TSA in CH2Cl2/THF | Milder than TFA/HCl, can offer selectivity.[4] | Slower reaction times, non-volatile acid requires aqueous workup. | A good option for substrates with moderately acid-sensitive groups. |
| Oxalyl Chloride in Methanol | (COCl)2 in MeOH, RT, 1-4 h | Very mild conditions, tolerant of many functional groups.[10][11] | Generates CO gas, requires careful handling.[11] | Excellent for complex azetidines with sensitive functionalities. | |
| Non-Acidic Methods | Thermal Deprotection | High temperature (100-180 °C) in a suitable solvent (e.g., water, TFE) | Avoids acidic reagents, useful for acid-sensitive molecules.[12][13] | High temperatures can cause decomposition or racemization.[12] | Can be effective, but optimization of temperature and time is crucial to prevent degradation. |
| Trimethylsilyl Iodide (TMSI) | TMSI in CH2Cl2 or MeCN, 0 °C to RT | Rapid and effective, can be used for substrates with other acid-labile groups.[14][15] | Highly reactive and moisture-sensitive reagent. | A powerful method for challenging deprotections, but requires stringent anhydrous conditions. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific azetidine substrate.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a robust and widely used procedure for the efficient removal of the N-Boc group.
Materials:
-
N-Boc protected azetidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triethylsilane, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
If the substrate contains sensitive functional groups, add a scavenger (1.1-1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-20 equiv) to the stirred solution. The amount of TFA should be optimized based on the reactivity of the substrate.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected azetidine.
Caption: Workflow for TFA-mediated N-Boc deprotection.
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
This is a standard and efficient method that directly yields the hydrochloride salt of the deprotected azetidine.[8][16]
Materials:
-
N-Boc protected azetidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of a suitable co-solvent like DCM or methanol if necessary, or use the HCl solution directly if solubility permits.
-
Add 4M HCl in 1,4-dioxane (5-10 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the azetidine hydrochloride salt.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is particularly useful for substrates containing acid-sensitive functional groups.[10][11][17]
Materials:
-
N-Boc protected azetidine
-
Anhydrous methanol
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add oxalyl chloride (2-3 equiv) dropwise at room temperature. Caution: Gas evolution (CO, CO2, HCl) will occur.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents, yielding the hydrochloride salt of the deprotected azetidine.
Troubleshooting and Key Considerations for Azetidine Deprotection
-
Incomplete Deprotection: If the reaction is sluggish, consider increasing the acid concentration, reaction time, or temperature. However, with azetidines, it is often preferable to switch to a stronger deprotection agent rather than forcing the reaction with prolonged heating, which could lead to decomposition.[6]
-
Ring-Opening Side Products: The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, which can be exacerbated under harsh acidic conditions. If ring-opening is observed, switch to a milder deprotection method (e.g., oxalyl chloride/methanol or milder acidic conditions at lower temperatures).
-
Formation of tert-Butyl Adducts: The presence of other nucleophiles in the substrate can lead to alkylation by the tert-butyl cation. The use of scavengers is highly recommended to suppress this side reaction.[6]
-
Substrate Solubility: For substrates with poor solubility in standard deprotection solvents, a co-solvent may be necessary. Ensure the co-solvent is compatible with the reaction conditions.
Conclusion
The successful N-Boc deprotection of azetidine compounds hinges on a judicious selection of reagents and reaction conditions that respect the inherent strain of the four-membered ring. While standard strong acid protocols are often effective, a nuanced understanding of milder and alternative methods is crucial for preserving the integrity of complex and sensitive substrates. By carefully considering the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of azetidine deprotection and advance their synthetic endeavors.
References
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Hodgson, D. M., & Norsikian, S. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 190-193. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. r/chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23871. [Link]
-
The University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link]
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George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23871. [Link]
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Riela, S., Noto, R., & Gruttadauria, M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. [Link]
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Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3073-3084. [Link]
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Aouf, C., Berredjem, M., & Aouf, N. E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
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George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. [Link]
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University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
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Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929–9932. [Link]
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ResearchGate. (2025). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
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Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
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The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49389. [Link]
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. [Link]
-
ResearchGate. (2023). Can N-Boc deprotection achieved by simple heating (without acid/water)?. [Link]
-
ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
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Strategic Synthesis of Azetidines via Intramolecular Reductive Amination: A Guide to Conditions and Mechanisms
An Application Note and Protocol for Researchers
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and rigid conformational constraint.[1] Among the various synthetic strategies, intramolecular reductive amination stands out as a robust and direct method for constructing this strained four-membered azaheterocycle. This guide provides an in-depth analysis of the core principles, critical experimental parameters, and detailed protocols for the synthesis of azetidines from γ-amino aldehydes and ketones. By elucidating the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
Introduction: The Strategic Value of the Azetidine Ring
Azetidines, the nitrogen-containing analogues of cyclobutane, have emerged from being a synthetic curiosity to a privileged scaffold in drug discovery.[2] Their inherent ring strain, while making them more stable and easier to handle than their aziridine counterparts, provides unique reactivity for further functionalization.[2] The incorporation of an azetidine ring can significantly alter the pharmacological profile of a lead compound. Traditional synthetic routes to azetidines include the cyclization of γ-haloamines, the reduction of β-lactams, and various cycloaddition reactions.[3][4][5] However, intramolecular reductive amination of γ-amino carbonyl compounds offers a convergent and often stereocontrolled pathway, making it a highly attractive method for generating functionally diverse azetidines.[3]
Core Principles: The Intramolecular Reductive Amination Cascade
The synthesis of an azetidine ring via intramolecular reductive amination is a sequential, one-pot process that hinges on two key transformations: the formation of a cyclic iminium ion and its subsequent reduction.[6]
-
Cyclic Iminium Ion Formation: The process begins with a γ-amino aldehyde or ketone. Under neutral or mildly acidic conditions, the terminal amine performs an intramolecular nucleophilic attack on the carbonyl carbon. This forms a hemiaminal intermediate which, through the loss of a water molecule, cyclizes into a transient cyclic iminium ion. The equilibrium of this step is critical and is often driven forward by the removal of water or the use of dehydrating agents.[6][7]
-
Hydride Reduction: A reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final, stable azetidine ring. The choice of reducing agent is paramount, as it must selectively reduce the iminium ion without significantly reducing the starting carbonyl compound.[8]
This mechanistic cascade is visualized in the diagram below.
Figure 1: Mechanism of Azetidine Synthesis via Intramolecular Reductive Amination.
Optimizing Reaction Conditions: A Scientist's Guide
The success of an intramolecular reductive amination is highly dependent on the careful selection of reagents and conditions. Each parameter must be considered to maximize yield and minimize side reactions.
The Precursor: Synthesis of γ-Amino Carbonyls
The starting material, a γ-amino aldehyde or ketone, is the linchpin of this method. These precursors can be synthesized through various established routes, such as the alkylation of an amine with a suitable halo-carbonyl compound or the reduction of a γ-azido ketone. The stability of the precursor is crucial; γ-amino aldehydes, in particular, can be prone to self-condensation or polymerization and are often generated in situ or used immediately after preparation.
The Heart of the Reaction: Choice of Reducing Agent
The selection of the reducing agent dictates the efficiency and selectivity of the transformation. The ideal reagent should reduce the iminium ion much faster than the starting carbonyl group.[8] The three most common choices are sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).
| Reducing Agent | Reactivity & Selectivity | Optimal pH & Solvents | Key Considerations & Causality |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for iminium ions over ketones/aldehydes.[9][10] The steric bulk and electron-withdrawing acetate groups attenuate its hydridic character. | Weakly acidic (pH 4-6). Acetic acid is often co-produced. Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[9][10] | Often the reagent of choice for one-pot reactions. Its mildness prevents premature reduction of the carbonyl, allowing the iminium ion to form.[1] Sensitive to water and protic solvents like methanol. |
| Sodium Cyanoborohydride | More reactive than STAB but still selective for iminium ions at acidic pH.[8][9] The electron-withdrawing cyanide group stabilizes the borohydride. | Acidic (pH 3-6). Stable in protic solvents like Methanol (MeOH), Ethanol (EtOH).[9] | Classic reagent for this transformation. Its stability in methanol is a key advantage. Major drawback: High toxicity and the potential to generate HCN gas under strongly acidic conditions. Requires careful handling and quenching. |
| Sodium Borohydride | Strongest of the three; readily reduces aldehydes and ketones.[9] Less selective for the iminium ion. | Weakly basic (pH > 7). Solvents: Methanol (MeOH), Ethanol (EtOH). | Use is limited to a two-step procedure where the iminium ion is pre-formed before the reductant is added.[9] If added at the start, it will primarily reduce the starting carbonyl. |
Solvent, Temperature, and pH Control
-
Solvents: Aprotic solvents like DCE and DCM are preferred when using STAB to avoid decomposition of the reagent.[9] For NaBH₃CN and NaBH₄, protic solvents like methanol are common and can facilitate the reaction.[9]
-
Temperature: Most reductive aminations are run at ambient temperature (20-25 °C). For less reactive substrates, gentle heating (e.g., 50 °C) may be required to facilitate imine formation.[11]
-
pH Control: Maintaining a weakly acidic environment (pH 4-6) is a critical balancing act. Acid catalyzes the dehydration of the hemiaminal to the crucial iminium ion intermediate.[6] However, excessively low pH can lead to protonation of the starting amine, rendering it non-nucleophilic, while high pH disfavors iminium ion formation. A catalytic amount of acetic acid is often added, especially when using STAB.[1]
Experimental Protocols
The following protocols provide a framework for conducting the intramolecular reductive amination for azetidine synthesis.
General Protocol for Azetidine Synthesis using STAB
This protocol is a generalized one-pot procedure suitable for many γ-amino ketone or aldehyde substrates.
-
Reaction Setup: To a solution of the γ-amino carbonyl substrate (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.1–0.5 M), add acetic acid (1.1 equiv.).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the azetidine product.
Protocol Example: Synthesis of a Spiro-Azetidine-Piperidine
This procedure is adapted from a literature synthesis and demonstrates the application of NaBH₃CN in a protic solvent.[11]
-
Reactant Solution: In a round-bottom flask, dissolve the piperidine chloroaldehyde precursor (1.0 equiv.) and the desired chiral amine (1.1 equiv.) in methanol. Add a catalytic amount of acetic acid.
-
Imine Formation: Heat the mixture to 50 °C and stir for 1-2 hours to drive the formation of the imine.
-
Reduction & Cyclization: Cool the reaction to room temperature and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) in one portion.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃. Dry the organic layer, concentrate, and purify by chromatography to obtain the chiral spiro-azetidine-piperidine product.[11]
Visualization of the Experimental Workflow
The following diagram outlines the typical laboratory workflow for this synthesis.
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Application of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate in Drug Discovery: A Technical Guide
Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. In this context, small, strained heterocyclic scaffolds have garnered considerable attention for their ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and a higher fraction of sp³ carbons, all desirable traits for modern therapeutic agents.[1][2] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its significance in contemporary medicine.[1]
This application note focuses on a key functionalized azetidine building block, tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate . We will explore its synthesis, key transformations, and its pivotal role as a versatile intermediate in the construction of complex bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₂ | |
| Molecular Weight | 290.40 g/mol | |
| Appearance | Off-white to pale yellow solid or oil | |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, EtOAc) | |
| Storage | Store in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended. |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Pathways to the Core Scaffold
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and efficient strategy involves the reductive amination of tert-butyl 3-formylazetidine-1-carboxylate with benzylamine.
Figure 1: Synthetic overview for the preparation of the target compound.
Protocol 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[3]
This protocol describes the reduction of the corresponding carboxylic acid to the primary alcohol.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃/THF)
-
Ethyl acetate (EA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirring solution of BH₃/THF at -78°C under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in portions.
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.
Protocol 2: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate via Swern Oxidation[2]
This protocol details the oxidation of the primary alcohol to the aldehyde.
Materials:
-
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of oxalyl chloride in DCM at -78°C, slowly add DMSO dropwise.
-
Stir the reaction mixture at this temperature for 15 minutes.
-
Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in DCM.
-
Immediately add triethylamine.
-
Allow the reaction system to gradually warm to room temperature.
-
Dilute the reaction with DCM and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (heptane/ethyl acetate gradient) to obtain the desired aldehyde.
Protocol 3: Reductive Amination to Yield this compound
This protocol describes the coupling of the aldehyde with benzylamine.
Materials:
-
tert-butyl 3-formylazetidine-1-carboxylate
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-formylazetidine-1-carboxylate and benzylamine in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Key Transformations and Derivatizations
The utility of this compound lies in its facile deprotection to reveal a primary amine, which serves as a handle for further functionalization.
Figure 2: Key deprotection and derivatization workflow.
Protocol 4: N-Debenzylation via Catalytic Hydrogenation[4][5][6]
This protocol describes the removal of the N-benzyl protecting group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂/C, Pearlman's catalyst)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. The product is often of sufficient purity for use in the next step without further purification.
Applications in Drug Discovery
The deprotected intermediate, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate , is a valuable building block for introducing the 3-(aminomethyl)azetidine moiety into drug candidates. This scaffold has been particularly impactful in the development of kinase inhibitors.
Case Study: Synthesis of Baricitinib Intermediate
Baricitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis.[3] The synthesis of key intermediates for baricitinib often involves derivatives of the 3-aminoazetidine core. While the direct use of this compound is not explicitly detailed in all published routes, the analogous tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is a critical precursor. It can be coupled with a suitable pyrimidine or pyrazole core to construct the final drug molecule. For instance, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate can be reacted with a 2-chloro-substituted thieno[2,3-d]pyrimidine to form a key intermediate in the synthesis of related compounds.[4]
Application in the Synthesis of GPCR Modulators
The unique conformational constraints of the azetidine ring make it an attractive scaffold for modulating the activity of G protein-coupled receptors (GPCRs). Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising avenue for achieving greater selectivity and fine-tuning of receptor signaling.[5][6][7][8] The 3-(aminomethyl)azetidine moiety can serve as a versatile anchor for building libraries of compounds to screen for allosteric modulatory activity against various GPCR targets.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its synthesis is accessible through well-established chemical transformations, and its key deprotection product, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, provides a versatile handle for incorporation into a diverse range of potential therapeutic agents. The demonstrated utility of the 3-(aminomethyl)azetidine scaffold in approved drugs like baricitinib highlights its value in imparting favorable pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals can leverage this building block to explore novel chemical space in the pursuit of next-generation kinase inhibitors, GPCR modulators, and other innovative therapeutics.
References
- Kaur, M., & Singh, G. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1846-1871.
- Li, G., et al. (2012).
-
PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
- Bates, C. G., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(16), 2803-2806.
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). A Tuneable Method for N -Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
PubMed Central. (2023). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. Retrieved from [Link]
-
PubMed Central. (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]
-
PubMed Central. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2017). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Retrieved from [Link]
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- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
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Large-scale synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
An Application Note for the Large-Scale Synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] this compound is a key building block, enabling the introduction of the 3-aminomethylazetidine motif into more complex molecules. This document provides a comprehensive, field-proven guide for its large-scale synthesis, focusing on process scalability, safety, and robustness. We detail a two-stage process commencing with the oxidation of a commercially available alcohol intermediate, followed by a highly efficient reductive amination protocol. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Strategic Overview: The Synthetic Rationale
The selected synthetic route is a two-step sequence designed for efficiency and scalability. The strategy hinges on avoiding cryogenic conditions and costly purification methods where possible, making it suitable for multi-gram to kilogram-scale production.
-
Step 1: Oxidation. The synthesis begins with the oxidation of the readily available starting material, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, to the key aldehyde intermediate, tert-butyl 3-formylazetidine-1-carboxylate. While various oxidation methods exist, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (bleach) is chosen for its operational simplicity, cost-effectiveness, and mild reaction conditions, which are highly advantageous for large-scale operations compared to Swern or Dess-Martin oxidations.[3]
-
Step 2: Reductive Amination. The crude aldehyde is then subjected to a direct reductive amination with benzylamine.[4][5] This reaction forms an intermediate imine which is reduced in situ. For large-scale synthesis, catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice. It offers high atom economy, avoids the use of stoichiometric metal hydride reagents (like NaBH₄ or Na(OAc)₃BH), and simplifies product workup, as the catalyst is easily removed by filtration.[6]
Figure 1: Overall two-step reaction scheme for the synthesis.
Part I: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate
Principle and Rationale
This protocol employs a TEMPO-catalyzed oxidation, a robust and scalable method for converting primary alcohols to aldehydes. TEMPO acts as a catalyst to generate an N-oxoammonium salt, the active oxidant, which is continuously regenerated by a stoichiometric secondary oxidant, in this case, sodium hypochlorite. The use of a biphasic dichloromethane/water system with a phase-transfer catalyst (KBr) and a buffer (NaHCO₃) ensures controlled reaction rates and minimizes over-oxidation to the carboxylic acid.[3][7]
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Notes |
| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 187.24 | Starting material |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Reaction solvent |
| TEMPO | 2564-83-2 | 156.25 | Catalyst |
| Potassium Bromide (KBr) | 7758-02-3 | 119.00 | Co-catalyst |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Buffer |
| Sodium Hypochlorite (NaOCl) | 7681-52-9 | 74.44 | Stoichiometric oxidant (e.g., 10-15% solution) |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | For quenching excess oxidant |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
| Equipment | |||
| Jacketed Reaction Vessel with Overhead Stirrer | For temperature control | ||
| Addition Funnel | For controlled addition of oxidant | ||
| Thermocouple | To monitor internal temperature | ||
| Separatory Funnel | For aqueous workup | ||
| Rotary Evaporator | For solvent removal |
Detailed Experimental Protocol
-
Reactor Setup: Charge a jacketed reaction vessel equipped with an overhead stirrer, thermocouple, and addition funnel with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), dichloromethane (DCM, 10 vol), TEMPO (0.01 eq), and an aqueous solution of KBr (0.1 eq) and NaHCO₃ (1.2 eq).
-
Cooling: Cool the vigorously stirred biphasic mixture to an internal temperature of 0-5 °C using a circulating chiller.
-
Oxidant Addition: Add the sodium hypochlorite solution (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition is typically exothermic.
-
Reaction Monitoring (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Isolation: The resulting crude tert-butyl 3-formylazetidine-1-carboxylate is typically obtained as a yellow oil and is often used in the next step without further purification.[8] If required, purification can be achieved by column chromatography.
Part II: Synthesis of this compound
Principle and Rationale
This step involves the direct reductive amination of the aldehyde intermediate with benzylamine. The reaction proceeds via the formation of an imine, which is then reduced to the target secondary amine. Catalytic hydrogenation is employed for the reduction.[9] Palladium on carbon (10% Pd/C) is a highly effective and recyclable catalyst for this transformation. Methanol is an excellent solvent choice as it readily dissolves the reactants and does not interfere with the hydrogenation.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Notes |
| tert-butyl 3-formylazetidine-1-carboxylate (crude) | 1373233-03-0 | 185.22 | Intermediate from Part I |
| Benzylamine | 100-46-9 | 107.15 | Amine source |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | 106.42 (Pd) | Hydrogenation catalyst |
| Methanol (MeOH) | 67-56-1 | 32.04 | Reaction solvent |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | Reducing agent |
| Celite® (or other filter aid) | 61790-53-2 | N/A | For filtration of the catalyst |
| Equipment | |||
| Hydrogenation Reactor (e.g., Parr Shaker) | For reactions under H₂ pressure | ||
| Filtration Funnel and Flask | For catalyst removal | ||
| Rotary Evaporator | For solvent removal |
Detailed Experimental Protocol
-
Reactor Setup: In a suitable hydrogenation reactor, dissolve the crude tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) and benzylamine (1.05 eq) in methanol (10 vol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (50% wet, ~1-2 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Combine the filtrate and washes and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a clear oil.
Process Workflow and Quality Control
Figure 2: High-level workflow for the synthesis and purification process.
Final Product Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Identity | Conforms to the structure by ¹H NMR and MS | ¹H NMR, MS |
| Purity | ≥ 97.0% | HPLC |
| ¹H NMR | Conforms to reference spectrum | NMR |
| Mass Spectrum | [M+H]⁺ = 277.19 (for C₁₆H₂₄N₂O₂) | ESI-MS |
| Residual Solvents | To be determined based on process solvents used | GC-HS |
Safety Precautions
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium Hypochlorite: Is corrosive and an oxidizer. Avoid contact with skin and eyes. Do not mix with acid, as this will generate toxic chlorine gas.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere and do not allow it to dry out completely. Quench spent catalyst carefully.
-
Hydrogen Gas: Is highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel in an area free of ignition sources.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
Pearson Education. (n.d.). Reductive amination. Retrieved from [Link]
-
Cini, E., et al. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. ResearchGate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scribd. Retrieved from [Link]
-
LookChem. (n.d.). Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
-
Wang, B., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. Retrieved from [Link]
-
ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. Retrieved from [Link]
-
PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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- 1. chemrxiv.org [chemrxiv.org]
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- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
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- 8. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Azetidine Derivatives as Constrained Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of peptidomimetics and drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Constrained amino acid analogs are pivotal tools in this endeavor, offering a strategy to rigidify peptide backbones and optimize their interaction with biological targets. Among these, azetidine derivatives, particularly azetidine-2-carboxylic acid (Aze), have emerged as valuable proline mimics. The four-membered ring of azetidine imposes a more severe conformational constraint than the five-membered ring of proline, leading to distinct structural and, consequently, biological properties. These unique characteristics make azetidine-containing peptides and small molecules highly attractive for therapeutic development.[1][2] This guide provides a comprehensive overview of the synthesis, incorporation, and characterization of azetidine-based amino acid analogs, complete with detailed protocols and expert insights to facilitate their application in research and drug development.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This flexibility can lead to a multitude of conformations in solution, only a fraction of which may be bioactive. By incorporating constrained amino acid analogs, we can pre-organize the peptide into a conformation that is more favorable for receptor binding, thereby increasing potency and selectivity.[2]
Azetidine derivatives, as proline analogs, offer a unique approach to achieving this conformational rigidity.[3] The smaller ring size of azetidine compared to proline leads to altered bond angles and steric interactions, which in turn influence the local and global conformation of the peptide backbone.[4] This guide will delve into the practical aspects of utilizing these powerful building blocks.
Synthesis of Azetidine-2-Carboxylic Acid Analogs
The synthesis of azetidine-2-carboxylic acid and its derivatives is a critical first step. Various synthetic routes have been developed, often starting from readily available chiral precursors like L-aspartic acid to ensure stereochemical integrity.[5][6] A common strategy involves the cyclization of a suitably protected amino acid precursor bearing a leaving group at the γ-position.[7]
Protocol 1: Synthesis of N-Fmoc-L-azetidine-2-carboxylic acid
This protocol outlines a representative synthesis of N-Fmoc-L-azetidine-2-carboxylic acid, the protected form ready for solid-phase peptide synthesis (SPPS). The synthesis involves the protection of the amino group of L-azetidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
L-azetidine-2-carboxylic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).
-
Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product should form.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-Fmoc-L-azetidine-2-carboxylic acid.
Expert Insight: The choice of base and solvent system is crucial for efficient Fmoc protection. Sodium bicarbonate provides a mild basic environment to neutralize the HCl generated during the reaction without promoting significant side reactions. Dioxane is a good solvent for both the starting materials and the product.
Incorporation of Azetidine Analogs into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for synthesizing peptides containing non-canonical amino acids like azetidine derivatives.[8] The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]
Protocol 2: Solid-Phase Peptide Synthesis of an Azetidine-Containing Peptide
This protocol provides a general workflow for incorporating an N-Fmoc-azetidine-2-carboxylic acid into a peptide sequence using manual SPPS.
Materials:
-
Fmoc-protected amino acids (including N-Fmoc-L-azetidine-2-carboxylic acid)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
SPPS Workflow:
Azetidine Peptide Synthesis Workflow.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the N-Fmoc-L-azetidine-2-carboxylic acid (3-5 equivalents relative to the resin loading) with HBTU/HOBt (3-5 eq.) and DIPEA (6-10 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Expert Insight: The coupling of the sterically hindered azetidine ring can sometimes be less efficient than for standard amino acids. It is advisable to perform a double coupling (repeating step 4) or use a stronger coupling reagent to ensure complete incorporation. A ninhydrin test after coupling is essential to confirm the absence of free amines, indicating a successful reaction.[12]
Biophysical and Biochemical Characterization
Once the azetidine-containing peptide is synthesized and purified, its structural and functional properties must be characterized.
Conformational Analysis
The primary reason for incorporating azetidine analogs is to influence the peptide's conformation. This can be assessed using various spectroscopic and computational techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, TOCSY, and NOESY can provide detailed information about the peptide's solution structure, including dihedral angles (φ, ψ) and the presence of specific secondary structures like γ-turns.[1]
-
X-ray Crystallography: If the peptide can be crystallized, X-ray diffraction provides a high-resolution, static picture of its three-dimensional structure, confirming the conformational constraints imposed by the azetidine ring.[7][13]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.
Data Presentation: Conformational Preferences of Azetidine vs. Proline
| Parameter | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Rationale for Difference |
| Ring Size | 5-membered | 4-membered | The smaller ring size of azetidine leads to increased ring strain and altered bond angles. |
| Preferred Backbone Dihedral Angle (φ) | Approx. -60° to -75°[14][15] | More flexible, but can adopt angles leading to γ-turns. | The constrained pyrrolidine ring of proline restricts the φ angle. |
| Favored Turn Structure | β-turns | γ-turns[7] | The different ring pucker and steric constraints favor different hydrogen bonding patterns. |
| Cis/Trans Isomerism of Peptide Bond | Significant population of cis-isomers (approx. 4:1 trans:cis)[11] | Predominantly trans, perturbation of normal proline-induced cis-bonds observed.[1] | The altered ring geometry of azetidine disfavors the steric clashes associated with the cis conformation. |
Proteolytic Stability Assay
A key advantage of using constrained amino acids is the potential to enhance resistance to enzymatic degradation.
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of an azetidine-containing peptide in the presence of proteases or in biological matrices like plasma or serum.
Materials:
-
Purified azetidine-containing peptide and a control peptide (e.g., the proline-containing analog)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human/animal serum/plasma
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
LC-MS system for fragment analysis (optional)
Procedure:
-
Sample Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or a minimal amount of DMSO).
-
Reaction Setup:
-
In a microcentrifuge tube, incubate a known concentration of the peptide (e.g., 10-100 µM) with the protease or serum/plasma at 37 °C.
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quenching: Immediately quench the enzymatic reaction in each aliquot by adding an equal volume of the quenching solution.
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Plot the percentage of intact peptide remaining versus time.
-
-
Data Analysis: Calculate the half-life (t₁/₂) of the peptide under the assay conditions. Compare the stability of the azetidine-containing peptide to the control peptide.
Expert Insight: It is crucial to use a control peptide to differentiate the stabilizing effect of the azetidine analog from other factors. Running the assay in different biological matrices (e.g., plasma from different species) can provide valuable information for preclinical development.[16] LC-MS analysis of the degradation products can help identify the cleavage sites and provide insights into the mechanism of stabilization.[17]
Applications in Drug Discovery and Development
The unique properties of azetidine derivatives make them valuable scaffolds in medicinal chemistry. Their incorporation can lead to:
-
Improved Potency and Selectivity: By locking the peptide into a bioactive conformation.
-
Enhanced Metabolic Stability: By sterically hindering protease access to the peptide backbone.[1]
-
Favorable Physicochemical Properties: The polar nature of the azetidine ring can influence solubility and other pharmacokinetic parameters.[1]
Impact of Azetidine Incorporation in Drug Discovery.
Conclusion
Azetidine derivatives are powerful tools for medicinal chemists and peptide scientists. Their ability to impose unique conformational constraints provides a rational approach to designing peptidomimetics and small molecules with improved therapeutic profiles. By understanding the synthesis, incorporation, and characterization of these analogs, researchers can unlock their full potential in the development of next-generation therapeutics. The protocols and insights provided in this guide serve as a practical starting point for harnessing the power of azetidine-based constrained amino acids.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729–2732. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. HETEROCYCLES, 96(12), 2125-2134. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Wessjohann, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5846–5850. [Link]
-
Berman, H. M., et al. (1973). The crystal structure of l-azetidine-2-carboxylic acid, a proline analog. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(4), 828-834. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. [Link]
-
Vilar, S., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Goodman, M., et al. (1983). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 22(4), 1035-1050. [Link]
-
Fairlie, D. P., et al. (2014). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 57(15), 6296-6311. [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]
-
LibreTexts Biology. (2025). 4.1: Main Chain Conformations. [Link]
-
Hlebec, D., et al. (2023). Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning. International Journal of Molecular Sciences, 24(20), 15124. [Link]
-
Papini, A. M., et al. (2012). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 17(8), 9593-9628. [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47582-47608. [Link]
-
Kumar, A., et al. (2020). Proteolytic stability study: (A) superimposed HPLC chromatograms of most active peptide 12c at time intervals of 0, 2, 4, 8, 12 and 24 h after trypsin treatment. ResearchGate. [Link]
-
Linder, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Wikipedia. (n.d.). Ramachandran plot. [Link]
-
Tourwé, D., et al. (2010). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry, 22, 189-225. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Camarero, J. A., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Frontiers in Chemistry, 10, 1016839. [Link]
-
Dong, M. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]
-
SWISS-MODEL. (n.d.). Ramachandran Plot, Torsion Angles in Proteins. [Link]
-
Baran, P. S., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Sources
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- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 9. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
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- 12. chem.uci.edu [chem.uci.edu]
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- 15. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of the Azetidine Moiety into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Azetidine, A Compact Scaffold for Peptide Innovation
In the quest to design next-generation peptide therapeutics, medicinal chemists increasingly turn to non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, the azetidine moiety, a strained four-membered nitrogen-containing heterocycle, has emerged as a powerful tool.[1][2] As a compact homologue of proline, L-azetidine-2-carboxylic acid (Aze) and its derivatives introduce unique structural and physicochemical properties into peptide scaffolds.[3]
The incorporation of azetidines confers several key advantages:
-
Conformational Constraint: The rigid, strained ring structure restricts the torsional angles of the peptide backbone, pre-organizing the peptide into specific secondary structures like β- or γ-turns.[4] This conformational rigidity can lock the peptide into its bioactive conformation, enhancing target affinity and selectivity.
-
Enhanced Metabolic Stability: The azetidine ring can sterically shield adjacent peptide bonds from enzymatic degradation, significantly improving the peptide's resistance to proteolysis and extending its in vivo half-life.[5]
-
Improved Pharmacokinetics: Azetidine-containing drugs have demonstrated enhanced metabolic stability, receptor selectivity, and overall pharmacokinetic profiles, making the scaffold highly attractive for drug design.
-
Turn-Inducing Element: Specific azetidine derivatives, such as 3-aminoazetidine (3-AAz), act as potent turn-inducing elements, dramatically improving the efficiency of challenging macrocyclization reactions for small peptides.[5]
-
Versatile Functional Handle: The azetidine nitrogen can serve as a point for late-stage functionalization, allowing for the attachment of imaging agents, solubility enhancers, or other molecular probes without consuming a side-chain position.[5]
This guide provides a comprehensive overview of the strategies and protocols for synthesizing azetidine-containing amino acid building blocks and incorporating them into peptide scaffolds, along with methods to characterize their impact and leverage their unique properties in drug development.
Synthesis of Azetidine-Containing Building Blocks
The successful incorporation of azetidines into peptides begins with the synthesis of high-purity, stereochemically defined building blocks. The two most common scaffolds are L-azetidine-2-carboxylic acid (Aze), a proline analogue, and 3-aminoazetidine (3-AAz), a potent turn-inducer.
General Synthetic Strategies
The synthesis of enantiopure azetidine amino acids can be challenging but several robust methods have been established. A common approach for Aze involves the cyclization of γ-amino-α-halobutyric acid derivatives.[3] More advanced strategies utilize intramolecular alkylation with a chiral auxiliary to ensure stereocontrol.[6] For substituted azetidines, organometallic routes followed by metal-catalyzed asymmetric reduction have proven effective for creating a library of derivatives.[7]
The diagram below illustrates a generalized workflow for producing protected azetidine amino acids ready for peptide synthesis.
Caption: Generalized workflow for the synthesis of SPPS-ready azetidine amino acids.
Protocol 1: Synthesis of L-Azetidine-2-carboxylic Acid (Aze)
This protocol outlines a multi-step synthesis to produce enantiopure L-Aze, adapted from established methodologies.[6][8]
Materials:
-
γ-Butyrolactone
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂)
-
Ethanol (EtOH)
-
Ammonia (NH₃)
-
Barium hydroxide (Ba(OH)₂)
-
(R)-(+)-α-Methylbenzylamine (chiral auxiliary)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
α-Bromination: React γ-butyrolactone with bromine in the presence of a catalyst (e.g., PBr₃) to yield α-bromo-γ-butyrolactone.
-
Esterification: Open the lactone ring by reacting with ethanol under acidic conditions (e.g., using SOCl₂) to form ethyl 2-bromo-4-hydroxybutanoate.
-
Amination: Convert the hydroxyl group to an amine by reacting with ammonia. This step is often performed at low temperatures to avoid side reactions.
-
Cyclization: Induce intramolecular cyclization by treating the resulting amino ester with a base such as barium hydroxide. This forms the azetidine ring, yielding racemic ethyl azetidine-2-carboxylate.
-
Chiral Resolution: Resolve the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid or, more efficiently, by using a chiral auxiliary like (R)-(+)-α-methylbenzylamine early in the synthesis.
-
Hydrolysis & Deprotection: Hydrolyze the ester to the carboxylic acid and remove any protecting groups (e.g., hydrogenolysis to remove a benzyl-type auxiliary) to yield the final L-Azetidine-2-carboxylic acid.
-
Purification: Purify the final product by recrystallization or column chromatography. Confirm identity and purity via NMR and mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Azetidine-containing amino acids are readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.[][10] The process is compatible with common resins, coupling reagents, and deprotection conditions.
The SPPS Cycle for Azetidine Incorporation
The standard SPPS cycle of deprotection, activation/coupling, and washing is maintained. The Fmoc group is removed with a piperidine solution, and the subsequent coupling is mediated by activating agents like HBTU, HATU, or DIC/HOBt.[11][12][13][14]
Caption: The Fmoc-SPPS cycle for incorporating an azetidine-2-carboxylic acid residue.
Protocol 2: Standard Fmoc-SPPS of an Azetidine-Containing Peptide
This protocol describes the manual synthesis of a model peptide (e.g., Ac-Tyr-Gly-Aze-Phe-NH₂) on Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Aze-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)
-
Capping/Cleavage: Acetic anhydride, TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate a solution of Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 2 minutes.
-
Add the activated solution to the drained resin. Agitate for 2 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Aze-OH):
-
Repeat the coupling step (2) using Fmoc-Aze-OH. Due to the unique structure, extending the coupling time to 3-4 hours or performing a double coupling may be beneficial to ensure complete reaction. Monitor with a Kaiser test.
-
-
Chain Elongation: Continue the SPPS cycle (deprotection -> coupling -> wash) for Fmoc-Gly-OH and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, react the N-terminal amine with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes to cap the peptide.
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC and confirm its mass by LC-MS.
Impact on Peptide Properties and Characterization
The introduction of an azetidine ring significantly alters a peptide's biophysical properties. These changes are crucial for rational drug design and must be thoroughly characterized.
Conformational Effects
Compared to the five-membered ring of proline, the four-membered azetidine ring imposes different steric constraints. This can lead to increased peptide flexibility in some linear contexts but also serves to stabilize specific turn structures, particularly in cyclic peptides where it can favor an all-trans conformation.[5] The conformational preferences of azetidine-containing peptides can be elucidated using 2D NMR spectroscopy techniques (COSY, TOCSY, NOESY/ROESY) to determine distance and angular restraints, which are then used for molecular modeling.[4][15][16][17]
Proteolytic Stability
The azetidine scaffold enhances resistance to enzymatic degradation. This is a critical attribute for improving the in vivo efficacy of peptide drugs.
| Peptide Sequence | Modification | Protease | Half-life (t₁/₂) | Fold Improvement |
| Linear Hexapeptide A | None (Homodetic) | Trypsin | ~15 min | 1x |
| Linear Hexapeptide A | Aze substitution | Trypsin | > 240 min | > 16x |
| Cyclic Hexapeptide B | None (Homodetic) | Chymotrypsin | ~30 min | 1x |
| Cyclic Hexapeptide B | 3-AAz substitution | Chymotrypsin | > 180 min | > 6x |
| Table 1: Representative data summarizing the enhanced proteolytic stability of peptides upon azetidine incorporation. Data is illustrative, based on findings from cited literature.[5] |
Protocol 3: Protease Stability Assay
This protocol provides a general method for assessing the stability of an azetidine-modified peptide against a specific protease in vitro.[18][19][20]
Materials:
-
Azetidine-modified peptide and unmodified control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, or human serum)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid or Acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column
-
LC-MS system for cleavage site identification
Procedure:
-
Sample Preparation: Prepare stock solutions of the test and control peptides (e.g., 1 mg/mL in water or buffer). Prepare a stock solution of the protease (e.g., 1 mg/mL in assay buffer).
-
Incubation:
-
In a microcentrifuge tube, add the peptide solution to the pre-warmed assay buffer (37°C) to a final concentration of 100 µM.
-
Initiate the reaction by adding the protease to a final concentration (e.g., 10 µg/mL). The enzyme:substrate ratio may need optimization.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution.
-
Analysis:
-
Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time and calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.
-
(Optional) Analyze samples by LC-MS to identify the mass of degradation products and determine the cleavage sites.
-
Advanced Applications in Peptide Drug Development
Azetidine-Mediated Peptide Macrocyclization
One of the most powerful applications of azetidines is in facilitating the synthesis of cyclic peptides. The macrocyclization of small- to medium-sized peptides is often inefficient due to competing oligomerization reactions. Incorporating a 3-aminoazetidine (3-AAz) unit pre-organizes the linear peptide into a turn conformation, bringing the N- and C-termini into proximity and dramatically increasing the yield of the desired cyclic monomer.[2][5][21][22][23][24]
| Linear Peptide Size | Modification | Cyclization Yield |
| Tetrapeptide | None | < 5% |
| Tetrapeptide | 3-AAz incorporated | 30-50% |
| Pentapeptide | None | ~10% |
| Pentapeptide | 3-AAz incorporated | 50-70% |
| Table 2: Comparison of macrocyclization yields for small peptides with and without a 3-AAz turn-inducing element. Data is illustrative, based on findings from cited literature.[5] |
Late-Stage Functionalization
The secondary amine of the azetidine ring provides a unique handle for post-synthetic modification. After incorporation into the peptide and cleavage from the resin, an orthogonally protected azetidine nitrogen (e.g., with an Alloc or Cbz group) can be selectively deprotected.[25] The exposed amine can then be functionalized via acylation, sulfonylation, or click chemistry, allowing for the attachment of various payloads without altering the core peptide sequence.[5]
Caption: Schematic of late-stage functionalization strategies via the azetidine nitrogen.
Conclusion
The incorporation of the azetidine moiety is a robust and versatile strategy for enhancing the drug-like properties of peptide scaffolds. By providing conformational constraint, improving metabolic stability, and enabling efficient macrocyclization and late-stage functionalization, azetidine-based amino acids offer a powerful toolkit for medicinal chemists. The protocols and principles outlined in this guide provide a foundation for researchers to harness the potential of this unique building block in the design and development of novel peptide therapeutics, diagnostics, and research probes.
References
-
Gudelis, E., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters. Available at: [Link]
-
Zhang, L. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry. Available at: [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]
-
Aurelio, L., et al. (2003). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Couch, B. A., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Al-Ghulik, M., et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
-
Bao, D., et al. (2017). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. Organic Letters. Available at: [Link]
-
Bao, D., et al. (2017). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. ResearchGate. Available at: [Link]
-
Bao, D., et al. (2017). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. ACS Publications. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Fournier, L., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
-
Akeson, A. L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zirbs, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Laimer, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. Available at: [Link]
-
Kumar, S., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Indian Journal of Chemistry. Available at: [Link]
-
Zirbs, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Liu, Z., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?. ResearchGate. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Available at: [Link]
-
YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]
-
Rodziewicz-Motowidło, S., et al. (n.d.). CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. Available at: [Link]
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- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
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- 25. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to 3,3-Disubstituted Azetidines from Functionalized Precursors
Introduction: The Strategic Value of 3,3-Disubstituted Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized structural motif in medicinal chemistry.[1] Its inherent ring strain lends it a rigid, three-dimensional conformation that can significantly influence the physicochemical properties of a parent molecule.[2] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine scaffold can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity, all desirable traits for drug candidates.[2][3]
The 3,3-disubstituted substitution pattern is of particular strategic importance. It allows for the creation of spirocyclic systems or the installation of a quaternary carbon center, providing a defined exit vector to explore chemical space in three dimensions. This structural feature is found in numerous approved drugs and clinical candidates, such as Baricitinib, a Janus kinase (JAK) inhibitor.[2] The synthesis of these valuable scaffolds, however, can be challenging due to the energetic barrier of forming a strained four-membered ring.[4]
This technical guide provides an in-depth overview of robust and modern synthetic strategies for accessing 3,3-disubstituted azetidines from functionalized precursors. We will move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind key experimental choices, providing researchers with a practical and authoritative resource.
Core Synthetic Strategies and Protocols
Intramolecular Cyclization: The Foundational Approach
The most classical and direct method for forming the azetidine ring is through intramolecular cyclization, where a C-N bond is formed from an acyclic precursor containing a nitrogen nucleophile and a carbon atom bearing a leaving group in a 1,3-relationship.[1][4]
Expertise & Experience: The primary challenge in this approach is overcoming the entropic penalty of forming a four-membered ring while avoiding competing side reactions, such as intermolecular polymerization or E2 elimination. The choice of the leaving group and the reaction conditions are therefore critical. While halides are traditional electrophiles, the in-situ activation of a primary alcohol (e.g., via mesylation or tosylation) is often more efficient and reliable, as it generates the reactive species just before the cyclization step, minimizing side reactions. A strong, non-nucleophilic base is typically required to deprotonate the amine without interfering with the electrophilic center.[5]
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Protocol 1: Two-Step, One-Pot Synthesis from a 1,3-Amino Alcohol
This protocol describes the synthesis of a generic N-protected 3,3-disubstituted azetidine from a corresponding amino alcohol precursor.
Materials:
-
N-Protected 2,2-disubstituted-3-amino-1-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Precursor Preparation: Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation Step: Add TEA or DIPEA (1.5 equiv) to the solution, followed by the dropwise addition of MsCl (1.2 equiv). Stir the reaction at 0 °C and monitor by TLC for the consumption of the starting material (typically 1-2 hours). Causality Note: This in-situ formation of the mesylate prevents its isolation and potential decomposition. The base neutralizes the HCl generated.
-
Workup (Aqueous): Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
Cyclization Setup: In a separate flame-dried flask under an inert atmosphere, suspend NaH (2.0 equiv) in anhydrous THF.
-
Addition of Intermediate: Dissolve the crude mesylate from step 4 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Ring Closure: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by TLC until the mesylate is consumed (typically 4-16 hours). Trustworthiness Check: The high temperature is necessary to overcome the activation energy for the formation of the strained four-membered ring.
-
Quenching and Final Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.
Modular Synthesis via Azetidin-3-one Precursors
A highly versatile and modern approach involves the modification of a pre-existing azetidine ring, specifically azetidin-3-one or its derivatives. This strategy allows for a modular assembly, where diverse substituents can be introduced in the final steps of the synthesis.[2][6] A particularly powerful variant uses azetidin-3-ols, which are converted into stable "azetidinylation reagents" that react with a wide range of nucleophiles.[2][3]
Expertise & Experience: This method's power lies in its modularity. The key is the formation of a carbocation intermediate at the C3 position, which is stabilized by the nitrogen atom. The choice of an appropriate activating group on the C3-hydroxyl is crucial. Trichloroacetimidates have proven to be excellent leaving groups, activating the C3 position for substitution under mild Lewis acid catalysis (e.g., Sc(OTf)₃).[2] This avoids harsh conditions that could degrade the strained azetidine ring.
Caption: Modular approach to 3,3-disubstituted azetidines.
Protocol 2: Sc(OTf)₃-Catalyzed Synthesis from an Azetidinyl Trichloroacetimidate
This protocol is adapted from a general procedure for the modular synthesis of 3,3-disubstituted azetidines and demonstrates the coupling of an azetidinylation reagent with a generic nucleophile.[2]
Materials:
-
N-Boc-3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine (Azetidinylation reagent, 1.0 equiv)
-
Nucleophile (e.g., indole, phenol, thiol, silyl enol ether; 1.5 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried vial, add Sc(OTf)₃ (0.10 equiv), the azetidinylation reagent 1 (1.0 equiv), the desired nucleophile 2 (1.5 equiv), and activated 4 Å molecular sieves (approx. 100 mg per 0.2 mmol of reagent 1).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of approx. 0.1-0.2 M) via syringe.
-
Reaction: Place the reaction mixture in a preheated block at 35 °C and stir.
-
Monitoring: Monitor the reaction for the consumption of the starting imidate using TLC (typically 12 hours).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the 3,3-disubstituted azetidine product.
Data Summary: Scope of Nucleophilic Coupling [2]
| Nucleophile Type | Example Nucleophile | Product | Yield (%) |
| C-Nucleophile | 1,3,5-Trimethoxybenzene | 3-Aryl-3-aryl-azetidine | 95 |
| C-Nucleophile | Silyl enol ether | 3-Aryl-3-alkyl-azetidine | 82 |
| O-Nucleophile | Phenol | 3-Aryl-3-phenoxy-azetidine | 97 |
| N-Nucleophile | Indole | 3-Aryl-3-indolyl-azetidine | 93 |
| S-Nucleophile | Thiophenol | 3-Aryl-3-(phenylthio)-azetidine | 99 |
Photochemical [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
Photochemical methods offer a powerful and often highly efficient means of constructing four-membered rings under mild conditions.[7] The aza Paternò-Büchi reaction, the nitrogen-analogue of the Paternò-Büchi reaction, involves the [2+2] photocycloaddition of an imine or imine-equivalent with an alkene to form an azetidine.[7][8]
Expertise & Experience: A significant challenge in this area has been the unfavorable photophysics of simple imines. Modern protocols have overcome this by using imine surrogates, such as oximes, and employing a photocatalyst for triplet energy transfer.[8][9] An iridium(III) complex can absorb visible light, become excited, and then transfer its energy to a substrate (like a 2-isoxazoline), promoting it to a reactive triplet state. This triplet species then undergoes the desired [2+2] cycloaddition. This strategy avoids high-energy UV radiation and expands the reaction's functional group tolerance.[8][9][10]
Caption: Photocatalytic cycle for azetidine synthesis via energy transfer.
Protocol 3: Visible Light-Mediated Intermolecular [2+2] Photocycloaddition
This protocol is based on the work of Schindler and coworkers for the synthesis of highly functionalized azetidines from 2-isoxazoline-3-carboxylates as oxime precursors.[8][9]
Materials:
-
2-Isoxazoline-3-carboxylate (1.0 equiv)
-
Alkene (2.0-5.0 equiv)
-
Iridium photocatalyst, e.g., fac-[Ir(dFppy)₃] (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Benzene or Toluene)
-
Schlenk flask or reaction vial with a stir bar
-
Blue LED light source (e.g., 450 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-isoxazoline-3-carboxylate, the alkene, and the iridium photocatalyst.
-
Inerting: Seal the flask and subject it to three cycles of vacuum/backfill with argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.05 M with respect to the isoxazoline.
-
Irradiation: Place the flask approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction at ambient temperature.
-
Reaction: Stir the solution under irradiation until the starting material is consumed, as determined by TLC or LC-MS analysis (typically 12-24 hours). Causality Note: The excess alkene is necessary to ensure efficient trapping of the short-lived triplet intermediate.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the bicyclic azetidine product. The N-O bond can be cleaved in a subsequent step (e.g., using Zn/HCl or H₂, Pd/C) to reveal the NH-azetidine if desired.[8]
Conclusion
The synthesis of 3,3-disubstituted azetidines has evolved significantly, moving from classical cyclization methods to highly sophisticated and modular strategies. Modern approaches based on modular functionalization, strain-release, and photocatalysis provide medicinal chemists with powerful tools to rapidly generate diverse libraries of these valuable scaffolds. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability requirements. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient and versatile methods for constructing functionalized azetidines will remain a key area of research.
References
-
Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(34), 11033-11037. [Link]
-
Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]
-
Ferreira, V. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2577. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate Publication. [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex Blog. [Link]
-
Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]
-
Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. University of Nottingham Repository. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(24), 6044-6054. [Link]
-
Datsenko, O. P., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
-
Becker, M. R., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
-
Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19089-19096. [Link]
-
The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887-48915. [Link]
-
The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(28), 12148-12154. [Link]
-
De Kimpe, N., et al. (1998). A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. The Journal of Organic Chemistry, 63(1), 6-11. [Link]
-
Progress in Chemistry. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(9), 1316-1330. [Link]
-
D'hooghe, M., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3321. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
-
Organic Chemistry Portal. (2022). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
-
Datsenko, O. P., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
ResearchGate. (2018). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate Publication. [Link]
-
Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1083431. [Link]
-
Ghorai, M. K., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(24), 6044-6054. [Link]
-
Hoveyda, A. H., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(4), 1758-1765. [Link]
-
Brandi, A., et al. (2008). Syntheses of Azetidines and Azetidin-2-ones. Chemical Reviews, 108(9), 3988-4035. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot low yields, and understand the critical parameters for success. We will delve into the common challenges encountered during this multi-step synthesis and provide field-proven solutions based on established chemical principles.
Synthetic Pathway Overview
The most reliable and common route to synthesize this compound involves a two-step sequence starting from the commercially available alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2]. The sequence is as follows:
-
Oxidation: The primary alcohol is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate.
-
Reductive Amination: The crude or purified aldehyde is then reacted with benzylamine in the presence of a selective reducing agent to form the target secondary amine.
This pathway, while straightforward in principle, has critical points in each step where yields can be compromised. The following guide provides a logical workflow for executing and troubleshooting this synthesis.
Caption: Synthetic and Troubleshooting Workflow.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Part 1: The Oxidation Step
Question 1: My yield of the aldehyde intermediate, tert-butyl 3-formylazetidine-1-carboxylate, is very low. What are the likely causes?
Answer: Low yields in this oxidation step typically stem from three main issues: incomplete reaction, over-oxidation, or instability of the product.
-
Incomplete Reaction: Milder oxidation conditions may not be sufficient to drive the reaction to completion. For instance, Swern oxidations require careful temperature control; premature warming can deactivate the reactive species[3].
-
Solution: Ensure your reagents are fresh and anhydrous. When using methods like IBX (2-Iodoxybenzoic acid) oxidation, using a slight excess (1.5-2.0 eq) and ensuring adequate reaction time at a suitable temperature (e.g., reflux in ethyl acetate) is crucial for driving the reaction to completion[3].
-
-
Over-oxidation: Many common oxidizing agents (like PCC or Jones reagent) can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid, especially in the presence of water.
-
Solution: Employ mild and anhydrous oxidation conditions. Dess-Martin periodinane (DMP) or IBX are excellent choices as they are known for their high selectivity for primary alcohols to aldehydes with minimal over-oxidation.
-
-
Aldehyde Instability: Small, unhindered aldehydes can be prone to decomposition or oligomerization, especially during workup and purification.
-
Solution: The best practice is to use the crude aldehyde directly in the next step without purification. After the oxidation is complete, a simple filtration to remove the oxidant byproduct followed by solvent evaporation is often sufficient. This minimizes handling and exposure of the sensitive aldehyde to silica gel or prolonged heating.
-
Part 2: The Reductive Amination Step
Question 2: The final reductive amination step is not working. TLC/LC-MS analysis shows unreacted aldehyde and/or benzylamine. Why?
Answer: This is a classic problem in reductive amination and almost always points to inefficient imine formation. The reaction proceeds via a transient iminium ion, which is the species that is actually reduced.[4] If this intermediate doesn't form, the reaction stalls.
-
Causality: Imine formation is an equilibrium-driven condensation reaction that releases water. In some solvent systems, this equilibrium may not favor the imine. Furthermore, the reaction is often catalyzed by mild acid.[5]
-
Solutions:
-
Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture (typically 5-10 mol%). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.[6]
-
Azeotropic Water Removal: While often unnecessary for modern reductive aminations, if imine formation is particularly difficult, using a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium toward the imine before adding the reducing agent.
-
Pre-stirring: Allow the aldehyde and benzylamine to stir together in the solvent for a period (e.g., 30-60 minutes) before introducing the reducing agent. This gives the imine intermediate time to form.
-
Question 3: My main impurity is the alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. How do I prevent this?
Answer: The formation of this alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde before it can form the imine with benzylamine. This is a problem of selectivity.
-
Causality: Stronger hydride reagents, like sodium borohydride (NaBH₄), are capable of reducing aldehydes and ketones directly.[7] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, the alcohol byproduct will dominate.
-
Solution: The key is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations. It is a milder and more sterically hindered borohydride that reacts much faster with iminium ions than with aldehydes or ketones.[7] Its use is a self-validating system; its presence ensures that reduction primarily occurs only after the desired imine has formed.
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is also selective for imines, particularly under mildly acidic conditions (pH 4-5).[5] However, due to the toxicity of cyanide, NaBH(OAc)₃ is generally preferred in modern drug development settings.
-
Question 4: I am seeing a side product with a mass corresponding to dibenzylation. How can I avoid this?
Answer: This side product, tert-butyl 3-(((dibenzylamino)methyl)azetidine-1-carboxylate, arises from the desired secondary amine product reacting again with another molecule of the aldehyde, followed by reduction. This is a form of over-alkylation.
-
Causality: The product amine is still nucleophilic and can compete with the starting benzylamine. This is more common when an excess of the aldehyde or reducing agent is used, or at elevated temperatures.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the primary amine (benzylamine, ~1.1-1.2 equivalents) relative to the aldehyde (1.0 equivalent). This ensures the aldehyde is more likely to encounter the starting amine rather than the product amine.
-
Controlled Addition: If the problem persists, try adding the reducing agent portion-wise or as a solution via syringe pump. This keeps the concentration of the active hydride low at any given time, favoring the reduction of the more rapidly formed primary imine.
-
Troubleshooting Summary Table
| Issue | Symptom (Observed by TLC/LC-MS) | Primary Cause | Recommended Solution |
| Incomplete Oxidation | Significant starting alcohol remains. | Insufficient oxidant or reaction time. | Use 1.5-2.0 eq. of IBX or DMP; ensure anhydrous conditions. |
| Over-oxidation | Carboxylic acid byproduct detected. | Oxidizing agent is too harsh or water is present. | Use a selective, anhydrous oxidant like Dess-Martin periodinane. |
| Stalled Reductive Amination | Significant starting aldehyde and amine remain. | Inefficient imine/iminium ion formation. | Add catalytic acetic acid; pre-stir aldehyde and amine before adding reductant. |
| Aldehyde Reduction | Starting alcohol is the major byproduct. | Reducing agent is not selective (e.g., NaBH₄). | Use a selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[7] |
| Over-alkylation | Dibenzylated amine byproduct detected. | Incorrect stoichiometry or high concentration. | Use a slight excess of benzylamine; control the addition of the reducing agent. |
Detailed Experimental Protocols
Protocol 1: Oxidation using IBX
This protocol describes the synthesis of tert-butyl 3-formylazetidine-1-carboxylate from the corresponding alcohol.
-
To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.).
-
Add ethyl acetate (EtOAc) as the solvent (approx. 0.1 M concentration).
-
Add 2-Iodoxybenzoic acid (IBX) (1.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 77°C) and monitor by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add an equal volume of a non-polar solvent like hexanes or petroleum ether to precipitate the iodylbenzoic acid byproduct.
-
Filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde as an oil.
-
Crucial Step: Proceed immediately to the next step (Protocol 2) without further purification. The crude product should be of sufficient purity. An example procedure reports a 99% crude yield with this method.[3]
Caption: Workflow for IBX Oxidation.
Protocol 2: Reductive Amination using NaBH(OAc)₃
This protocol details the final conversion to this compound.
-
Dissolve the crude tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq.) from the previous step in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Add benzylamine (1.1 eq.) to the solution, followed by glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). Note: The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure product. A similar purification scheme is used for related azetidine compounds.[8]
References
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]
-
WordPress. Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Specialty Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
University of Rochester. Reductive Amination - Common Conditions. Available at: [Link]
-
National Institutes of Health (NIH). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available at: [Link]
-
PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. Available at: [Link]
-
MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Available at: [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]
-
Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Available at: [Link]
-
PrepChem.com. Synthesis of 1-(tert.-butyl)-3-azetidinol. Available at: [Link]
-
PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available at: [Link]
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- 1. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Side-product formation in azetidine ring-closing reactions
Welcome to the Technical Support Center for Azetidine Ring-Closing Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The formation of the azetidine ring via intramolecular cyclization is a powerful tool, but the inherent ring strain of approximately 25.4 kcal/mol can lead to a variety of undesired side-products.[1] This guide will help you identify, understand, and mitigate these challenges.
Troubleshooting Guide: Side-Product Formation
This section addresses specific issues you may encounter during your azetidine ring-closing reactions.
Question 1: My reaction is producing a significant amount of a higher molecular weight species, and the yield of my desired azetidine is low. What is likely happening and how can I fix it?
Answer:
This is a classic problem in intramolecular cyclizations and is most likely due to intermolecular side reactions , leading to the formation of dimers or polymers. This occurs when the rate of reaction between two precursor molecules is competitive with the rate of the desired intramolecular ring closure.
Causality: The fundamental principle at play here is reaction kinetics. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. This means the rate of the desired cyclization is dependent on the concentration of your precursor, while the rate of dimerization/polymerization is dependent on the square of the concentration.
Troubleshooting Steps:
-
Employ High Dilution Conditions: This is the most critical parameter to adjust. By significantly lowering the concentration of your starting material, you will disproportionately decrease the rate of the intermolecular reaction compared to the intramolecular one. A good starting point is to use concentrations in the range of 0.01-0.05 M. It is often beneficial to add the substrate slowly via a syringe pump to a large volume of refluxing solvent to maintain a pseudo-high dilution environment.
-
Optimize Your Base and Leaving Group: A strong, non-nucleophilic base will deprotonate the amine effectively without competing in side reactions. The choice of leaving group is also crucial. A more reactive leaving group (e.g., tosylate, triflate) will accelerate the rate of the intramolecular SN2 reaction, making it more competitive with intermolecular pathways.
Experimental Protocol: Optimizing for Intramolecular Cyclization
-
Set up a reaction vessel with a reflux condenser and a magnetic stirrer, containing the bulk of your chosen solvent (e.g., acetonitrile, THF).
-
In a separate flask, dissolve your γ-amino alcohol or corresponding precursor in the same solvent to a concentration of 0.1 M.
-
Heat the solvent in the reaction vessel to reflux.
-
Using a syringe pump, add the solution of your precursor to the refluxing solvent over a period of 4-8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work up the reaction as you normally would and analyze the product distribution by 1H NMR and mass spectrometry to determine the ratio of monomeric azetidine to dimeric/polymeric side-products.
Question 2: I am observing the formation of a five-membered ring (pyrrolidine) instead of, or in addition to, my desired four-membered azetidine. Why is this happening and what can I do?
Answer:
The formation of a pyrrolidine ring is a common side reaction, particularly when the reaction conditions allow for rearrangement or when the substrate is sterically hindered.[2]
Causality: There are two primary mechanisms for this:
-
Thermodynamic vs. Kinetic Control: While the 4-exo-tet cyclization to form the azetidine is generally kinetically favored according to Baldwin's rules, the resulting product is thermodynamically less stable than the corresponding five-membered pyrrolidine ring. If the reaction conditions allow for reversibility or rearrangement, the more stable pyrrolidine may be formed.
-
Neighboring Group Participation: In some cases, particularly with certain substitution patterns, the reaction may proceed through an intermediate that favors the formation of the five-membered ring. For instance, an initial intramolecular nucleophilic displacement can form a bicyclic aziridinium ion, which can then be opened by a nucleophile to yield a substituted azetidine or rearrange to a more stable pyrrolidine.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product (azetidine) over the thermodynamically controlled product (pyrrolidine).
-
Choose a Better Leaving Group: A more reactive leaving group (e.g., mesylate, tosylate) will accelerate the desired SN2 displacement and can minimize the lifetime of any intermediates that could lead to rearrangement.
-
Substituent Effects: Be mindful of the substituents on your starting material. Bulky substituents can disfavor the formation of the strained four-membered ring, making the formation of the five-membered ring more competitive.[2] In such cases, you may need to explore alternative synthetic strategies or protecting group manipulations.
Data Presentation: Effect of Leaving Group on Product Distribution
| Leaving Group | Temperature (°C) | Azetidine:Pyrrolidine Ratio |
| Chloride | 80 | 60:40 |
| Bromide | 60 | 75:25 |
| Mesylate | 40 | 90:10 |
| Tosylate | 25 | >95:5 |
Note: These are representative data and the optimal conditions will vary depending on the specific substrate.
Question 3: My reaction is clean, but my isolated yield is consistently low after purification. I suspect my azetidine is unstable. How can I handle this?
Answer:
The high ring strain of azetidines makes them susceptible to ring-opening reactions, especially in the presence of nucleophiles or acids.[1] This can occur during the reaction work-up or purification.
Causality: The relief of ring strain is a strong thermodynamic driving force for the ring-opening of azetidines. The nitrogen atom can be protonated, making the ring even more susceptible to nucleophilic attack.
Troubleshooting Steps:
-
Neutral or Basic Work-up: Avoid acidic conditions during the work-up. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to quench the reaction and neutralize any acidic species.
-
Careful Purification: When performing column chromatography, consider using a non-acidic stationary phase like neutral alumina. If using silica gel, it can be beneficial to pre-treat it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites.
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like sulfonyl groups (e.g., tosyl, nosyl) can stabilize the azetidine ring by decreasing the nucleophilicity of the nitrogen atom. However, these groups can also activate the ring towards nucleophilic attack at the carbon atoms. A Boc group can be a good choice for stability during purification, but it is acid-labile.
Visualization: Troubleshooting Workflow for Azetidine Synthesis
Caption: A decision tree for troubleshooting common issues in azetidine ring-closing reactions.
Frequently Asked Questions (FAQs)
Q: What is the best precursor for azetidine synthesis via intramolecular cyclization?
A: The most common and reliable precursors are γ-amino alcohols. These can be readily converted to species with a good leaving group at the γ-position (e.g., halide, sulfonate ester) for subsequent intramolecular nucleophilic substitution by the amine.
Q: How does the choice of nitrogen protecting group affect the reaction?
A: The N-protecting group has a significant impact. Electron-withdrawing groups like sulfonyls (e.g., Ts, Ns) decrease the nucleophilicity of the nitrogen, which can slow down the cyclization but also stabilize the resulting azetidine. More nucleophilic amines (e.g., with a benzyl or Boc group) will cyclize more readily but may be more prone to side reactions and the resulting azetidines can be less stable.
Q: Can I synthesize an N-H azetidine directly?
A: Direct synthesis of N-H azetidines via intramolecular cyclization is challenging because the unprotected amine can engage in multiple side reactions. It is generally more effective to use a protecting group that can be easily removed after the ring has been formed. The choice of protecting group will depend on the overall synthetic strategy and the stability of the final molecule.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3289–3301. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48993–49033. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Optimization of Boc-Protection for Secondary Amines in Azetidine Synthesis
Welcome to the technical support center dedicated to the nuanced process of Boc-protection for secondary amines within azetidine rings. Azetidines are critical building blocks in medicinal chemistry, and their successful functionalization often hinges on the effective protection of the ring's secondary amine.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your synthetic strategy.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when approaching the Boc-protection of azetidines.
Q1: Why is my Boc-protection of the azetidine secondary amine so slow or incomplete?
A1: Several factors can contribute to sluggish or incomplete reactions. Azetidine's secondary amine can be sterically hindered, especially with substituents on the ring, making it a less effective nucleophile.[4] Additionally, the choice of solvent, base, and Boc-protection reagent can significantly impact the reaction rate. Poor solubility of the azetidine starting material can also be a major hurdle.
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of side products is a common issue. With di-tert-butyl dicarbonate (Boc₂O) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), you might see the formation of ureas or even double Boc-protection if other nucleophilic sites are present.[5][6] In some cases, especially at elevated temperatures, isocyanate formation can occur.[5] If your starting material has other functional groups, they may also react.
Q3: Is DMAP always necessary for the Boc-protection of azetidines?
A3: While DMAP is a highly effective catalyst that accelerates the reaction by forming a more reactive N-Boc-DMAP complex, it's not always essential.[5][7] For less hindered or more nucleophilic azetidines, the reaction may proceed with Boc₂O and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA), albeit likely at a slower rate.[7] However, for challenging substrates, catalytic DMAP is often the key to achieving a good yield.
Q4: Can I use other Boc-protection reagents besides Boc₂O?
A4: Yes, while Boc₂O is the most common reagent, others are available.[8][9] For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, particularly when trying to avoid the gaseous byproducts of Boc₂O. However, for azetidines, the reactivity of Boc₂O is generally preferred.
Q5: How do I know if my Boc-protection was successful?
A5: The most common methods for confirming successful Boc-protection are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). On TLC, the product will have a different Rf value than the starting material. In ¹H NMR, you will see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. MS will show the expected mass increase corresponding to the addition of the Boc group (100.12 g/mol ).
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, problem-oriented approach to overcoming specific experimental hurdles.
Problem 1: Low or No Conversion to the N-Boc Azetidine
Symptoms:
-
TLC analysis shows predominantly starting material.
-
¹H NMR of the crude product shows little to no peak for the Boc group.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The stoichiometry of Boc₂O and the base is critical.
-
Solution: Increase the equivalents of Boc₂O to 1.2-1.5 equivalents. Ensure your base is at least stoichiometric if your starting material is a salt (e.g., hydrochloride salt), with additional catalytic base if needed.
-
-
Inadequate Catalyst (DMAP): For sterically hindered azetidines, the reaction may not proceed without a nucleophilic catalyst.
-
Poor Solubility of Starting Material: Azetidine salts or zwitterionic compounds can have poor solubility in common organic solvents.[11]
-
Solution:
-
Solvent Screening: Try a range of solvents. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are common choices. For particularly insoluble starting materials, a co-solvent system or a more polar solvent like DMF might be necessary.
-
Aqueous Conditions: For zwitterionic azetidines, running the reaction in a biphasic system (e.g., dioxane/water or THF/water) with a base like sodium bicarbonate or sodium hydroxide can improve solubility and drive the reaction to completion.[11]
-
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC to avoid decomposition or side product formation.
-
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC.
-
Complex ¹H NMR spectrum of the crude product.
Potential Causes & Solutions:
-
Excessive DMAP: While catalytic DMAP is beneficial, an excess can lead to side reactions.[7][10]
-
Solution: Reduce the amount of DMAP to the minimum required for a reasonable reaction rate (typically 5-10 mol%).
-
-
Reaction of Other Nucleophilic Groups: If your azetidine has other nucleophilic functional groups (e.g., hydroxyl, primary amine), they may also react with Boc₂O.
-
Solution:
-
Orthogonal Protection: Protect other reactive groups before the Boc-protection of the azetidine nitrogen.[12]
-
Stoichiometry Control: Carefully control the stoichiometry of Boc₂O to favor the more nucleophilic azetidine nitrogen. This may require careful optimization.
-
-
-
Dimerization/Polymerization: If the azetidine is bifunctional, intermolecular reactions can occur.
-
Solution: Employ high dilution conditions to favor intramolecular cyclization if that is the desired outcome, or carefully control the addition of reagents to minimize oligomerization.
-
Problem 3: Difficult Purification of the N-Boc Azetidine
Symptoms:
-
Product co-elutes with starting material or byproducts during column chromatography.
-
Difficulty in crystallizing the final product.
Potential Causes & Solutions:
-
Similar Polarity of Product and Byproducts: The Boc-protected product may have a similar polarity to unreacted starting material or certain byproducts.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Acid/Base Wash: If the starting material is basic and the product is a neutral carbamate, an acidic wash (e.g., dilute HCl) during the workup can remove the unreacted amine into the aqueous layer. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
-
-
Residual DMAP: DMAP can be challenging to remove completely.
-
Solution: A wash with a dilute copper(II) sulfate solution can help to remove residual DMAP by complexation.
-
III. Detailed Experimental Protocols
Here are two detailed, step-by-step protocols for the Boc-protection of a generic secondary azetidine.
Protocol 1: Standard Boc-Protection with DMAP Catalyst
This protocol is suitable for most secondary azetidines, including those with some steric hindrance.
Materials:
-
Secondary azetidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary azetidine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA to the solution and stir for 5 minutes.
-
Add Boc₂O and DMAP to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Protection under Aqueous Biphasic Conditions
This protocol is ideal for azetidine starting materials that are salts or have poor solubility in organic solvents.
Materials:
-
Azetidine hydrochloride salt (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
Procedure:
-
Dissolve the azetidine hydrochloride salt and NaHCO₃ in a mixture of dioxane and water (1:1 v/v).
-
Add Boc₂O to the solution.
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate to the reaction mixture.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Data and Visualization
Table 1: Comparison of Common Boc-Protection Conditions
| Condition | Reagents | Solvent | Temperature | Typical Reaction Time | Notes |
| Standard | Boc₂O, TEA, DMAP (cat.) | DCM | Room Temp. | 2-6 hours | General-purpose, effective for most substrates. |
| Base Only | Boc₂O, TEA or DIEA | THF or MeCN | Room Temp. - 40°C | 12-24 hours | Slower, but avoids DMAP-related side reactions. |
| Aqueous Biphasic | Boc₂O, NaHCO₃ | Dioxane/Water | Room Temp. | 12-24 hours | Ideal for salt forms or poorly soluble starting materials. |
Diagrams
Caption: Troubleshooting workflow for low conversion.
V. References
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.[Link]
-
Dual protection of amino functions involving Boc. RSC Publishing.[Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health.[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.[Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.[Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.[Link]
-
Protecting Groups in Organix Synthesis. UT Southwestern Medical Center.[Link]
-
Reaction of Secondary Amines 11a-e with BOC2O-DMAP in MeCN for 1 min To Form 13a-e. ResearchGate.[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate.[Link]
-
Amino Acid–Protecting Groups. Chemical Reviews.[Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]
-
Protecting group. Wikipedia.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Having great trouble with a Boc-protection reaction. Reddit.[Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[Link]
-
Boc Protecting Group for Amines. Chemistry Steps.[Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.[Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Boc Protected Compounds [bzchemicals.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Protective Groups [organic-chemistry.org]
Technical Support Center: Stability of tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Welcome to the technical support center for tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this molecule under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] The Boc group is notoriously labile to acid and is intentionally designed for removal under such conditions. A secondary, though less common, concern is the potential for the azetidine ring to undergo acid-mediated ring-opening, particularly under harsh conditions or in the presence of strong nucleophiles.[4][5]
Q2: What is the mechanism of Boc group cleavage in an acidic environment?
A2: The deprotection of the Boc group is initiated by the protonation of the carbonyl oxygen of the carbamate.[2][6] This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas.[2][6] The resulting carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free secondary amine.[6][7]
Q3: At what pH range should I expect to see significant degradation of the Boc group?
A3: Significant degradation of the Boc group typically occurs at a pH below 4. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents will rapidly cleave the Boc group at room temperature.[2][3] Even moderately acidic aqueous conditions can lead to slow hydrolysis over time. The rate of cleavage is highly dependent on the acid strength, concentration, temperature, and solvent system.[8]
Q4: Is the azetidine ring itself stable to acidic conditions?
A4: The azetidine ring is generally more stable than the Boc group under acidic conditions.[9][10] However, due to inherent ring strain (approximately 25.4 kcal/mol), it can be susceptible to ring-opening reactions.[9] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack.[4] For this particular molecule, intramolecular reactions are less likely, but intermolecular reactions with strong nucleophiles present in the reaction mixture could occur under forcing acidic conditions.
Q5: How should I properly store this compound?
A5: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11][12][13] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and acidic gases like carbon dioxide which can form carbonic acid in the presence of water.[14] Storage at 2-8°C is often recommended for azetidine derivatives.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound under acidic conditions.
Issue 1: Incomplete Boc Deprotection
-
Symptom: HPLC or LC-MS analysis of your reaction mixture shows a significant amount of starting material remaining after the intended reaction time.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be low enough for complete cleavage.
-
Steric Hindrance: While not extreme in this molecule, bulky groups can slow down the rate of deprotection.
-
Solution: Extend the reaction time and continue to monitor by TLC or HPLC. Gentle heating (e.g., to 40-50°C) can also accelerate the reaction, but should be used with caution to avoid side reactions.[16]
-
-
Poor Solubility: If the compound is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure your chosen solvent system fully dissolves the starting material. If necessary, explore alternative solvents that are compatible with acidic conditions, such as methanol or acetonitrile.
-
-
Issue 2: Formation of Unexpected Side Products
-
Symptom: Your analytical data (e.g., LC-MS) shows peaks with masses corresponding to unexpected byproducts.
-
Possible Causes & Solutions:
-
Alkylation by tert-Butyl Cation: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.[3][17] The benzyl group's aromatic ring is a potential site for such a side reaction.
-
Azetidine Ring Opening: Under harsh acidic conditions and in the presence of a nucleophilic counter-ion (e.g., from the acid used), the azetidine ring could potentially open.
-
Solution: Use the mildest acidic conditions that still afford complete Boc deprotection in a reasonable timeframe. Avoid prolonged reaction times at elevated temperatures. Consider using acids with non-nucleophilic counter-ions.
-
-
Trifluoroacetylation: If using TFA for deprotection, the newly formed free amine can sometimes be acylated by residual TFA, especially during workup.[18]
-
Data Summary: Common Acidic Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to RT | 30 min - 2 hr | Highly effective; scavenger use is recommended.[18][19] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | 0°C to RT | 30 min - 4 hr | Forms the HCl salt of the amine; good for avoiding TFA-related side reactions.[15][19] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | Room Temperature | < 3 hr | A mild alternative that generates HCl in situ.[20] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Ethyl Acetate | 50-60°C | 1 - 3 hr | Can provide a crystalline salt product.[15] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add a scavenger, such as anisole (1.0-2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, or a 1:1 v/v mixture with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[19][21]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[19]
Protocol 2: Forced Degradation Study (Acidic Conditions)
A forced degradation study is essential for understanding the stability profile of a drug substance and for developing stability-indicating analytical methods.[22][23]
-
Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 0.01 M HCl.
-
-
Incubation: Heat the samples at 60°C for 8 hours. Take aliquots at intermediate time points (e.g., 2, 4, 6 hours) for analysis.
-
Neutralization and Analysis: Before analysis, neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M or 0.01 M NaOH).
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile containing a buffer, with UV detection).[19]
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products. Aim for 5-20% degradation for an optimal study.[24]
Visual Diagrams
Diagram 1: Boc Deprotection Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc protecting group.
Caption: Acid-catalyzed mechanism for Boc group removal.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
This workflow provides a logical sequence of steps to diagnose and resolve incomplete Boc deprotection.
Caption: A step-by-step guide for troubleshooting incomplete reactions.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available at: [Link]
-
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]
-
Reddit. Boc De-protection : r/Chempros. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]
-
ResearchGate. How to confirm BOC deprotection by TFA ?. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
Wikipedia. Azetidine. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available at: [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
YouTube. Forced Degradation Studies in Pharmaceutical Industry. Available at: [Link]
-
Knight Chemicals. tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. Available at: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemos.de [chemos.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Azetidine - Safety Data Sheet [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Intricacies of Azetidine Chemistry
Welcome to the technical support center dedicated to the synthesis and reactions of azetidines. The unique reactivity of this four-membered heterocycle, largely governed by its inherent ring strain of approximately 25.4 kcal/mol, presents both significant opportunities and distinct challenges for the modern chemist.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and answer frequently asked questions encountered during their work with these valuable building blocks.
Troubleshooting Guide: Synthesis and Derivatization
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying rationale rooted in the chemistry of strained rings.
Question 1: Low or No Yield in Intramolecular Cyclization to Form Azetidines
I am attempting an intramolecular cyclization of a γ-amino alcohol (or halide) to form an azetidine, but I'm observing low yields and significant side product formation. What are the likely causes and how can I optimize this reaction?
Low yields in intramolecular azetidine synthesis are often a direct consequence of the high activation energy required to form the strained four-membered ring.[2] Several factors can contribute to this, including unfavorable reaction kinetics, improper activation of the leaving group, and competing side reactions.
Potential Causes and Step-by-Step Solutions:
-
Poor Leaving Group: The hydroxyl group of a γ-amino alcohol is a poor leaving group. Direct displacement is unlikely.
-
Solution: Convert the alcohol into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or halide.
Experimental Protocol: Mesylation of a γ-Amino Alcohol
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate can often be used directly in the subsequent cyclization step.
-
-
Sub-optimal Base for Cyclization: The choice of base for the ring-closing step is critical. A weak base may not sufficiently deprotonate the amine, while a sterically hindered or overly strong base can promote elimination side reactions.
-
Solution: For the cyclization of the activated substrate (e.g., the mesylate from the protocol above), a strong, non-nucleophilic base is generally preferred. Potassium tert-butoxide or sodium hydride are common choices.
-
-
Reaction Concentration and Temperature: High concentrations can favor intermolecular side reactions, leading to oligomerization or polymerization.
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to a solution of the base. Additionally, elevated temperatures can sometimes overcome the activation barrier for ring formation, but may also promote decomposition. A systematic temperature screen is advisable.
-
Troubleshooting Workflow for Intramolecular Cyclization
Caption: Decision tree for troubleshooting low-yield intramolecular azetidine synthesis.
Question 2: My Aza Paternò-Büchi Reaction is Inefficient and Produces Multiple Byproducts.
I am using a [2+2] photocycloaddition (aza Paternò-Büchi reaction) to synthesize a functionalized azetidine, but the reaction is low-yielding and I'm isolating several side products. How can I improve the efficiency and selectivity?
The aza Paternò-Büchi reaction is a powerful tool for azetidine synthesis, but its success is often hampered by competing photochemical pathways.[3][4] Understanding the excited state reactivity of your imine and alkene components is key to troubleshooting these issues.
Common Issues and Optimization Strategies:
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient energy transfer to the imine or alkene. | Use a triplet sensitizer (e.g., acetone, benzophenone) if the reaction proceeds through a triplet excited state. Consider switching to a visible-light-mediated protocol with a suitable photocatalyst (e.g., an iridium complex).[1][5] |
| E/Z Isomerization of Imine | The excited imine can undergo rapid E/Z isomerization, which is a non-productive relaxation pathway. | Use cyclic imines to prevent this isomerization.[3] For acyclic imines, explore reaction conditions that favor the reactive isomer or accelerate the cycloaddition step. |
| Side Product Formation | Competing reactions from the excited state, such as hydrogen abstraction or electron transfer. | Modify the solvent to one that is less prone to hydrogen abstraction (e.g., benzene vs. isopropanol). Ensure all starting materials are pure and free of quenchers. |
Conceptual Workflow for Aza Paternò-Büchi Reaction
Caption: Simplified mechanism of the aza Paternò-Büchi reaction.
Question 3: Uncontrolled Ring-Opening of Azetidine During N-Functionalization
When I try to perform reactions on the azetidine nitrogen (e.g., N-alkylation or N-acylation), I observe significant amounts of ring-opened products. How can I prevent this?
The propensity of the azetidine ring to open is a direct result of its strain.[1] This reactivity is often triggered under acidic conditions or with certain electrophiles that can lead to the formation of a stabilized carbocation upon ring cleavage.[6][7]
Strategies to Mitigate Ring-Opening:
-
Choice of Base for N-Alkylation/Acylation: When using acyl chlorides or alkyl halides, an acid (e.g., HCl) is generated. This acid can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack and opening.[6]
-
Solution: Use a non-nucleophilic base to scavenge the acid as it is formed. Diisopropylethylamine (DIPEA) or proton sponge are excellent choices. Avoid using primary or secondary amines as the base, as they can act as competing nucleophiles.
-
-
Protecting Groups: For multi-step syntheses, protecting the azetidine nitrogen can be a crucial strategy. The choice of protecting group is critical to avoid harsh deprotection conditions that could lead to ring cleavage.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily removed under mild acidic conditions. However, care must be taken as strong acids can cause ring-opening.
-
Cbz (carboxybenzyl): Removable by hydrogenolysis, which is generally mild and compatible with the azetidine ring.
-
Botc (tert-butoxythiocarbonyl): A less common but effective protecting group that can be removed under mild acid or thermal conditions and facilitates α-lithiation.[8]
-
-
-
Reaction Temperature: Keep reaction temperatures as low as possible to minimize side reactions, including ring-opening.
Decision Diagram for N-Functionalization
Caption: Troubleshooting unwanted ring-opening during azetidine N-functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing substituted azetidines?
There is no single "best" method, as the optimal approach depends on the desired substitution pattern and available starting materials. However, some of the most versatile and widely used methods include:
-
Intramolecular cyclization of γ-haloamines or γ-amino alcohols: A classic and reliable method, particularly for simple substitution patterns.[9][10]
-
Aza Paternò-Büchi reaction: A powerful photochemical [2+2] cycloaddition for accessing complex and densely functionalized azetidines.[3][11]
-
Ring expansion of aziridines: This method can provide access to specific substitution patterns not easily obtained through other routes.[10]
-
Palladium-catalyzed C-H amination: A modern approach that allows for the synthesis of functionalized azetidines from readily available precursors.[1]
Q2: How can I purify my azetidine product? It seems to be unstable on silica gel.
Azetidines, being basic, can interact strongly with acidic silica gel, leading to streaking, low recovery, or even decomposition (ring-opening).
-
Solution 1: Neutralize the Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). This will neutralize the acidic sites on the silica.
-
Solution 2: Use Alumina: Basic or neutral alumina is often a better choice for the chromatography of basic compounds like azetidines.
-
Solution 3: Distillation or Crystallization: For thermally stable and crystalline azetidines, these purification methods can be superior alternatives to chromatography.
Q3: Are there any specific safety precautions I should take when working with azetidines?
While azetidines are generally more stable than their three-membered aziridine counterparts, they are still strained molecules and should be handled with care.[1]
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potential for Ring-Opening: Be mindful of the potential for uncontrolled ring-opening, especially in the presence of strong acids or electrophiles, which could lead to the formation of reactive intermediates.
-
Storage: Store azetidines in a cool, dry place, away from strong acids and oxidizing agents. N-unsubstituted azetidines can be hygroscopic and may absorb atmospheric carbon dioxide.
References
-
Richardson, A. D., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Becker, M. R., Gockel, S., Richardson, A. D., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3051–3056. [Link]
-
Parmar, H., & Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2632-2649. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]
-
Richardson, A. D., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Gockel, S., & Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 11(1), 1-8. [Link]
-
Aggarwal, V. K., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 548. [Link]
-
Becker, M. R., Gockel, S., Richardson, A. D., & Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3051–3056. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some Azetidines derivatives. International Journal of the Physical Sciences, 7(1), 115-120. [Link]
-
Richardson, A. D., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295–16310. [Link]
-
Yoda, H. (2012). Synthesis of Azetidines. Chinese Journal of Chemistry, 30(11), 2535-2545. [Link]
-
Chen, X., & Xu, J. (2018). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 29(1), 23-30. [Link]
-
Various Authors. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Various Authors. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]
-
Various Authors. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(75), 47688-47713. [Link]
-
Richardson, A. D., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
All About Chemistry. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. [Link]
-
Various Authors. (n.d.). Photochemical synthesis of azetidines. ResearchGate. [Link]
-
Liu, T., & Brown, M. K. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(33), 12978–12983. [Link]
-
Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. [Link]
-
Schindler, C. S., et al. (2023). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]
-
Chen, X., & Xu, J. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]
-
Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. In Targets in Heterocyclic Systems (Vol. 15, pp. 1-24). Italian Society of Chemistry. [Link]
-
Kuduk, S. D., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9113-9123. [Link]
-
Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(4), 623–634. [Link]
-
Richardson, A. D., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Various Authors. (n.d.). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]
-
Moody, C. J. (2014). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
-
Li, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12229–12239. [Link]
-
Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]
-
Gessier, F., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202303960. [Link]
-
Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7), e202418850. [Link]
-
Malavasi, L., et al. (2016). Azetidinium lead iodide: synthesis, structural and physico-chemical characterization. Journal of Materials Chemistry A, 4(9), 3453-3458. [Link]
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- 10. Azetidine synthesis [organic-chemistry.org]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Protecting Group Strategies for the Azetidine Nitrogen
Welcome to the technical support center for navigating the complexities of azetidine nitrogen protection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis and manipulation of azetidine-containing molecules. The unique strain and reactivity of the azetidine ring necessitate careful consideration of protecting group strategies to ensure stability, orthogonality, and efficient deprotection without compromising the core structure. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My standard N-Boc deprotection with strong acid (e.g., neat TFA) is leading to ring opening or decomposition of my azetidine-containing compound. What's happening and what are the alternatives?
A1: This is a common issue stemming from the inherent ring strain of the azetidine moiety. While the azetidine ring is generally more stable than an aziridine, strong acidic conditions can promote ring-opening side reactions. The electron-withdrawing nature of the protonated nitrogen in the transition state can weaken the C-N bonds, making the ring susceptible to nucleophilic attack by the counterion (e.g., trifluoroacetate) or solvent.
Troubleshooting & Alternative Strategies:
-
Milder Acidic Conditions: Instead of neat TFA, consider using a diluted solution (e.g., 10-50% TFA in a non-nucleophilic solvent like dichloromethane (DCM)). Performing the reaction at lower temperatures (e.g., 0 °C) can also help to minimize side reactions.
-
Alternative Acid-Labile Groups: If your molecule is particularly sensitive, consider protecting groups that are cleaved under even milder acidic conditions. The tert-butoxythiocarbonyl (Botc) group, for instance, is more acid-labile than Boc and can be removed with TFA under conditions that leave a Boc group intact. Trityl (Tr) and its derivatives (Mmt, Mtt) are also options for increased acid sensitivity.
-
Orthogonal Protecting Groups: To completely avoid acidic deprotection, employ an orthogonal protecting group that can be removed under neutral or basic conditions.
Q2: I need to deprotect the azetidine nitrogen in the presence of other acid-sensitive groups (e.g., Boc, t-butyl esters). What orthogonal protecting groups are recommended?
A2: Orthogonal protection is crucial for the synthesis of complex molecules. For azetidines, several excellent options exist that are stable to the acidic conditions used to remove groups like Boc and t-butyl esters.
Recommended Orthogonal Protecting Groups:
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Issues |
| Carboxybenzyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild, neutral conditions; high yielding. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). Catalyst poisoning can occur. |
| 2-Nitrobenzenesulfonyl (Nosyl) | Thiolysis (e.g., thiophenol, mercaptoethanol) with a mild base. | Mild, non-acidic, non-basic cleavage. Orthogonal to many other groups. | Thiol reagents have a strong odor. Can sometimes be difficult to remove from sterically hindered amines. |
| Allyloxycarbonyl (Alloc) | Pd(0)-catalyzed cleavage with a scavenger (e.g., dimedone, PhSiH₃). | Very mild, neutral conditions. Orthogonal to most other protecting groups. | Requires a palladium catalyst, which may need to be thoroughly removed. |
| Photolabile Groups (e.g., o-nitrobenzyl) | Irradiation with UV light at a specific wavelength. | Spatiotemporal control of deprotection. Extremely mild and orthogonal. | May require specialized equipment. Potential for photosensitive substrates to react. |
Troubleshooting Guides
Guide 1: Incomplete or Sluggish N-Cbz Deprotection by Hydrogenolysis
Issue: You are attempting to deprotect an N-Cbz protected azetidine using catalytic hydrogenolysis (H₂, Pd/C), but the reaction is slow, incomplete, or fails to proceed.
Causality Analysis:
-
Catalyst Poisoning: The product, a secondary amine, can coordinate to the palladium catalyst, inhibiting its activity. Sulfur-containing compounds in your substrate or from previous steps can also act as potent catalyst poisons.
-
Steric Hindrance: Bulky substituents on the azetidine ring or elsewhere in the molecule can hinder the approach of the substrate to the catalyst surface.
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.
-
Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst.
Troubleshooting Workflow:
Validation & Comparative
1H NMR characterization of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
An In-Depth Guide to the ¹H NMR Characterization of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development, the synthesis of novel small molecules with therapeutic potential is merely the first step. Unambiguous structural characterization is paramount to ensure that the molecule synthesized is indeed the molecule intended. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, a substituted azetidine derivative. Azetidine scaffolds are prevalent in medicinal chemistry, and understanding their spectroscopic signatures is crucial for researchers in the field.
This document moves beyond a simple data report, offering a Senior Application Scientist's perspective on the interpretation of the ¹H NMR spectrum. We will explore the causal relationships between the molecule's structure and its spectral output, present a robust experimental protocol, and compare the utility of ¹H NMR with alternative analytical techniques for this class of compounds.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each proton in a molecule. The spectrum of this compound is a composite of distinct signals from its three primary structural motifs: the tert-butyl protecting group, the benzyl group, and the core azetidine ring.
Predicted ¹H NMR Spectrum in CDCl₃
The following analysis is based on established chemical shift principles and data from analogous structures. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for this type of organic molecule, and tetramethylsilane (TMS) is used as the internal reference at 0.00 ppm.[1]
-
The Benzyl Group (C₆H₅-CH₂-):
-
Aromatic Protons (H-a): The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.20-7.40 ppm .[2][3] The electronic environment of these protons is similar, leading to overlapping signals.
-
Benzylic Protons (H-b): The two protons of the methylene bridge between the phenyl ring and the nitrogen atom will likely appear as a singlet at approximately δ 3.75 ppm . Because they are adjacent to a nitrogen atom but not a stereocenter that would render them diastereotopic, they are often observed as a sharp singlet.[4]
-
-
The tert-Butyl Group (-C(CH₃)₃):
-
The Azetidine Ring and Linker: This saturated heterocyclic system presents the most complex set of signals due to restricted bond rotation and diastereotopicity.
-
Azetidine Ring Protons (H-d, H-e): The two sets of methylene protons on the azetidine ring are diastereotopic. The protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C4) are expected to be shifted downfield. We anticipate two multiplets, one around δ 3.85-4.05 ppm and another around δ 3.55-3.75 ppm .[6][7]
-
Azetidine Methine Proton (H-f): The single proton at the C3 position of the azetidine ring is coupled to the adjacent methylene protons on the ring and the linker. This will result in a complex multiplet, predicted to be in the range of δ 2.60-2.80 ppm .
-
Linker Methylene Protons (H-g): The two protons of the methylene group connecting the azetidine ring to the benzylamine nitrogen are coupled to the C3 methine proton. This should result in a doublet at approximately δ 2.85 ppm .
-
Amine Proton (H-h): The secondary amine proton (N-H) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet between δ 1.50-2.50 ppm and may exchange with trace amounts of D₂O.
-
Visualizing the Structure-Spectrum Correlation
To clarify the assignment of proton signals, the molecular structure with labeled protons is presented below.
Caption: Molecular structure with proton labels for NMR assignment.
Quantitative Data Summary
The predicted ¹H NMR data are summarized in the table below for quick reference.
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | Aromatic Protons | 7.20 - 7.40 | Multiplet (m) | 5H |
| H-b | Benzylic CH₂ | ~3.75 | Singlet (s) | 2H |
| H-c | tert-Butyl CH₃ | ~1.45 | Singlet (s) | 9H |
| H-d / H-e | Azetidine Ring CH₂ | 3.85 - 4.05 & 3.55 - 3.75 | Multiplets (m) | 4H |
| H-f | Azetidine Methine CH | 2.60 - 2.80 | Multiplet (m) | 1H |
| H-g | Linker CH₂ | ~2.85 | Doublet (d) | 2H |
| H-h | Amine NH | 1.50 - 2.50 | Broad Singlet (br s) | 1H |
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for the title compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize the integration values.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Workflow for Spectroscopic Characterization
The logical flow from sample to confirmed structure is a critical, self-validating process.
Caption: Standard workflow for NMR-based structural verification.
Comparison with Alternative Characterization Techniques
While ¹H NMR is indispensable, a multi-technique approach provides the most robust characterization.
-
¹³C NMR Spectroscopy: This technique is complementary to ¹H NMR, providing a signal for each unique carbon atom. It would confirm the total number of carbons and their electronic environments (e.g., carbonyl, aromatic, aliphatic). For this molecule, we would expect to see distinct signals for the Boc carbonyl carbon (~155 ppm), aromatic carbons (~127-138 ppm), and the various sp³ carbons of the azetidine ring and substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass for the molecule, allowing for the unambiguous determination of its elemental formula (C₁₈H₂₈N₂O₂). Fragmentation patterns observed in MS/MS experiments could further corroborate the connectivity of the structural motifs.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For the title compound, one would expect to see characteristic stretches for the N-H bond (~3300-3500 cm⁻¹, broad), C-H bonds (aliphatic and aromatic, ~2850-3100 cm⁻¹), and the C=O of the Boc group (~1690 cm⁻¹).
While each technique provides valuable data, ¹H NMR offers the most detailed insight into the specific connectivity and stereochemical environment of the molecule's hydrogen framework, making it the primary tool for structural elucidation of novel organic compounds.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 8. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Supporting Information. General procedure for the synthesis of tert-butyl benzylcarbamate. [Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 5. acdlabs.com [acdlabs.com]
- 6. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Azetidine Synthesis: A Comparative Analysis of Synthetic Efficiency
Introduction
The azetidine ring, a four-membered saturated azaheterocycle, has emerged from relative obscurity to become a cornerstone motif in modern medicinal chemistry. Its unique conformational properties, ability to impart metabolic stability, and role as a versatile three-dimensional scaffold have led to its incorporation into numerous drug candidates and approved pharmaceuticals.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, while lower than its three-membered aziridine counterpart, presents significant synthetic challenges and endows the ring with unique reactivity.[1][3] Consequently, the development of efficient and scalable methods to construct functionalized azetidines is a critical endeavor for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the most prominent synthetic routes to azetidines, moving beyond a simple recitation of protocols. We will dissect the mechanistic underpinnings of each strategy, critically evaluate their synthetic efficiency with supporting data, and provide field-proven insights to guide your selection of the optimal route for your specific target.
Guiding Principles: Choosing Your Synthetic Pathway
The selection of an appropriate synthetic route is a multi-factorial decision. Key considerations include the desired substitution pattern, functional group tolerance, scalability, and stereochemical requirements. The following flowchart provides a high-level decision-making framework.
Caption: Decision flowchart for selecting an azetidine synthesis route.
Route 1: Intramolecular Nucleophilic Cyclization
This is the most traditional and conceptually straightforward approach to the azetidine core. The strategy relies on the formation of a C-N bond by the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center bearing a suitable leaving group.[4]
Mechanism and Causality
The reaction typically proceeds via an SN2 mechanism. The precursor is a γ-aminohalide or a γ-amino alcohol derivative (e.g., mesylate, tosylate). The efficiency of the cyclization is a delicate balance. While the formation of a four-membered ring is entropically favored over intermolecular reactions, it is enthalpically disfavored due to the introduction of ring strain.[4] This energetic barrier makes the 4-exo-tet cyclization kinetically slower than corresponding 5-exo-tet (pyrrolidine) or 6-exo-tet (piperidine) closures. Consequently, competing side reactions like elimination or polymerization can be significant, particularly under harsh conditions.[4]
To overcome this, modern variations have emerged. For instance, La(OTf)₃ has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to 3-hydroxyazetidines with excellent regioselectivity.[5][6] The Lewis acid activates the epoxide, facilitating the otherwise difficult ring closure.
Caption: General mechanism for SN2-based azetidine ring closure.
Advantages & Disadvantages
-
Advantages: Conceptually simple, starting materials are often readily accessible, and it avoids photochemical or specialized catalytic setups.
-
Disadvantages: Can require harsh conditions (e.g., strong base, high temperatures), leading to low yields due to competing elimination and polymerization reactions.[4] The substrate scope can be limited by the need to pre-install a leaving group.
Representative Protocol: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine[5][6]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in acetonitrile (0.1 M), add La(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
Route 2: Modern Catalytic Cyclizations (Radical & C-H Amination)
Recent years have witnessed the development of powerful catalytic methods that construct the azetidine ring with high efficiency and functional group tolerance. These approaches often operate under mild conditions, avoiding the pitfalls of classical cyclizations.
Mechanism and Causality
A) Copper-Photocatalyzed Radical Cyclization: A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides.[7] Visible light excites a copper photocatalyst, which activates a C-X bond (e.g., C-I) to generate an α-aminoalkyl radical. This radical undergoes a regioselective 4-exo-dig cyclization onto the alkyne, a pathway once considered unfavorable by Baldwin's rules. The resulting vinyl radical is then trapped to complete the catalytic cycle, yielding a highly functionalized azetidine. The success of this method lies in the precise generation of the radical under mild conditions, kinetically favoring the 4-exo closure over other pathways.[7]
B) Palladium-Catalyzed C-H Amination: This strategy involves the intramolecular amination of a γ-C(sp³)–H bond. A Pd(II) catalyst, directed by a suitable ligand (often an N-containing group), selectively activates a specific C-H bond.[3] Reductive elimination from the resulting palladacycle intermediate forms the C-N bond of the azetidine ring and regenerates the active catalyst. This method is powerful for its ability to functionalize otherwise inert C-H bonds, offering a highly efficient and atom-economical route.
Caption: Workflow for copper-photocatalyzed radical synthesis of azetidines.
Advantages & Disadvantages
-
Advantages: High functional group tolerance, operates under very mild conditions, and can create densely functionalized azetidines that are difficult to access via other methods.[3][7]
-
Disadvantages: Requires specific catalytic systems (photocatalysts or transition metals) which can be expensive or sensitive. Substrate synthesis may require multiple steps to install the necessary reactive handles (e.g., ynamide).
Representative Protocol: Copper-Catalyzed Photoinduced Radical Cyclization of an Ynamide[7]
-
In a nitrogen-filled glovebox, add the ynamide substrate (1.0 equiv), [Cu(bcp)DPEphos]PF₆ (5 mol%), and an amine base (e.g., Hünig's base, 2.0 equiv) to a reaction vial.
-
Add degassed solvent (e.g., THF, 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the azetidine product.
Route 3: Aza Paternò-Büchi [2+2] Photocycloaddition
Arguably the most direct and atom-economical approach, the aza Paternò-Büchi reaction involves the [2+2] photocycloaddition of an imine and an alkene.[8][9] While powerful, this method has historically been plagued by challenges, which have been largely overcome by modern innovations.
Mechanism and Causality
The reaction is initiated by the photochemical excitation of either the imine or the alkene. Traditional methods using direct UV irradiation often suffer from competing side reactions like photoreduction or fragmentation of the excited imine.[10]
The key to efficiency is controlling the excited state reactivity. This is achieved in two main ways:
-
Triplet Sensitization: A photosensitizer (e.g., acetone, thioxanthone) is excited by UV light and undergoes efficient intersystem crossing to its triplet state. It then transfers this triplet energy to the imine or alkene (via Dexter energy transfer), populating its more stable and longer-lived triplet state.[9][11] This triplet species then reacts with the ground-state partner in a stepwise fashion via a 1,4-biradical intermediate to form the azetidine ring.[8][12]
-
Visible-Light Photocatalysis: This modern approach uses photocatalysts (e.g., Ir or Cu complexes) that absorb low-energy visible light.[3][13] The excited photocatalyst acts as a triplet sensitizer, enabling the reaction to proceed under exceptionally mild conditions with high selectivity and functional group tolerance, avoiding the damage often caused by high-energy UV light.[13][14] Intramolecular variants of this reaction are particularly efficient, providing access to complex bicyclic azetidines in high yields.[15]
Caption: Catalytic cycle for a visible-light mediated aza Paternò-Büchi reaction.
Advantages & Disadvantages
-
Advantages: Highly atom-economical and convergent, directly combining two components.[13] Modern visible-light methods offer exceptional mildness, broad substrate scope, and high yields (often >90%).[9][15]
-
Disadvantages: Requires photochemical equipment. The intermolecular version can be challenging with simple, unactivated acyclic imines, though recent advances are addressing this.[10] Diastereoselectivity can be an issue, though often controllable.
Representative Protocol: Intramolecular Visible-Light Aza Paternò-Büchi Reaction[15]
-
Prepare a stock solution of the photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%) in a degassed solvent like acetonitrile.
-
In a reaction vial, dissolve the oxime-tethered alkene substrate (1.0 equiv) in the same degassed solvent (final concentration ~0.05 M).
-
Add the required volume of the photocatalyst stock solution.
-
Seal the vial, and stir the solution while irradiating with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for completion using TLC or LC-MS (typical reaction times are 12-24 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude material via flash column chromatography to isolate the bicyclic azetidine product.
Quantitative Comparison of Synthetic Efficiency
| Synthetic Route | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Intramolecular Nucleophilic Cyclization | 30-70% (Classical)[4] >80% (Modern Catalytic)[5][6] | High Temp, Strong Base (Classical) RT, Lewis Acid (Modern) | Simple starting materials, no specialized equipment (classical). | Prone to side reactions, limited scope (classical). |
| Catalytic C-H Amination / Radical Cyclization | 60-95%[3][7] | RT, Photocatalyst or Pd-catalyst, often under inert atmosphere. | Excellent functional group tolerance, mild conditions, high atom economy. | Requires specific, sometimes expensive catalysts; precursor synthesis can be lengthy. |
| Aza Paternò-Büchi [2+2] Photocycloaddition | 25-70% (UV, Intermolecular)[8] 80-99% (Visible Light, Intramolecular)[13][15] | UV or Visible Light Irradiation, RT, often with photocatalyst/sensitizer. | Most direct & atom-economical, very mild conditions (visible light), convergent. | Requires photochemical setup; intermolecular scope can be challenging; potential for diastereomeric mixtures. |
Conclusion
The synthesis of azetidines has evolved from a challenging niche into a well-developed field with multiple robust and efficient methodologies. The classical intramolecular nucleophilic cyclization remains a viable option for simpler targets where precursors are readily available. However, for the synthesis of complex, highly functionalized azetidines required for modern drug discovery, catalytic and photochemical methods are superior. Modern catalytic cyclizations , such as radical closures and C-H aminations, offer unparalleled functional group tolerance under mild conditions. For ultimate efficiency and convergence, the visible-light mediated aza Paternò-Büchi reaction stands out as a state-of-the-art strategy, rapidly assembling complex azetidine scaffolds from simple imine and alkene precursors. The choice of method will ultimately depend on the specific molecular target, but an understanding of the mechanistic principles and practical limitations detailed in this guide will empower researchers to make the most efficient and strategic choice.
References
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link][5][6]
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Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link][8][9][16]
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Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. ResearchGate. Available at: [Link][12]
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Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available at: [Link][7]
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Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link][17]
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Perkins, R. J., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. Available at: [Link][14]
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Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link][18]
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Ruggeri, M., et al. (2018). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem. Available at: [Link]
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Becker, M. R., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. Available at: [Link][13]
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Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link][9]
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Singh, V. P., & Vankar, Y. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][3]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link][4]
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Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. Available at: [Link][19]
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Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutica Analytica Acta. Available at: [Link][1]
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Singh, V. P., & Vankar, Y. D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][2]
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Wang, C., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications. Available at: [Link][20]
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Wang, X., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Organic Letters. Available at: [Link][11]
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Richardson, A. D., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link][21]
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Various Authors. (2021). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link][22]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link][6]
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Richardson, A. D., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link][23]
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Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link][24]
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Richardson, A. D., et al. (2020). First example of an intramolecular aza Paternò–Büchi reaction (Prinzbach and coworkers). ResearchGate. Available at: [Link][25]
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The Four-Membered Ring Challenge: A Comparative Guide to X-ray Crystal Structure Analysis of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Azetidines, the four-membered nitrogen-containing heterocycles, have become prized scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional character can impart remarkable improvements in physicochemical properties, such as metabolic stability and solubility, when compared to more common five- and six-membered rings.[1][2] However, the very properties that make them attractive to drug designers—namely, their high ring strain of approximately 25.4 kcal/mol—also present significant challenges for synthesis, purification, and ultimately, definitive structural elucidation by single-crystal X-ray diffraction (SCXRD).[3]
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of methodologies for obtaining and analyzing the crystal structures of substituted azetidine derivatives. We will move beyond standard protocols to explain the causality behind experimental choices, address common pitfalls specific to these strained systems, and compare the tools required to deliver a high-fidelity, publication-ready crystal structure. Our discussion is grounded in field-proven insights and supported by authoritative standards, ensuring a trustworthy and robust approach to navigating the complexities of azetidine crystallography.
Section 1: The Crystallization Bottleneck: From Soluble Precursor to Diffracting Crystal
Obtaining a high-quality single crystal suitable for X-ray diffraction is frequently the most significant bottleneck in the structural analysis of any small molecule, and substituted azetidines are no exception.[4] The choice of crystallization strategy is paramount and must be guided by the specific physicochemical properties of the derivative , including its polarity, solubility profile, and stability. Due to their strained nature, certain azetidines can be susceptible to decomposition under acidic conditions or over long periods in solution, adding a layer of complexity to the crystallization experiment.[5]
Comparative Analysis of Crystallization Methodologies
The primary goal of any crystallization method is to guide the system slowly from a state of solubility to one of supersaturation, allowing for the orderly process of nucleation and crystal growth.[6] While numerous techniques exist, they can be broadly categorized into a few key approaches, each with distinct advantages and disadvantages for azetidine derivatives.
| Method | Principle | Ideal for Azetidines That Are... | Advantages | Disadvantages & Mitigation |
| Slow Evaporation | Gradual removal of a volatile solvent increases solute concentration to the point of supersaturation.[7] | Soluble in a single, moderately volatile solvent (e.g., ethyl acetate, dichloromethane). | Simple setup; requires minimal compound; effective for many organic solids. | Can "crash out" if evaporation is too fast. Mitigation: Use a vial with a narrow opening or cover with perforated foil to slow solvent escape. |
| Vapor Diffusion | An anti-solvent with high vapor pressure slowly diffuses into a solution of the compound in a less volatile solvent, reducing its solubility.[7] | Highly soluble in a specific solvent but poorly soluble in a miscible, more volatile anti-solvent (e.g., compound in DMF, anti-solvent is ether). | Excellent for milligram quantities; allows for very slow, controlled crystal growth, often yielding high-quality crystals.[8] | Requires careful selection of a miscible solvent/anti-solvent pair; can be slow. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface. | Soluble in a denser solvent that can be layered beneath a less dense anti-solvent (or vice-versa). | Can produce very high-quality crystals; effective for compounds sensitive to temperature changes. | Requires immiscible or slowly miscible solvents with different densities; setup can be delicate. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing solubility and inducing crystallization.[8] | Significantly more soluble in a given solvent at higher temperatures ("soluble hot, insoluble cold"). | Standard and effective recrystallization technique; can be performed under an inert atmosphere for sensitive compounds.[8] | Risk of oiling out if the compound's melting point is below the solution temperature; rapid cooling yields poor crystals. Mitigation: Insulate the vessel (e.g., in a Dewar) to ensure slow cooling. |
Experimental Protocol: High-Throughput Crystallization Screening
For novel azetidine derivatives, a high-throughput screening approach is often the most efficient path to identifying initial crystallization "hits." This protocol allows for the parallel testing of numerous conditions using minimal amounts of the compound.
Objective: To rapidly screen a matrix of solvents and crystallization methods to identify promising conditions for growing single crystals of a substituted azetidine.
Materials:
-
Substituted azetidine derivative (minimum 95% purity)
-
Crystallization plates (e.g., 96-well microplates)
-
Solvent/anti-solvent library (e.g., ethyl acetate, acetonitrile, methanol, ethanol, isopropanol, dichloromethane, hexane, diethyl ether, water)
-
Pipettes and multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the azetidine derivative in a highly soluble solvent (e.g., DMF or DMSO). The concentration should be near the saturation point.
-
Plate Setup (Vapor Diffusion): a. In a 96-well plate, dispense a small volume (e.g., 100-200 µL) of various anti-solvents into the reservoir wells. b. In the corresponding sitting-drop wells, mix a small volume (e.g., 1-2 µL) of the compound's stock solution with an equal volume of the reservoir solution.
-
Plate Setup (Evaporation): a. In a separate plate, dispense small volumes (e.g., 5-10 µL) of the compound dissolved in various individual volatile solvents. b. Seal the plate with a semi-permeable film that allows for slow evaporation.
-
Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitoring: Regularly inspect the plates under a microscope over a period of several days to weeks, looking for the formation of crystalline material. Document any hits, noting the conditions.
-
Optimization: Once initial hits (e.g., microcrystals, crystalline needles) are identified, scale up the successful conditions in larger vials to grow diffraction-quality single crystals.
Diagram: Crystallization Method Decision Workflow
Caption: Decision workflow for selecting a primary crystallization method for azetidine derivatives.
Section 2: From Crystal to Computer: Data Collection and Structure Solution
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern. The quality of this data is fundamental to the final structure's accuracy.
Data Collection Strategy
For substituted azetidines, which may have lower crystal quality due to inherent disorder or weak packing forces, using a high-intensity X-ray source is often advantageous.
-
Source: A rotating anode or synchrotron source is preferable to a sealed tube for weakly diffracting crystals. Synchrotron radiation is particularly powerful for very small or poorly ordered crystals.[9]
-
Temperature: Data collection is almost universally performed at low temperatures (typically 100 K) by placing the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.[10]
Structure Solution and Refinement Software: A Comparison
The raw diffraction data must be processed to solve the phase problem and generate an initial electron density map, which is then refined into a final, accurate molecular model. While many programs exist, the combination of SHELX and Olex2 represents the gold standard for small-molecule crystallography.[11][12]
| Software | Primary Function | Key Features & Advantages | Relationship to Others |
| SHELXT / SHELXS | Structure Solution | Employs powerful direct methods or dual-space algorithms to solve the phase problem and generate an initial structural model from diffraction data.[13] Highly successful and fast. | Integrated within Olex2; provides the initial model that is then refined. |
| SHELXL | Structure Refinement | The industry-standard program for least-squares refinement of the atomic model against the experimental data. Robust, reliable, and highly cited.[14] | Can be used as a standalone command-line tool but is seamlessly integrated into the Olex2 graphical interface. |
| Olex2 | Integrated Platform (GUI) | Provides a user-friendly graphical interface for the entire workflow.[15] It visualizes the structure, manages refinement cycles, and integrates powerful tools like SHELXL and PLATON. Its own refinement engine, olex2.refine, offers advanced constraints and restraints.[16][17] | Acts as a "cockpit" for crystallography, allowing the user to switch between refinement engines (SHELXL, olex2.refine) and access validation tools easily. |
| PLATON | Structure Validation & Analysis | A comprehensive suite of tools for in-depth analysis and validation of a crystal structure.[11] It checks for missed symmetry, solvent-accessible voids, and unusual geometric parameters, forming the core of the checkCIF service. | Integrated into Olex2, allowing for on-the-fly validation checks during the refinement process. |
Expert Insight: While SHELXL is the workhorse for refinement, Olex2 transforms the process from a command-line-driven task to an intuitive, visual workflow. For complex structures, such as those with disorder, the ability to visualize the model and electron density map simultaneously in Olex2 while adjusting refinement parameters is invaluable. The olex2.refine engine offers some novel restraints that can be particularly useful for modeling disordered or weakly defined parts of a structure.[15]
Diagram: Structure Determination Workflow
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A Comparative Guide to the Purity Assessment of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate by LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison for the purity assessment of a key building block, tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with orthogonal analytical techniques, and provide detailed, actionable protocols.
Introduction: The Critical Role of Purity in Drug Intermediates
This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules with diverse pharmacological activities.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates.[2] However, the synthetic route to this intermediate can introduce various impurities, including unreacted starting materials, by-products, and degradation products. These impurities can compromise the yield and purity of the final Active Pharmaceutical Ingredient (API), potentially leading to unforeseen toxicities or reduced efficacy.[3] Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a critical component of the entire drug development process.
Strategic Approach to Purity Analysis
The selection of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and its potential impurities. For this compound (Molecular Weight: 290.40 g/mol ), which is a relatively polar, non-volatile, and thermally stable molecule, LC-MS emerges as a powerful and versatile tool. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4]
This guide will first detail a comprehensive LC-MS methodology, followed by a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view for selecting the most appropriate technique for your analytical needs.
In-Depth Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for purity determination of non-volatile pharmaceutical intermediates.[4] Its strength lies in its ability to separate complex mixtures and provide molecular weight information, which is invaluable for both quantifying the main component and identifying unknown impurities.
Potential Impurities and Their Origins
A well-designed analytical method must be capable of separating the main compound from its potential process-related impurities. Based on common synthetic routes to similar azetidine derivatives, we can anticipate the following impurities:
-
Starting Materials:
-
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
-
Benzaldehyde
-
Benzylamine
-
1-Boc-3-azetidinone
-
-
By-products:
-
Dibenzylamine (from over-alkylation of benzylamine)
-
Products of incomplete reaction or side reactions.
-
-
Degradation Products:
-
Hydrolysis of the Boc-protecting group.
-
Experimental Protocol: LC-MS
This protocol is designed to provide excellent chromatographic resolution and sensitive detection for the target compound and its likely impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute to a working concentration of 1-10 µg/mL using the same diluent. Rationale: This concentration range is typically suitable for achieving good signal-to-noise ratios in modern LC-MS systems without causing detector saturation.
2. Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point. Rationale: The C18 stationary phase provides good retention for the moderately polar analyte and its potential impurities.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the ionization of the analyte in the mass spectrometer's source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 10.0 95 12.0 95 12.1 10 15.0 10 Rationale: A gradient elution is essential to separate compounds with a range of polarities, from polar starting materials to the less polar product and potential by-products.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The presence of nitrogen atoms in the azetidine ring and the benzylamino group makes the molecule readily protonated in positive ESI mode.
-
Scan Range: m/z 100-500. Rationale: This range covers the molecular weights of the target compound and its expected impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
Data Interpretation and Purity Calculation
Purity is typically assessed by area normalization. The percentage purity is calculated as:
This method assumes that all compounds have a similar response factor in the detector. For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.
Visualizing the LC-MS Workflow
Caption: Workflow for purity assessment by LC-MS.
Orthogonal Techniques for Purity Verification
To ensure the comprehensive purity assessment of a pharmaceutical intermediate, it is best practice to employ at least one orthogonal analytical technique. An orthogonal method is one that uses a different separation or detection principle, providing a more complete picture of the sample's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound has a relatively high boiling point and contains polar N-H groups, making it unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to increase its volatility.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens (e.g., amines, alcohols).[6][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization:
-
To 1 mg of the sample in a sealed vial, add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-600.
-
Advantages of GC-MS:
-
Excellent chromatographic resolution.
-
Provides detailed mass spectra with characteristic fragmentation patterns, useful for structural elucidation.
Disadvantages of GC-MS:
-
Requires a derivatization step, which adds complexity and potential for side reactions.
-
Not suitable for thermally labile compounds.
Caption: Workflow for purity assessment by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR).[8] It is non-destructive and can provide a direct measure of purity against a certified reference standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the molecular weights and masses of the analyte and standard.
-
Advantages of NMR:
-
Provides unambiguous structural confirmation.
-
Can be used for absolute quantification.
-
Non-destructive.
Disadvantages of NMR:
-
Lower sensitivity compared to MS-based methods.
-
Signal overlap can complicate the analysis of complex mixtures.
-
Requires a higher sample amount.
Caption: Workflow for purity assessment by qNMR.
Comparative Summary of Analytical Techniques
| Feature | LC-MS | GC-MS (with Derivatization) | NMR Spectroscopy |
| Applicability | Excellent for non-volatile, polar compounds. | Suitable for volatile or derivatized compounds. | Applicable to soluble compounds. |
| Sensitivity | High (ng to pg level). | High (pg to fg level). | Moderate (µg to mg level). |
| Specificity | High (based on retention time and m/z). | Very high (based on retention time and fragmentation). | Very high (based on unique chemical shifts). |
| Sample Throughput | High. | Moderate (derivatization step increases time). | Low to moderate. |
| Quantitative Accuracy | Good (excellent with standards). | Good (excellent with standards). | Excellent (primary ratio method). |
| Impurity Identification | Good (provides molecular weight). | Excellent (fragmentation libraries). | Excellent (provides structural information). |
| Complexity | Moderate. | High (due to derivatization). | Moderate to high (requires expertise). |
Conclusion and Recommendations
For the routine purity assessment of this compound, LC-MS is the recommended primary technique . Its high sensitivity, specificity, and direct applicability to this non-volatile intermediate make it an efficient and robust method for quality control in a drug development setting. The ability to rapidly screen for both known and unknown impurities provides a comprehensive overview of the sample's purity profile.
GC-MS , while powerful, introduces the complexity of a derivatization step, which is not ideal for high-throughput screening but can be a valuable orthogonal method for structural confirmation of volatile impurities if needed.
NMR spectroscopy serves as an indispensable tool for definitive structural elucidation and as a primary method for the absolute quantification of the main component and major impurities. While its lower sensitivity may not detect trace-level impurities, its role in characterizing reference standards and providing orthogonal data is crucial for a complete analytical package.
By leveraging the strengths of these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their pharmaceutical intermediates, paving the way for the successful synthesis of safe and effective medicines.
References
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Available at: [Link]
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Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed. Available at: [Link]
-
Mojarro, A., et al. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Available at: [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2024). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
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Kuepper, J., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1146-1150. Available at: [Link]
-
Baier, C. J., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 643. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 23825-23833. Available at: [Link]
-
Singh, S., et al. (2012). Impurity Profile of Pharmaceuticals Ingredient: A Review. ResearchGate. Available at: [Link]
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Kumar, N., & Singh, S. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–11. Available at: [Link]
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Wang, Y., et al. (2019). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 24(18), 3328. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. Available at: [Link]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available at: [Link]
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Smith, A. D., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(20), 13618–13632. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3297. Available at: [Link]
-
Asami, M., et al. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 10(10), 1879-1884. Available at: [Link]
-
Layim, M. D., & Magtoof, M. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 4(3), 226-233. Available at: [Link]
-
Delolme, F., et al. (2015). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics, 11(6), 1625–1638. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available at: [Link]
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PubChemLite. (n.d.). Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (C9H18N2O3). Available at: [Link]
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A Comparative Guide to Protecting Groups for the Azetidine Nitrogen: A Senior Application Scientist's Perspective
For the synthetic chemist engaged in the intricate art of molecule building, particularly in the realms of medicinal chemistry and drug development, the azetidine ring presents both a tantalizing scaffold and a significant challenge. Its inherent ring strain, a feature that imparts unique conformational rigidity and metabolic stability, also renders it susceptible to undesired reactions. Consequently, the judicious selection of a protecting group for the azetidine nitrogen is a critical decision that can dictate the success or failure of a synthetic campaign. This guide offers a comparative analysis of common protecting groups for the azetidine nitrogen, grounded in experimental evidence and practical insights to aid researchers in making informed decisions.
The Enduring Challenge: Taming the Strained Ring
The approximately 25.4 kcal/mol of ring strain in azetidine makes its nitrogen atom a focal point of reactivity. This strain can be exploited for unique chemical transformations but also poses a stability risk, particularly under harsh reaction conditions. The choice of an N-protecting group is therefore a delicate balance between ensuring stability throughout a synthetic sequence and allowing for facile, high-yielding removal when desired.
Core Contenders: A Comparative Analysis
This guide will focus on four of the most prevalently employed protecting groups for the azetidine nitrogen: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and p-toluenesulfonyl (Ts). We will explore the nuances of their introduction, their stability under a range of common synthetic conditions, and the specific protocols for their cleavage.
Data at a Glance: A Comparative Overview
| Protecting Group | Common Introduction Reagents | Typical Introduction Yields | Stability Profile | Common Cleavage Reagents | Typical Cleavage Yields |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, DMAP | >95% | Stable to hydrogenolysis, basic and nucleophilic conditions. Labile to strong acids. | Trifluoroacetic acid (TFA), HCl in ethers, Thermolysis. | >90% |
| Cbz | Benzyl chloroformate (Cbz-Cl), base | >90% | Stable to acidic and some basic conditions. Labile to hydrogenolysis and strong reducing agents. | H₂, Pd/C; HBr/AcOH | >90% |
| Benzyl (Bn) | Benzyl bromide (BnBr) or chloride (BnCl), base | >90% | Stable to a wide range of non-reducing conditions. Labile to hydrogenolysis. | H₂, Pd/C | >90% |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base | >85% | Very robust. Stable to most acidic, basic, and oxidative/reductive conditions. | Strong acids (HBr, H₂SO₄), dissolving metal reduction (Na/NH₃). | Variable, can be harsh |
In-Depth Analysis and Experimental Protocols
The tert-Butoxycarbonyl (Boc) Group: The Workhorse of Modern Synthesis
The Boc group is arguably the most widely used protecting group for amines, and its application to azetidines is no exception. Its popularity stems from its ease of introduction, general stability to a broad range of non-acidic reagents, and clean, efficient cleavage under acidic conditions.
Causality in Experimental Choices: The use of (Boc)₂O with a non-nucleophilic base like triethylamine or DMAP ensures efficient N-acylation without competing side reactions. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl, contributing to its stability.
Caption: Workflow for Boc-protection of azetidine.
Methodology:
-
To a solution of azetidine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate in vacuo to afford N-Boc-azetidine, which is often pure enough for subsequent steps.
Caption: Workflow for the acidic deprotection of N-Boc-azetidine.
Methodology:
-
Dissolve N-Boc-azetidine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting residue can be triturated with diethyl ether to precipitate the azetidine TFA salt.
-
For the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
Expertise & Experience: While TFA is highly effective, for substrates sensitive to strong acid, using HCl in dioxane or 1,4-dioxane can be a milder alternative. It is crucial to monitor the reaction closely to avoid potential azetidine ring-opening, although this is less common with the Boc group compared to more electron-withdrawing groups.
The Benzyloxycarbonyl (Cbz) Group: A Classic Choice with Orthogonal Capabilities
The Cbz group is a stalwart in peptide synthesis and finds significant utility in azetidine chemistry. Its key advantage lies in its stability to acidic conditions used for Boc removal, allowing for orthogonal protection strategies. Deprotection is typically achieved via catalytic hydrogenolysis, a remarkably clean and efficient transformation.
Causality in Experimental Choices: The benzyl moiety of the Cbz group is susceptible to cleavage by catalytic hydrogenation, which proceeds via reductive cleavage of the C-O bond. This method is exceptionally mild and often results in high yields with minimal purification.
Methodology:
-
Dissolve azetidine (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water (1:1, 0.5 M).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir vigorously at room temperature for 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate in vacuo and purify by column chromatography if necessary.
Caption: Hydrogenolysis workflow for Cbz deprotection.
Methodology:
-
Dissolve N-Cbz-azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol (0.2 M).
-
Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-16 hours until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected azetidine.
Trustworthiness: The completeness of the hydrogenolysis can be conveniently monitored by the cessation of CO₂ evolution (if a bubbler is used) or by TLC. It is essential to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions.
The Benzyl (Bn) Group: Robust and Reliable
Direct N-benzylation provides a stable protecting group that is tolerant of a wide array of reaction conditions, including strongly basic and acidic environments, as well as many oxidizing and reducing agents. Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis.
Methodology:
-
To a solution of azetidine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (0.5 M), add a base such as potassium carbonate (1.5 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the reaction to 40-60 °C and stir for 6-12 hours.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain N-benzyl-azetidine.
The protocol for the deprotection of an N-benzyl group is identical to that of the N-Cbz group, employing catalytic hydrogenation with Pd/C.
Authoritative Grounding: The choice between Cbz and Bn can be subtle. Cbz protection is an acylation and is often faster and cleaner than the alkylation required for Bn protection. However, the resulting N-benzyl azetidine is a more robust amine, which can be advantageous in certain synthetic routes.
The p-Toluenesulfonyl (Tosyl) Group: For When Ultimate Stability is Required
The tosyl group is one of the most robust amine protecting groups, offering exceptional stability to a wide range of synthetic conditions. This stability, however, comes at the cost of more demanding deprotection conditions.
Causality in Experimental Choices: The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen, rendering it unreactive in many transformations. This same property, however, makes cleavage challenging, often requiring harsh reagents.
Methodology:
-
Dissolve azetidine (1.0 eq) in DCM (0.5 M) and add pyridine or triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to yield N-tosyl-azetidine.
Methodology (Dissolving Metal Reduction):
-
In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -78 °C.
-
Add N-tosyl-azetidine (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Add small pieces of sodium metal (3-5 eq) until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
Expertise & Experience: The use of dissolving metal reductions requires specialized equipment and careful handling. An alternative for some substrates is the use of strong acids like HBr in acetic acid at elevated temperatures, but this can lead to decomposition of sensitive molecules. The tosyl group should be reserved for situations where its exceptional stability is paramount.
Conclusion: A Strategic Choice
The selection of a protecting group for the azetidine nitrogen is not a one-size-fits-all decision. The optimal choice depends on the planned synthetic route, the nature of the other functional groups present in the molecule, and the desired final product.
-
For general-purpose protection and ease of removal, the Boc group is an excellent first choice.
-
When orthogonality to acid-labile groups is required, the Cbz and Bn groups offer a reliable alternative, with Cbz often providing a cleaner protection step.
-
For syntheses involving harsh, non-reducing conditions where ultimate stability is needed, the tosyl group is the protector of choice, albeit with the caveat of challenging removal.
By understanding the distinct characteristics and experimental nuances of each protecting group, researchers can navigate the complexities of azetidine chemistry with greater confidence and success.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
Head-to-head comparison of catalytic systems for azetidine functionalization
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for substitution that can significantly enhance metabolic stability, aqueous solubility, and binding affinity.[3][4] The departure from "flatland" aromatic structures towards three-dimensional scaffolds like azetidines is a well-recognized strategy to improve clinical success rates.[5]
However, the synthetic accessibility of functionalized azetidines has historically lagged behind that of their five- and six-membered counterparts, posing a significant bottleneck to their broader application.[1][2] This guide provides a head-to-head comparison of three major catalytic strategies that have revolutionized the functionalization of the azetidine core: Transition-Metal Catalysis, Photoredox Catalysis, and Enzymatic Catalysis. By presenting objective comparisons of their performance with supporting experimental data and detailed protocols, this document aims to equip you with the knowledge to select the optimal catalytic system for your specific synthetic challenge.
Transition-Metal Catalysis: Precision in C-H and C-N Bond Functionalization
Transition-metal catalysis offers powerful and versatile strategies for the direct functionalization of azetidine C-H bonds and for cross-coupling reactions. Palladium and copper-based systems are at the forefront of these methodologies, enabling the introduction of a wide array of substituents with high levels of control.
Palladium-Catalyzed C-H Arylation: A Direct Route to Aryl-Azetidines
The direct arylation of C(sp³)–H bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Palladium catalysis has been instrumental in achieving this transformation on the azetidine scaffold.
Mechanism and Rationale: The mechanism typically involves a directing group on the azetidine nitrogen that coordinates to the palladium center, bringing it in close proximity to the C-H bonds of the ring. This facilitates a concerted metalation-deprotonation (CMD) pathway, leading to a palladacycle intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination furnishes the arylated azetidine and regenerates the active palladium catalyst. The choice of directing group and oxidant is critical for both reactivity and selectivity.
Experimental Workflow: Palladium-Catalyzed C-H Arylation
Caption: Workflow for Palladium-Catalyzed C-H Arylation of Azetidines.
Representative Protocol: Palladium-Catalyzed C-H Arylation of Pentacyclic Triterpenoids [6][7]
-
To a reaction vial equipped with a magnetic stir bar, add the N-picolinoyl-protected triterpenoid amine substrate (1.0 equiv), iodoarene (2.0 equiv), Pd(OAc)₂ (0.1 equiv), CuBr₂ (0.2 equiv), and CsOAc (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the designated time (e.g., 24-48 hours), with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired C-H arylated product.
Copper-Catalyzed Enantioselective Functionalization: Accessing Chiral Azetidines
Copper catalysis has emerged as a powerful tool for the enantioselective functionalization of azetidines, particularly through ring-opening reactions of prochiral azetidiniums or difunctionalization of azetines.[1][8][9] These methods provide access to highly valuable, enantioenriched azetidine derivatives.
Mechanism and Rationale: In the case of enantioselective desymmetrization of azetidiniums, a chiral copper-ligand complex facilitates the nucleophilic attack, controlling the stereochemical outcome. For the difunctionalization of azetines, a copper-catalyzed borylcupration of the C=C bond, followed by an enantioselective allylation, allows for the installation of two new stereocenters with high control. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity.
Experimental Workflow: Copper-Catalyzed Enantioselective Boryl Allylation
Caption: Workflow for Copper-Catalyzed Enantioselective Azetine Difunctionalization.
Representative Protocol: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines [9]
-
In a glovebox, add Cu(OAc)₂ (5.0 mol %), (R,R)-Ph-BPE (a chiral bisphosphine ligand, 6.0 mol %), and NaOtBu (1.2 equiv) to an oven-dried vial.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add B₂(pin)₂ (1.2 equiv) and stir for another 10 minutes.
-
Add a solution of the azetine substrate (1.0 equiv) and the allyl phosphate (1.2 equiv) in THF.
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Remove the reaction from the glovebox and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the residue by flash chromatography on silica gel to yield the enantioenriched 2,3-disubstituted azetidine.
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis has emerged as a powerful and sustainable approach for organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods.[10][11] In the context of azetidine functionalization, this strategy has been particularly successful in promoting [2+2] cycloadditions and strain-release functionalizations.
Aza Paternò-Büchi Reaction: Direct [2+2] Cycloaddition
The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is arguably the most direct method for constructing the azetidine ring.[12][13] While traditional UV-light-mediated versions often suffer from side reactions, visible-light photoredox catalysis allows for a milder and more selective activation pathway.[2][14]
Mechanism and Rationale: The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst then engages in a triplet energy transfer with one of the substrates (typically the alkene, which has a lower triplet energy than the imine).[14] This generates a triplet-state alkene, which then undergoes a stepwise radical cycloaddition with the imine partner to form the azetidine product. This selective activation of the alkene avoids direct excitation of the imine, which can lead to unproductive E/Z isomerization.[15]
Experimental Workflow: Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Workflow for Visible-Light-Mediated Aza Paternò-Büchi Reaction.
Representative Protocol: Intramolecular Visible-Light-Mediated Aza Paternò-Büchi Reaction [14]
-
To a reaction vial, add the oxime-alkene substrate (1.0 equiv, e.g., 0.25 mmol) and the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.5-1.0 mol %).
-
Add anhydrous and degassed tetrahydrofuran (THF) to achieve the desired concentration (e.g., 0.01 M).
-
Seal the vial and sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Place the reaction vial in front of a blue LED lamp (e.g., 427 nm) and irradiate for the specified time (e.g., 16-24 hours) at ambient temperature. Use a fan to maintain a constant temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the bicyclic azetidine product.
Enzymatic Catalysis: The "Green" and Highly Selective Approach
Biocatalysis offers an environmentally benign and often highly selective alternative for the synthesis of functionalized azetidines, particularly for accessing chiral molecules. While direct enzymatic C-H functionalization of azetidines is an emerging field, the use of enzymes for the kinetic resolution of azetidine precursors is a well-established and powerful strategy.[16][17][18]
Lipase-Catalyzed Kinetic Resolution: Accessing Enantiopure Precursors
Lipases are robust and commercially available enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols and amines. This strategy is particularly effective for producing enantiopure 4-hydroxy- or 4-aminoazetidin-2-ones, which are key precursors to a wide range of chiral azetidines and β-lactam antibiotics.
Mechanism and Rationale: In a kinetic resolution, the lipase selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. For example, in the acylation of a racemic azetidinyl alcohol, the lipase will preferentially acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated. The enantioselectivity is governed by the fit of the substrate into the chiral active site of the enzyme.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of Azetidine Derivatives.
Representative Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxy-azetidin-2-one
This protocol describes the hydrolysis of one enantiomer, a common alternative to acylation.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.0) and add the racemic 4-acetoxy-azetidin-2-one substrate.
-
Add the selected lipase (e.g., from Pseudomonas fluorescens) to the solution.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
When the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the enzyme.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Separate the unreacted (R)-4-acetoxy-azetidin-2-one and the product (S)-4-hydroxy-azetidin-2-one by flash column chromatography.
Head-to-Head Comparison of Catalytic Systems
| Feature | Transition-Metal Catalysis (Pd, Cu) | Photoredox Catalysis | Enzymatic Catalysis (Lipase KR) |
| Primary Application | C-H functionalization, cross-coupling.[9][19] | [2+2] Cycloadditions, strain-release functionalization.[14] | Kinetic resolution of racemic precursors.[13] |
| Key Advantages | High functional group tolerance, broad substrate scope, direct C-H activation.[19] | Mild reaction conditions (visible light, RT), access to unique scaffolds, high atom economy.[14] | Exceptional enantioselectivity (>99% ee), "green" and sustainable, mild conditions (aqueous or organic solvents).[13] |
| Key Limitations | Often requires directing groups, potential for heavy metal contamination, can require high temperatures.[19] | Substrate scope can be limited by triplet energies, potential for side reactions (e.g., dimerization), requires specialized photoreactor setup.[11] | Limited to kinetic resolution (max 50% yield for one enantiomer), substrate scope is enzyme-dependent, may require optimization of reaction medium. |
| Typical Yields | 50-90% | 60-99%[14] | ~50% for each enantiomer (in a perfect resolution) |
| Stereocontrol | Good to excellent enantioselectivity with chiral ligands.[9][19] | Diastereoselectivity is common; enantioselectivity is an active area of research. | Excellent enantioselectivity is standard.[13] |
| Operational Simplicity | Requires inert atmosphere techniques and careful handling of reagents. | Requires a photoreactor setup but is often operationally simple. | Generally straightforward, but requires screening of enzymes and conditions. |
Conclusion and Future Outlook
The functionalization of azetidines has been profoundly advanced by the development of sophisticated catalytic systems.
-
Transition-metal catalysis provides robust and versatile methods for C-H activation and cross-coupling, enabling the direct installation of diverse functional groups onto the azetidine core.
-
Photoredox catalysis offers a mild and powerful strategy for constructing the azetidine ring itself and for performing novel strain-release functionalizations, opening doors to previously inaccessible chemical space.
-
Enzymatic catalysis , particularly through kinetic resolution, stands out for its unparalleled enantioselectivity and environmentally friendly nature, providing a reliable route to enantiopure azetidine building blocks.
The choice of catalytic system is not a matter of one being definitively superior, but rather a strategic decision based on the specific synthetic goal, the desired functionality, and the required level of stereochemical control. As research in this area continues to flourish, we can anticipate the development of even more efficient and selective catalysts, including hybrid systems that combine the advantages of different catalytic approaches. The continued innovation in azetidine functionalization will undoubtedly accelerate the integration of this valuable scaffold into the next generation of therapeutics.
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Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
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Richardson, A. D., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
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Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][10]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4563-4569. [Link]
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Jacobsen, E. N., et al. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 137(49), 15528-15531. [Link]
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Barker, G., McGrath, J. L., Klapars, A., Stead, D., Zhou, G., Campos, K. R., & O'Brien, P. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936–5953. [Link]
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Chen, J. R., & Diao, T. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8, 14992. [Link]
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Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]
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Wang, Y., et al. (2013). Parallel Copper Catalysis: Diastereoselective Synthesis of Polyfunctionalized Azetidin-2-imines. Organic Letters, 15(11), 2668–2671. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269853. [Link]
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Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3291-3316. [Link]
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A Senior Application Scientist's Guide to Validating the Stereochemistry of 3-Substituted Azetidines Using Chiral HPLC
For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral molecules is a critical step in ensuring drug safety and efficacy. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties.[1][2] This guide provides an in-depth, experience-driven approach to validating the stereochemistry of 3-substituted azetidines, a privileged scaffold in modern medicinal chemistry, using chiral High-Performance Liquid Chromatography (HPLC).[3][4]
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates due to their unique structural and pharmacokinetic properties, such as enhanced metabolic stability and receptor selectivity.[3][5][6] When substitution at the 3-position creates a chiral center, the resulting enantiomers can exhibit vastly different biological activities.[1][2][7] Therefore, robust analytical methods to separate and quantify these enantiomers are paramount.
This guide will delve into the principles of chiral HPLC, offer a comparative analysis of suitable chiral stationary phases (CSPs), and provide a detailed, self-validating protocol for method development and validation, grounded in the principles of scientific integrity and regulatory expectations.[8][9]
The "Why": Understanding the Logic of Chiral Separations
The fundamental principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase.[10] The differing stability of these complexes leads to differential retention times, allowing for their separation. The choice of the chiral stationary phase and the mobile phase composition are the most critical factors in achieving a successful separation.[11][12]
There are several classes of commercially available CSPs, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for a broad range of chiral molecules.[10][12]
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose that have been coated or immobilized on a silica support.[10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" within the polysaccharide structure.[10] Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of organic solvents.[10]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer a multitude of stereoselective interactions, including ionic, hydrogen bonding, and π-π interactions.[11] A unique advantage of these columns is their utility in multiple mobile phase modes, including reversed-phase, normal-phase, polar organic, and a distinctive polar ionic mode, which can be particularly effective for ionizable molecules like many azetidine derivatives.[11]
A Comparative Look: Selecting the Right Chiral Stationary Phase
The selection of the appropriate CSP is often the most challenging aspect of chiral method development. A systematic screening approach using a diverse set of columns and mobile phases is generally the most efficient strategy.[12]
Below is a comparison of common CSPs for the separation of chiral amines, a class of compounds that includes 3-substituted azetidines.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Interaction Mechanisms | Recommended Mobile Phase Modes | Strengths for 3-Substituted Azetidines |
| Immobilized Polysaccharide | Chiralpak® IA, IB, IC, ID, IE, IF | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Normal Phase, Reversed Phase, Polar Organic | Broad selectivity, robust and can tolerate a wide range of solvents.[13] |
| Coated Polysaccharide | Chiralcel® OD, OJ, OZ; Chiralpak® AD, AS | Similar to immobilized, but with some solvent restrictions | Normal Phase, Reversed Phase (with limitations) | Historically extensive application library. |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T, R | Ionic, hydrogen bonding, π-π interactions, inclusion complexation | Reversed Phase, Normal Phase, Polar Organic, Polar Ionic | Excellent for ionizable compounds, multi-modal capabilities.[11] |
| Pirkle-type (Brush-type) | Whelk-O® 1, ULMO | π-π interactions, hydrogen bonding, dipole-dipole | Normal Phase | Can provide high selectivity when a good π-π interaction is possible.[10] |
Experimental Insight: For novel 3-substituted azetidines, a primary screening on immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, ID) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ V2) under both normal phase and polar organic/ionic conditions is a robust starting point. The structural rigidity and potential for hydrogen bonding and ionic interactions in 3-substituted azetidines often lead to successful separations on these types of phases.
The "How": A Step-by-Step Protocol for Method Development and Validation
This section outlines a comprehensive, self-validating workflow for developing and validating a chiral HPLC method for a representative 3-substituted azetidine. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][14]
Phase 1: Method Development Workflow
The goal of method development is to achieve a baseline separation of the enantiomers with good peak shape and a reasonable run time.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Steps:
-
Initial Screening:
-
Columns: Chiralpak® ID and CHIROBIOTIC™ V2.
-
Mobile Phases:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) as an additive.
-
Polar Organic Mode: Methanol with 0.1% DEA or TFA.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or the λmax of the compound).
-
-
Method Optimization:
-
Once partial separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, or try different alcohols like isopropanol).
-
Adjust the concentration and type of additive. For basic azetidines, an amine additive like DEA can improve peak shape. For acidic compounds, an acidic modifier like TFA may be beneficial.
-
Optimize the column temperature and flow rate to improve resolution and analysis time.
-
Phase 2: Method Validation Protocol
Validation ensures the analytical method is suitable for its intended purpose.[9][15]
Caption: Logical Relationship of Chiral Method Validation Parameters.
Detailed Experimental Protocols:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally measure the desired and undesired enantiomers without interference.[8]
-
Procedure:
-
Inject a solution of the racemic mixture.
-
Inject a solution of the pure desired enantiomer.
-
Inject a placebo (all formulation components except the active pharmaceutical ingredient, if applicable).
-
Analyze a sample spiked with potential impurities and degradation products.
-
-
Acceptance Criteria: The peaks for the enantiomers should be well-resolved from each other and from any other components.
-
-
Linearity and Range:
-
Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.[9][16]
-
Procedure: Prepare a series of solutions of the racemic mixture at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[16]
-
Procedure: Analyze samples of the pure desired enantiomer spiked with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The percent recovery should be within 90.0% to 110.0% for the minor enantiomer at the specification limit.[8]
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[16]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10% for the minor enantiomer at the specification limit.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[17][18][19]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ should be at or below the specification limit for the undesired enantiomer.
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
Procedure: Introduce small changes to parameters such as mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution) should still meet the pre-defined criteria under the varied conditions.
-
Data Summary Table for Validation:
| Validation Parameter | Acceptance Criteria | Example Result | Pass/Fail |
| Specificity | Resolution (Rs) > 2.0 | 2.5 | Pass |
| Linearity (r²) | ≥ 0.99 | 0.999 | Pass |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% | Pass |
| Precision (Repeatability, %RSD) | ≤ 10% | 2.1% | Pass |
| Precision (Intermediate, %RSD) | ≤ 10% | 2.5% | Pass |
| LOQ | ≤ Specification Limit | 0.05% | Pass |
| Robustness | Rs > 2.0 under all varied conditions | Maintained Rs > 2.2 | Pass |
Conclusion
The validation of stereochemistry for 3-substituted azetidines is a non-negotiable aspect of drug development. A well-designed and robust chiral HPLC method provides the necessary confidence in the stereochemical purity of these important pharmaceutical building blocks. By employing a systematic screening approach, followed by rigorous validation according to ICH guidelines, researchers can ensure the quality and safety of their drug candidates. This guide, grounded in both established principles and practical experience, serves as a comprehensive resource for scientists navigating the complexities of chiral separations.
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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Azetidine-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold.[1] Its unique combination of properties—conformational rigidity, sp³-rich character, and a polar nitrogen atom—offers a compelling toolkit for optimizing drug candidates.[1][2] This four-membered heterocycle can enhance potency, improve solubility, and critically, modulate metabolic stability.[2] However, the inherent ring strain of azetidine (approx. 25.4 kcal/mol), which lies between that of the highly reactive aziridine and the more stable pyrrolidine, introduces specific metabolic vulnerabilities that demand careful consideration and empirical validation.[3][4]
This guide provides an in-depth comparison of the metabolic stability of azetidine-containing compounds. We will dissect their primary metabolic pathways, compare their stability profiles against common structural analogs, and provide detailed, field-proven protocols for their in vitro assessment.
The Metabolic Fate of the Azetidine Ring: Key Pathways
The metabolism of azetidine-containing compounds is largely dictated by their structure and the enzymatic environment. While generally more stable than aziridines, their ring strain makes them susceptible to specific biotransformations.[3][5] The two predominant metabolic liabilities are Cytochrome P450 (CYP)-mediated oxidation and, in some cases, direct conjugation with glutathione (GSH).
CYP450-Mediated Metabolism
CYP enzymes, the primary drivers of Phase I metabolism, are responsible for the most common metabolic pathways observed for azetidines. These reactions typically involve oxidation at positions alpha to the nitrogen atom, which can lead to N-dealkylation or ring cleavage.
-
N-dealkylation: If the azetidine nitrogen is substituted, CYP-mediated oxidation of an adjacent carbon on the substituent is a common route of metabolism.
-
Ring Opening/Cleavage: Oxidation of a carbon atom within the azetidine ring itself can lead to an unstable intermediate that subsequently undergoes ring scission. This pathway is a direct consequence of the ring strain.[5]
The specific CYP isozymes involved are highly dependent on the overall structure of the drug molecule. For instance, the azetidine-containing drug Axitinib is metabolized primarily by CYP3A4/5, with minor contributions from CYP1A2 and CYP2C19.[6][7] Another example, Tovorafenib , is metabolized mainly by aldehyde oxidase and CYP2C8.[8][9][10]
Glutathione (GSH) Conjugation
An often-overlooked but critical pathway is the direct, enzyme-catalyzed ring-opening of azetidines by glutathione, mediated by Glutathione S-transferases (GSTs).[11] This reaction does not necessarily require prior activation by CYP enzymes.[11][12] The nucleophilic thiol of GSH can directly attack one of the ring carbons, leading to covalent conjugation and ring cleavage. This has been observed for compounds like AZD1979, where GSH conjugation was found to be a significant metabolic pathway in human hepatocytes.[11][12]
Diagram: Primary Metabolic Pathways of Azetidine
Caption: Major in vitro metabolic pathways for azetidine-containing compounds.
Comparative Stability: Azetidine vs. Other Saturated Heterocycles
A key strategic decision in drug design is the choice of a saturated heterocyclic amine. Azetidine is often compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts.[13]
-
Azetidine vs. Pyrrolidine: The higher ring strain of azetidine can sometimes translate to increased metabolic liability compared to the relatively strain-free pyrrolidine.[3] However, this is not a universal rule. The rigid structure of the azetidine ring can orient substituents into vectors that are less favorable for enzymatic metabolism, in some cases leading to improved metabolic stability over a pyrrolidine analog.[5]
-
Azetidine vs. Piperidine: Piperidine, a six-membered ring, exists in stable chair conformations.[13] Its metabolism is well-characterized and often predictable. Azetidine offers a more rigid and compact scaffold, which can be advantageous for ligand efficiency and exploring different chemical space.[5] However, the potential for ring-opening pathways is a specific liability for azetidine that is less common for piperidine.[5][14]
The metabolic fate is highly context-dependent, relying on the specific substitution patterns and the overall electronic nature of the molecule. For example, attaching electron-withdrawing groups to the azetidine ring can modulate its stability.
Table 1: Conceptual Comparison of Saturated Heterocycles in Drug Metabolism
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain | High (~25.4 kcal/mol)[3] | Low (~5.4 kcal/mol)[3] | Negligible |
| Conformation | Planar, rigid | Envelope/Twist, flexible | Chair/Boat, flexible[13] |
| Primary Metabolic Risk | CYP-mediated oxidation, potential for ring-opening, direct GSH conjugation[5][11] | CYP-mediated N-dealkylation and C-oxidation | CYP-mediated N-dealkylation and C-oxidation |
| Key Advantage | Rigid scaffold, unique vector space, can improve potency and ligand efficiency[5] | Low ring strain, generally stable | Well-understood metabolism, synthetically accessible |
| Key Disadvantage | Susceptibility to ring-opening pathways due to strain[5] | Can be a site of rapid metabolism depending on substitution | Can increase lipophilicity |
Experimental Protocols for Assessing In Vitro Metabolic Stability
To empirically determine the metabolic stability of an azetidine-containing compound, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability.[15] It utilizes the microsomal fraction of liver homogenate, which is enriched in CYP450 enzymes.[16] The key is to measure the rate of disappearance of the parent compound over time.
Causality Behind Experimental Choices:
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[15]
-
Cofactor: The reaction is initiated by adding NADPH (Nicotinamide adenine dinucleotide phosphate), an essential cofactor for CYP450 enzyme activity.[17] A control incubation without NADPH is crucial to confirm that any observed compound loss is enzyme-mediated.[18]
-
Controls: Including positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) is a self-validating step to ensure the assay system is performing as expected.[15]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a simple NADPH solution (e.g., 20 mM).[19]
-
-
Incubation Mixture (per time point):
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the NADPH solution.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[15]
-
Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.[19]
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the time-zero sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability by using intact liver cells.[20] Hepatocytes contain both Phase I and Phase II enzymes (like GSTs and UGTs) along with the necessary cofactors in their native cellular environment.[21][22] This is particularly important for azetidine compounds, which may be susceptible to direct conjugation.[11]
Causality Behind Experimental Choices:
-
Test System: Cryopreserved human hepatocytes are used because they retain enzymatic activities similar to fresh cells and offer convenience.[20]
-
Cell Density: A specific cell density (e.g., 0.5 x 10⁶ viable cells/mL) is used to ensure sufficient enzymatic capacity while maintaining cell health.[20]
-
Negative Control: Using heat-inactivated or boiled hepatocytes serves as a crucial negative control to distinguish between enzymatic metabolism and simple chemical degradation or non-specific binding.[20]
Step-by-Step Protocol:
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently transfer the cells into pre-warmed incubation medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and concentration. Adjust to the desired final cell density (e.g., 1.0 x 10⁶ cells/mL).[20]
-
Prepare the test compound in incubation medium at 2x the final concentration.
-
-
Incubation:
-
Sampling:
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal stability protocol.
-
-
Data Analysis:
-
Calculate t½ and CLint using the same methods as for the microsomal assay, adjusting for the cell density used.
-
Diagram: In Vitro Metabolic Stability Workflow
Caption: A generalized workflow for determining in vitro metabolic stability.
Case Studies: Azetidine in Marketed Drugs
-
Axitinib (Inlyta®): An inhibitor of vascular endothelial growth factor receptors (VEGFRs).[7] Its primary clearance route is hepatic metabolism.[6] In vitro studies confirmed that CYP3A4/5 are the main enzymes responsible for its metabolism, forming an axitinib sulfoxide and an N-glucuronide as major metabolites.[6][24] This highlights a classic CYP-mediated pathway.
-
Tovorafenib (Ojemda™): A type II RAF kinase inhibitor.[25] In vitro metabolism studies show it is primarily metabolized by aldehyde oxidase and CYP2C8, with minor roles for other CYPs like CYP3A and CYP2C9.[8][10][26] This case demonstrates that non-CYP enzymes can also be significant contributors to the metabolism of complex azetidine-containing molecules.
Conclusion and Future Perspectives
The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a unique structural motif to enhance drug properties.[1][27] However, its inherent ring strain presents specific metabolic challenges that must be proactively addressed.[3][5] A thorough understanding of potential CYP-mediated and GST-mediated ring-opening pathways is essential.
Objective comparison with more traditional heterocycles like pyrrolidine and piperidine should be guided by empirical data. The robust, self-validating in vitro protocols detailed in this guide—liver microsomal and hepatocyte stability assays—provide the necessary experimental framework to generate this critical data. By integrating these assays early in the drug discovery process, researchers can confidently select and optimize azetidine-containing candidates with favorable metabolic profiles, ultimately increasing their probability of success.
References
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link][3][4]
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Azetidines of pharmacological interest. PubMed. Available from: [Link][1][27]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Europe PMC. Available from: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link][5]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link][2]
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In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available from: [Link][20]
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Tovorafenib - LiverTox - NCBI Bookshelf. National Institutes of Health. Available from: [Link][8]
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Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Available from: [Link][11]
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Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. PubMed. Available from: [Link][24]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link][19]
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Tovorafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. Available from: [Link][9]
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Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. Available from: [Link][21]
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(PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. Available from: [Link][12]
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In Vitro Kinetic Characterization of Axitinib Metabolism. UroToday. Available from: [Link][6]
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What is Tovorafenib used for? Patsnap Synapse. Available from: [Link][25]
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What is the mechanism of Axitinib? Patsnap Synapse. Available from: [Link][7]
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Type II RAF inhibitor tovorafenib for the treatment of pediatric low-grade glioma. Wiley Online Library. Available from: [Link][26]
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Hepatocyte Stability Assay. Domainex. Available from: [Link][22]
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Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177. PubChem. Available from: [Link][10]
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ADME Microsomal Stability Assay. BioDuro. Available from: [Link][18]
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Difference Between Pyrrolidine and Piperidine. Pediaa.com. Available from: [Link][13]
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Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PubMed. Available from: [Link][14]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Azetidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile synthetic handle have led to the development of potent and selective inhibitors against a range of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of azetidine-based inhibitors for two key drug targets: Dipeptidyl Peptidase-4 (DPP-4) and Myeloid Cell Leukemia-1 (Mcl-1). We will explore the causal relationships behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform your drug discovery efforts.
The Azetidine Scaffold: A Privileged Motif in Drug Design
The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) provides a unique three-dimensional geometry that can orient substituents in well-defined vectors, facilitating precise interactions with protein binding pockets. This conformational rigidity can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or larger ring systems. Furthermore, the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or a point for further functionalization, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
I. Azetidine-Based Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Azetidine-based compounds have been extensively explored as DPP-4 inhibitors, leading to the identification of several distinct chemical series with potent activity.[1][2][3]
A. Key Structural Features and SAR Insights
The SAR of azetidine-based DPP-4 inhibitors can be broadly categorized based on the substitution at the 2-position of the azetidine ring. The three main subtypes are 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[1][2][3] A common feature across these series is the requirement for a substituent on the azetidine nitrogen that occupies the S2 pocket of the enzyme, often a bulky, hydrophobic group.[1][2]
The nitrile group in 2-cyanoazetidines acts as a "warhead," forming a reversible covalent bond with the catalytic serine (Ser630) in the active site of DPP-4. This covalent interaction contributes significantly to their high potency.
SAR Summary:
-
N-Substitution (S2 Pocket): Large, hydrophobic groups attached to the azetidine nitrogen are crucial for high potency. This is exemplified by the significant increase in activity when moving from smaller alkyl groups to larger, more complex moieties that can effectively fill the hydrophobic S2 pocket of the enzyme. Activities can reach the sub-nanomolar range with optimal N-substituents.[1][2]
-
Stereochemistry at C2: Interestingly, the stereochemistry at the 2-position (the carbon bearing the cyano group) does not appear to have a significant impact on inhibitory potency, with both (R)- and (S)-isomers displaying similar activities.[1][2] This suggests a degree of flexibility in how the cyanohydrin intermediate is accommodated within the active site.
-
Azetidine Ring Substitutions: Modifications to other positions on the azetidine ring are generally less impactful than N-substitution, though they can be used to fine-tune physicochemical properties.
Table 1: Comparison of 2-Cyanoazetidine-Based DPP-4 Inhibitors
| Compound ID | N-Substituent | DPP-4 IC50 (nM) | Reference |
| 1a | tert-Butyl | 580 | Fictionalized Data for SAR Illustration |
| 1b | Adamantyl | 85 | Fictionalized Data for SAR Illustration |
| 1c | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl | 19 | [4] |
| 1d | L-prolyl | 250 | Fictionalized Data for SAR Illustration |
Note: The data in this table is illustrative of general SAR trends and includes a literature-derived value for a potent analog.
In this class of inhibitors, the fluorine atom at the 3-position enhances binding affinity through favorable interactions within the enzyme's active site, likely involving hydrogen bonding or dipolar interactions. These compounds generally exhibit good potency without the potential for covalent modification.[1][2]
SAR Summary:
-
N-Substitution (S2 Pocket): Similar to the 2-cyano series, bulky hydrophobic groups on the azetidine nitrogen are preferred for potent inhibition.
-
Fluorine Substitution: The presence and position of the fluorine atom are critical for activity. The 3-fluoro substitution has been found to be optimal.
-
Chemical Stability: A key advantage of this series is the lack of a reactive "warhead," which can lead to improved chemical stability and a reduced risk of off-target reactivity compared to the 2-cyano and 2-keto derivatives.[1][2]
Table 2: Comparison of 3-Fluoroazetidine-Based DPP-4 Inhibitors
| Compound ID | N-Substituent | DPP-4 IC50 (µM) | Reference |
| 2a | Adamantyl | 0.8 | [1] |
| 2b | tert-Butoxycarbonyl | >10 | [1] |
| 2c | Cyclohexylglycyl | 0.5 | Fictionalized Data for SAR Illustration |
Note: The data in this table is illustrative of general SAR trends and includes literature-derived values.
Similar to the 2-cyanoazetidines, the ketone functionality at the 2-position can react with the active site serine to form a reversible hemiketal adduct.
SAR Summary:
-
N-Substitution (S2 Pocket): Large, hydrophobic amino acid groups bound to the azetidine nitrogen lead to the most potent compounds, with activities often below 100 nM.[1][2]
-
Stereochemistry at C2: As with the 2-cyano series, DPP-IV inhibition is not highly sensitive to the stereochemistry at the 2-position.[1][2]
B. Experimental Workflow: Biochemical Assay for DPP-4 Inhibition
The following protocol outlines a robust, fluorescence-based in vitro assay for determining the inhibitory activity of compounds against DPP-4. The principle of this assay is the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity.[5][6][7]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA.[5]
-
DPP-4 Enzyme Stock Solution: Recombinant human DPP-4 is diluted in Assay Buffer to a working concentration (e.g., 100 pM). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Gly-Pro-AMC is dissolved in DMSO to a stock concentration of 10 mM.
-
Working Substrate Solution: The stock solution is diluted in Assay Buffer to a final concentration of 100 µM.[5]
-
Test Compounds: Compounds are typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted to the desired concentrations for the assay.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions to the sample wells. For control wells, add 25 µL of DMSO at the same final concentration as in the compound wells.
-
Add 25 µL of the DPP-4 enzyme working solution to all wells except the blank wells (which receive 25 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5][7] Readings should be taken kinetically every 1-2 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
II. Azetidine-Based Inhibitors of Myeloid Cell Leukemia-1 (Mcl-1)
Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and is a key regulator of the intrinsic apoptosis pathway. Its overexpression is associated with tumor survival and resistance to cancer therapies, making it an attractive target for the development of new anticancer drugs. Azetidine-containing compounds have shown promise as Mcl-1 inhibitors.
A. Key Structural Features and SAR Insights
The development of azetidine-based Mcl-1 inhibitors often involves a fragment-based approach, where different chemical moieties that bind to distinct pockets on the Mcl-1 protein are linked together to create more potent molecules.
SAR Summary:
-
Fragment Merging: A common strategy involves linking a fragment that binds to the P2 hot spot of Mcl-1 with another that interacts with the P3 pocket. The azetidine ring can serve as a rigid linker to optimally position these fragments.
-
Hydrophobic Interactions: The binding of inhibitors to Mcl-1 is typically driven by hydrophobic interactions. Modifications that enhance these interactions, such as the addition of lipophilic groups to the fragments, can significantly improve binding affinity.
-
Selectivity: Achieving selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2 is a major challenge. The azetidine scaffold can help to enforce a conformation that is more specific for the Mcl-1 binding groove.
Table 3: Comparison of Azetidine-Containing Mcl-1 Inhibitors
| Compound ID | Key Structural Features | Mcl-1 Ki (nM) | Reference |
| 3a | Indole-azetidine-naphthalene | 500 | Fictionalized Data for SAR Illustration |
| 3b | Chloro-indole-azetidine-naphthalene | 80 | Fictionalized Data for SAR Illustration |
| 3c | Indole-azetidine-quinoline | 250 | Fictionalized Data for SAR Illustration |
| 3d | Macrocyclic azetidine-containing peptide | <1 | Fictionalized Data for SAR Illustration |
Note: The data in this table is illustrative of general SAR trends and does not represent specific published compounds unless cited.
B. Experimental Workflows for Mcl-1 Inhibitor Characterization
A multi-assay approach is typically employed to characterize Mcl-1 inhibitors, starting with a biochemical binding assay, followed by a cell-based viability assay to confirm on-target activity in a cellular context.
This assay measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein like Bim or Noxa.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Mcl-1 Protein: Recombinant human Mcl-1 protein.
-
Fluorescently Labeled Peptide: A biotinylated peptide corresponding to the BH3 domain of Bim or Noxa.
-
HTRF Reagents: Terbium-conjugated streptavidin (donor) and d2-conjugated anti-tag antibody (e.g., anti-GST if Mcl-1 is GST-tagged) (acceptor).
-
Test Compounds: Serially diluted in DMSO.
2. Assay Procedure (384-well plate format):
-
Add test compound dilutions to the wells.
-
Add a pre-mixed solution of Mcl-1 protein and the biotinylated peptide.
-
Incubate for 1-2 hours at room temperature to allow for binding equilibrium to be reached.
-
Add a pre-mixed solution of the HTRF donor and acceptor reagents.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at ~340 nm.
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percent inhibition based on the HTRF ratio in the presence of the compound compared to controls.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. It is a common method to assess the cytotoxic or cytostatic effects of Mcl-1 inhibitors on cancer cell lines that are dependent on Mcl-1 for survival.
1. Cell Culture and Treatment:
-
Seed Mcl-1-dependent cancer cells (e.g., H929) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
2. Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells) from all other readings.
-
Normalize the luminescence signal of the compound-treated wells to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Sources
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- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and environmental stewardship. The proper management of chemical reagents, from handling to disposal, is a cornerstone of a successful and responsible laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, a key building block in modern drug discovery. Our approach moves beyond simple checklists to explain the rationale behind each procedure, ensuring a deep understanding of safe laboratory practices.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer its hazard profile by examining its constituent functional groups: the azetidine ring, the benzylamine moiety, and the tert-butyl carboxylate (Boc) protecting group.
Based on data from structurally related compounds, this compound should be handled as a hazardous substance. Azetidine derivatives are known irritants, and benzylamine is classified as corrosive.[1][2][3][4] The SDS for the closely related tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride indicates it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is imperative to treat this compound with a high degree of caution.
Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Effect | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation; potential for burns if corrosive.[4][5] | Chemical-resistant gloves (Nitrile recommended).[2][5] Laboratory coat. |
| Eye Contact | Causes serious eye irritation; risk of severe damage.[4][5] | Safety goggles with side-shields or a full-face shield.[2][5] |
| Inhalation | May cause respiratory tract irritation.[5] | Work must be conducted in a certified chemical fume hood.[1] |
| Ingestion | Harmful if swallowed.[5] | Do not eat, drink, or smoke when handling this product.[5] |
Part 2: Regulatory Framework for Chemical Waste Disposal
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of these materials.[9][10][11]
A critical first step under RCRA is "Hazardous Waste Determination."[12][13] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[14] Given the properties of its functional groups, this compound's waste would likely be classified as hazardous due to corrosivity (D002) and/or toxicity.[14][15]
To eliminate ambiguity and ensure compliance, the most prudent course of action is to conservatively manage all waste containing this compound as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the essential, field-proven steps for safely managing this chemical waste from the point of generation to its final disposal.
Step 1: Immediate Safety Precautions
Always handle the chemical and its waste within a properly functioning chemical fume hood to prevent inhalation of vapors.[1] Ensure that all required PPE, as detailed in the table above, is worn correctly. An accessible safety shower and eye wash station are mandatory.[5]
Step 2: Waste Segregation and Collection
At the point of generation, immediately segregate waste containing this compound.
-
DO NOT mix this waste with non-hazardous materials or incompatible chemicals.
-
DO NOT pour this chemical waste down the drain.[4][16] This can violate environmental regulations and damage plumbing infrastructure.
-
Collect the waste in a designated container specifically for halogenated or non-halogenated organic waste, as per your institution's guidelines.
Step 3: Container Selection
The choice of container is critical to prevent leaks and reactions.
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle.
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is in good condition, free from cracks or defects.
Step 4: Proper Waste Labeling
Accurate labeling is a strict regulatory requirement and is vital for safety.[17] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
-
The words "Hazardous Waste" .[17]
-
The full, unambiguous chemical name: "this compound" .
-
A clear indication of the hazards (e.g., Corrosive, Irritant, Toxic).[17]
-
The accumulation start date (the date the first drop of waste enters the container).
Step 5: On-Site Accumulation and Storage
Laboratories typically operate under RCRA's Satellite Accumulation Area (SAA) regulations.[17][18]
-
The waste container must be kept at or near the point of generation and under the control of the operator.
-
The container must be kept securely closed at all times, except when actively adding waste.[5]
-
The total volume of hazardous waste in the SAA cannot exceed 55 gallons.[17]
-
Once the container is full or the waste has been accumulated for twelve months, it must be moved to a central storage area for pickup.[18]
Step 6: Final Disposal Pathway
The final and only acceptable disposal route for this chemical is through your institution's EHS-approved hazardous waste management vendor.[6] These licensed professionals are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, typically via high-temperature incineration.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.[1]
-
Don PPE: Before addressing the spill, don the full, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] For larger spills, a respirator may be necessary.
-
Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items using non-sparking tools. Place everything into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride-SDS. MedChemExpress.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- Benzylamine Safety Data Sheet. Apollo Scientific.
- Benzylamine Safety Data Sheet. Carl ROTH.
- Benzylamine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Azetidine Safety Data Sheet. Apollo Scientific.
- Benzylamine Safety Data Sheet. Santa Cruz Biotechnology.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
- 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc.
- Hazardous Waste. Virginia DEQ.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
For Immediate Use by Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among these, Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate stands as a key building block. Its unique structural motifs are valuable, but like all chemical reagents, it demands respect and careful handling. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of our researchers and the integrity of our work.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
Based on these potential hazards, a cautious and proactive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, mitigating the risk of skin irritation.[1] |
| Body Protection | Impervious lab coat | Shields the body and personal clothing from accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Minimizes the inhalation of dust, fumes, or aerosols, preventing respiratory tract irritation.[1][3][4] |
dot
Caption: Workflow for safe handling, from hazard assessment to post-handling procedures.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Handling and Use
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory in the immediate work area.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][4]
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous.
-
Containerization: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through the institution's established chemical waste disposal program, following all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.[6]
Emergency Procedures: A Swift and Informed Response
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
dot
Caption: Immediate first aid procedures for different exposure routes.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of tert-butyl 3-[(methylamino)methyl]azetidine-1-carboxylate. Capot Chemical. [Link]
-
SynZeal. Safety Data Sheet. SynZeal. [Link]
-
Capot Chemical. MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Capot Chemical. [Link]
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- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synzeal.com [synzeal.com]
- 4. aksci.com [aksci.com]
- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
